The Chemical and Physical Dynamics of 2,5,8,11-Tetradecatetrayn-1-ol: A Whitepaper on Polyunsaturated Lipid Synthesis
Executive Summary In the development of novel endocannabinoid probes, photoactivatable lipids, and polyunsaturated fatty acid (PUFA) analogs, the architectural complexity of the target molecules often presents a signific...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of novel endocannabinoid probes, photoactivatable lipids, and polyunsaturated fatty acid (PUFA) analogs, the architectural complexity of the target molecules often presents a significant synthetic bottleneck. 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3) serves as a pivotal, pre-assembled building block that bypasses the notoriously difficult iterative synthesis of methylene-interrupted (skipped) diynes[1][2].
This whitepaper provides an in-depth technical analysis of the chemical and physical properties of 2,5,8,11-Tetradecatetrayn-1-ol. By detailing the causality behind its reactivity and providing self-validating experimental protocols, this guide empowers drug development professionals to leverage this tetrayne in the convergent total synthesis of arachidonic acid skeletons and related bioactive compounds.
Physicochemical Profiling
Understanding the physical properties of 2,5,8,11-Tetradecatetrayn-1-ol is critical for maintaining its structural integrity. Polyynes are inherently energy-rich and susceptible to oxidative degradation or exothermic polymerization if mishandled.
Pale yellow to brown viscous oil (temperature dependent)
Solubility Profile
Soluble in aprotic organic solvents (DCM, THF, Diethyl Ether)
Stability & Storage
Highly reactive; requires storage at -20°C under an inert argon atmosphere, protected from light to prevent cross-linking.
Structural Significance & Synthetic Utility
The defining feature of 2,5,8,11-Tetradecatetrayn-1-ol is its skipped tetrayne backbone (—C≡C—CH₂—C≡C—). This specific carbon spacing is the exact geometric precursor to the skipped diene structure found in mammalian PUFAs, such as arachidonic acid (5,8,11,14-eicosatetraenoic acid)[3].
Instead of building the 20-carbon chain sequentially—which suffers from diminishing yields and complex purification steps—synthetic chemists utilize 2,5,8,11-Tetradecatetrayn-1-ol in a convergent synthesis [2][4]. The terminal hydroxyl group at C1 acts as a functional handle. Once activated (e.g., converted to a halide), it undergoes copper-mediated cross-coupling with a 6-carbon headgroup to form the complete 20-carbon eicosanoid skeleton. Subsequent stereoselective semi-hydrogenation yields the biologically active all-cis (Z,Z,Z,Z) tetraene configuration[2].
Synthetic workflow utilizing 2,5,8,11-Tetradecatetrayn-1-ol for PUFA analog generation.
Validated Experimental Protocols
As a Senior Application Scientist, I emphasize that robust chemistry relies on self-validating systems . The following protocols are designed not just with step-by-step instructions, but with built-in mechanistic checkpoints to ensure the causality of the reaction is respected.
Protocol A: C1-Hydroxyl Activation via Mild Appel Reaction
Objective: Convert the terminal alcohol of 2,5,8,11-Tetradecatetrayn-1-ol into a bromide leaving group for downstream coupling[4].
Causality: Standard halogenation reagents (like SOCl₂ or PBr₃) are too harsh and will induce polymerization of the highly sensitive skipped tetrayne. The Appel reaction operates under exceptionally mild conditions, preserving the polyyne structural integrity.
Preparation: Dissolve 1.0 eq of 2,5,8,11-Tetradecatetrayn-1-ol in anhydrous dichloromethane (DCM) under a strict argon atmosphere.
Reagent Addition: Add 1.2 eq of triphenylphosphine (PPh₃) and cool the reaction vessel to 0°C using an ice bath. Causality: The low temperature controls the exothermic formation of the phosphonium intermediate.
Halogenation: Introduce 1.2 eq of tetrabromomethane (CBr₄) portion-wise over 15 minutes. Allow the reaction to stir at 0°C for 2 hours, then gradually warm to 25°C.
Self-Validating Checkpoint: Analyze the crude mixture via FTIR spectroscopy. The reaction is validated as complete only when the broad O-H stretch (~3300 cm⁻¹) completely disappears. If this peak remains, the unreacted alcohol will fatally quench the organometallic reagents in the subsequent copper-coupling step.
Protocol B: Stereoselective Semi-Hydrogenation
Objective: Reduce the coupled skipped tetrayne intermediate into an all-cis (Z,Z,Z,Z) tetraene[2][3].
Causality: The skipped tetrayne backbone is biologically inactive. It must be reduced to mimic natural endocannabinoids. However, over-reduction to alkanes or isomerization into conjugated dienes will destroy the molecule's biological utility.
Catalyst Preparation: Suspend Lindlar's catalyst (5% Pd/BaSO₄) in ethyl acetate.
Poisoning the Catalyst: Add synthetic quinoline (0.2 eq relative to the substrate). Causality: Quinoline modulates the palladium catalyst's electron density, selectively poisoning it against alkene reduction while permitting alkyne semi-hydrogenation.
Hydrogenation: Introduce the tetrayne substrate to the suspension. Purge the vessel with H₂ gas and maintain a slight positive pressure (1 atm) under vigorous stirring.
Self-Validating Checkpoint: Monitor the reaction via precise volumetric uptake of hydrogen gas. The system self-validates when exactly four equivalents of H₂ are consumed. At this precise moment, the reaction rate will drop precipitously due to the quinoline poisoning, signaling successful conversion without over-reduction. Immediately purge with argon and filter through Celite.
Mechanistic control of stereoselective semi-hydrogenation to yield all-cis tetraenes.
Conclusion
2,5,8,11-Tetradecatetrayn-1-ol is an indispensable biochemical tool for advanced lipidomics and synthetic organic chemistry. By understanding the thermodynamic fragility of its skipped tetrayne core and applying strictly controlled, self-validating methodologies like mild Appel halogenation and poisoned semi-hydrogenation, researchers can reliably synthesize complex, biologically active PUFA analogs and photoaffinity probes.
References
SCBT. "2,5,8,11-Tetradecatetrayn-1-ol | CAS 5871-10-3". Santa Cruz Biotechnology.
Total Synthesis of Photoactivatable or Fluorescent Anandamide Probes: Novel Bioactive Compounds with Angiogenic Activity. Journal of Medicinal Chemistry - ACS Publications.
A convergent synthesis of (17R,5Z,8Z,11Z,14Z)-17-hydroxyeicosa-5,8,11,14-tetraenoic acid analogues and their tritiated derivatives. ResearchGate.
Total synthesis of ethyl and ortho esters of the omega-3 stearidonic and eicosapentaenoic acids. Skemman.
An In-Depth Technical Guide to the Molecular Structure and Bonding of 2,5,8,11-Tetradecatetrayn-1-ol
Abstract: This technical guide provides a comprehensive analysis of 2,5,8,11-tetradecatetrayn-1-ol, a member of the polyyne class of molecules. Polyyne structures, characterized by alternating single and triple carbon-ca...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract: This technical guide provides a comprehensive analysis of 2,5,8,11-tetradecatetrayn-1-ol, a member of the polyyne class of molecules. Polyyne structures, characterized by alternating single and triple carbon-carbon bonds, are of significant interest in materials science, nanotechnology, and medicinal chemistry due to their rigid structures and unique electronic properties.[1][2][3] This document elucidates the molecular architecture, orbital mechanics, and bonding characteristics of 2,5,8,11-tetradecatetrayn-1-ol (Chemical Formula: C₁₄H₁₄O, CAS: 5871-10-3).[4] We will explore its structure through theoretical principles and outline robust, self-validating experimental protocols for its empirical verification, designed for researchers and professionals in chemical and pharmaceutical development.
Introduction to Polyynes and the Target Molecule
Polyynes are one-dimensional chains of sp-hybridized carbon atoms, representing finite fragments of the hypothetical carbon allotrope, carbyne.[2][5] These compounds are not merely synthetic curiosities; they are found in nature, produced by a variety of plants and microorganisms, and often exhibit potent biological activities, including anticancer and antibiotic properties.[6][7] Their rigid, rod-like structure and high conductivity make them promising candidates for molecular wires in nanotechnology applications.[1]
2,5,8,11-Tetradecatetrayn-1-ol is a specific polyyne featuring a 14-carbon backbone containing four conjugated alkyne units. The chain is terminated at one end by a primary alcohol group, which imparts polarity and a site for further functionalization, and at the other by an ethyl group. This structure serves as an excellent model for understanding the interplay between a conjugated π-system and terminal functional groups.
Molecular Structure Elucidation
The structure of 2,5,8,11-tetradecatetrayn-1-ol is defined by its specific connectivity, geometry, and conformation.
Connectivity
The molecule consists of a linear sequence of 14 carbon atoms. The defining feature is the tetrayne motif, with triple bonds located between C2-C3, C5-C6, C8-C9, and C11-C12. A hydroxyl (-OH) group is attached to C1, and the chain terminates with an ethyl group at C13-C14.
Figure 1: 2D molecular structure of 2,5,8,11-Tetradecatetrayn-1-ol.
Geometry and Conformation
The core of the molecule, comprising the eight sp-hybridized carbons of the tetrayne system, is inherently linear. The C-C≡C-C fragments adopt a bond angle of 180°. While free rotation exists around the sp³-sp³ and sp³-sp single bonds, the overall molecule maintains a rigid, rod-like character. In the solid state, long polyyne chains can exhibit a slight curvature due to crystal packing effects, though this is less pronounced for a molecule of this length.[1]
Bonding Analysis: A Theoretical and Spectroscopic Perspective
A robust understanding of the molecule's properties requires a detailed analysis of its electronic structure and bonding.
Hybridization and Orbital Overlap
The electronic configuration of the polyyne chain is dictated by the hybridization of its constituent carbon atoms.
sp-Hybridized Carbons (C2, C3, C5, C6, C8, C9, C11, C12): Each of these eight carbons undergoes sp hybridization, where one 2s and one 2p orbital combine to form two linear sp hybrid orbitals. These form the σ-bond framework of the chain. The two remaining unhybridized p orbitals (pᵧ and p₂) on each carbon are oriented perpendicular to the molecular axis and to each other. The side-on overlap of these p orbitals forms two orthogonal π-bonds for each C≡C unit, resulting in a cylindrical region of high electron density. This extended conjugation is responsible for the unique electronic and optical properties of polyynes.[2][5]
sp³-Hybridized Carbons (C1, C4, C7, C10, C13, C14): The methylene and methyl carbons, including the carbon bearing the hydroxyl group, are sp³-hybridized, leading to a tetrahedral geometry with bond angles of approximately 109.5°.
Figure 2: Orbital hybridization scheme for a C(sp³)-C(sp)≡C(sp)-C(sp³) fragment.
Bond Lengths and Bond Order
A key structural feature of polyynes is bond length alternation (BLA), the measurable difference between the lengths of the single and triple bonds.[8] This alternation persists even in very long chains.[9] The table below provides expected bond lengths based on theoretical calculations and experimental data for similar molecules.
Table 1: Predicted Bond Lengths in 2,5,8,11-Tetradecatetrayn-1-ol
Bond Type
Hybridization
Expected Bond Length (Å)
C≡C
sp-sp
~1.21
C-C
sp-sp
~1.38
C-C
sp³-sp
~1.47
C-C
sp³-sp³
~1.54
C-O
sp³-p
~1.43
O-H
p-s
~0.96
| C-H | sp³-s | ~1.09 |
Data compiled from theoretical studies on polyynes.[8][9]
Influence of Functional Groups
The terminal hydroxyl (-OH) and ethyl (-CH₂CH₃) groups are critical for the molecule's overall properties. The -OH group introduces a polar, hydrophilic site capable of hydrogen bonding, which will significantly influence solubility and intermolecular interactions. Electronically, the oxygen atom can exert a weak electron-withdrawing inductive effect on the polyyne chain. The ethyl group acts as a non-polar, stabilizing end-cap. Bulky end-groups are known to enhance the stability of polyynes by preventing intermolecular reactions.[1]
Experimental Protocols for Structural Verification
A multi-technique approach is essential for the unambiguous confirmation of the molecule's structure. The following protocols are designed as self-validating systems, where data from each experiment corroborates the others.
Figure 3: Integrated workflow for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework.
Protocol:
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals provide information on the electronic environment and neighboring protons.
¹³C NMR Acquisition: Acquire a carbon NMR spectrum (typically proton-decoupled). This will identify all unique carbon environments.
2D NMR (Optional but Recommended): Perform 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H connectivity, confirming the sequence of the carbon chain.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Proton Assignment
Predicted δ (ppm)
Multiplicity
Integration
Rationale
-CH ₃
~0.9 - 1.1
Triplet
3H
Terminal methyl group coupled to adjacent CH₂.
-CH₂ -CH₃
~1.4 - 1.6
Sextet
2H
Methylene group coupled to CH₃ and adjacent CH₂.
≡C-CH₂ -C≡
~3.1 - 3.3
Singlet/Triplet
6H
Methylene groups between alkyne units.
HO-CH₂ -C≡
~4.2 - 4.4
Triplet
2H
Methylene group adjacent to -OH and C≡C.
| -OH | ~1.5 - 3.0 | Broad Singlet | 1H | Labile proton, shift is concentration-dependent. |
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Carbon Assignment
Predicted δ (ppm)
Rationale
C H₃
~12 - 15
Terminal methyl carbon.
C H₂ (Alkyl)
~20 - 30
Methylene carbons of the ethyl group.
C H₂ (Inter-alkyne)
~18 - 25
Methylene carbons between triple bonds.
C H₂OH
~50 - 60
Carbon bonded to the hydroxyl group.
| -C ≡C- | ~65 - 90 | sp-hybridized carbons of the polyyne chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
Sample Preparation: If the sample is a liquid or oil, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. If solid, press a small amount firmly onto the crystal.
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Analysis: Identify characteristic absorption bands corresponding to specific vibrational modes.
Table 4: Predicted IR Spectroscopy Data
Functional Group
Vibrational Mode
Expected Frequency (cm⁻¹)
Appearance
O-H
Stretch
3200 - 3600
Strong, Broad
C-H (sp³)
Stretch
2850 - 3000
Strong, Sharp
C≡C
Stretch
2100 - 2260
Weak to Medium
| C-O | Stretch | 1050 - 1250 | Strong |
Mass Spectrometry (MS)
MS provides the molecular weight and information about the molecule's fragmentation, which helps confirm its composition.
Protocol:
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a gas or liquid chromatograph.
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for generating fragment ions, while a softer technique like Electrospray Ionization (ESI) is more likely to show the molecular ion.
Mass Analysis: The analyzer separates ions based on their mass-to-charge ratio (m/z).
Data Analysis: Identify the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. The exact mass (from high-resolution MS) should match the calculated value for C₁₄H₁₄O (198.1045 g/mol ). Analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
2,5,8,11-Tetradecatetrayn-1-ol is a structurally elegant molecule that embodies the defining features of the polyyne family. Its architecture is dominated by a rigid, linear sp-hybridized carbon chain, resulting in a distinct cylindrical π-electron system. The terminal hydroxyl group provides a site of polarity and reactivity, contrasting with the inert alkyl terminus. The bonding is characterized by a distinct alternation of short triple bonds and longer single bonds. The comprehensive analytical workflow detailed herein, combining NMR, IR, and MS, provides a robust framework for the complete and unambiguous structural and bonding characterization of this molecule, serving as a foundational methodology for the study of other novel polyyne systems.
References
National Center for Biotechnology Information. Polyyne. PubChem Compound Summary. [Link]
Liu, Q., et al. (2024). Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies. Natural Product Reports. [Link]
Gawel, P., et al. (2023). Hybrids of Polyynes and Azo Dyes: Synthesis, Characterization, and Two-Photon Absorption. Crystal Growth & Design. [Link]
Taylor & Francis Online. Polyyne – Knowledge and References. [Link]
Pauzat, F., et al. (2002). Theoretical Study of the Structure and Properties of Polyynes and Monocyano- and Dicyanopolyynes: Predictions for Long Chain Compounds. The Journal of Physical Chemistry A. [Link]
Yang, Y., et al. (2006). Bond Length Alternation and Energy Band Gap of Polyyne. The Journal of Physical Chemistry A. [Link]
An In-depth Technical Guide to Determining the Solubility Profile of 2,5,8,11-Tetradecatetrayn-1-ol in Polar Organic Solvents
Abstract This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2,5,8,11-Tetradecatetrayn-1-ol, a novel long-chain alkynol. Du...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2,5,8,11-Tetradecatetrayn-1-ol, a novel long-chain alkynol. Due to the unique structure of this molecule—balancing a polar alcohol head with a highly unsaturated, nonpolar polyyne backbone—a systematic approach to solubility is paramount for its application in synthesis, purification, formulation, and biological screening. This document outlines the theoretical underpinnings of solubility, provides a rationale for solvent selection, and details a robust, step-by-step experimental protocol for generating a reliable thermodynamic solubility profile.
Introduction: The Need for a Solubility Profile
2,5,8,11-Tetradecatetrayn-1-ol (C₁₄H₁₄O) is a structurally distinct molecule featuring a 14-carbon chain, a terminal hydroxyl group, and four conjugated triple bonds (a polyyne).[1] The solubility of this compound is a critical physical property that dictates its utility across numerous scientific disciplines.
In Synthetic Chemistry: Solvent choice is crucial for reaction success, influencing reactant solvation, reaction rates, and product purity. Long polyyne chains can be unstable and prone to cross-linking, making solvent selection critical for maintaining stability.[2]
In Purification and Isolation: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility in various solvent systems.
In Drug Discovery and Formulation: For a compound to be a viable therapeutic candidate, its solubility in relevant physiological and formulation media must be well-characterized. Poor solubility can hinder in vitro testing and lead to poor bioavailability.[3][4]
This guide provides the scientific rationale and experimental methodology to construct a comprehensive solubility profile for this specific molecule in a range of polar organic solvents.
Molecular Structure and Theoretical Solubility Considerations
The solubility of 2,5,8,11-Tetradecatetrayn-1-ol is governed by the interplay of its distinct structural motifs, adhering to the principle of "like dissolves like."[5]
Polar Terminus: The terminal hydroxyl (-OH) group is capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity, suggesting potential solubility in polar protic solvents (e.g., ethanol) and polar aprotic solvents (e.g., DMSO).
Nonpolar Backbone: The C₁₄ hydrocarbon chain, rich with four alkyne groups, constitutes a significant nonpolar and lipophilic domain. While alkynes themselves have slight solubility in polar solvents, the overall length of the chain dominates.[6] The π-systems of the triple bonds, however, are polarizable, allowing for dipole-induced dipole interactions.
Competing Factors: The molecule's overall solubility in a given polar organic solvent will be a balance between the favorable interactions of the alcohol group and the unfavorable interactions of the long hydrocarbon backbone. Predicting this balance a priori is challenging, necessitating empirical determination.[7][8]
Hansen Solubility Parameters (HSP)
A more sophisticated predictive model is the Hansen Solubility Parameter (HSP) approach.[9][10] Every molecule can be described by three parameters:
Two substances are likely to be soluble if their HSP values are similar.[12] While the HSP for 2,5,8,11-Tetradecatetrayn-1-ol is not published, determining its solubility in a range of solvents with known HSPs can allow for the calculation of its own parameters, enabling prediction of its solubility in other, untested solvents or solvent blends.[13]
Recommended Polar Organic Solvents for Profiling
To build a comprehensive profile, a diverse set of polar organic solvents should be selected, covering different classes and polarity indices.
Solvent Class
Solvent
Rationale
Polar Protic
Ethanol
Capable of hydrogen bonding with the solute's hydroxyl group. Commonly used in formulations.
Methanol
Similar to ethanol but more polar; provides a good comparison point.
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
High polarity and strong hydrogen bond acceptor. A common solvent for initial compound screening.[14]
Acetonitrile (ACN)
Medium polarity solvent, common in reversed-phase chromatography.
N,N-Dimethylformamide (DMF)
A highly polar solvent capable of solvating a wide range of organic molecules.
Ethers
Tetrahydrofuran (THF)
A less polar, aprotic solvent. Useful for understanding the lower bounds of polarity required for solvation.
To ensure scientific rigor, the shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[15][16] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[15]
Principle
An excess amount of solid 2,5,8,11-Tetradecatetrayn-1-ol is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. After equilibrium is reached, the undissolved solid is separated, and the concentration of the dissolved solute in the supernatant is quantified.
The Role of 2,5,8,11-Tetradecatetrayn-1-ol as a Polyacetylene Building Block in Advanced Lipid Synthesis
As a Senior Application Scientist specializing in complex lipid synthesis, I frequently encounter the structural challenges inherent in constructing long-chain polyunsaturated fatty acids (PUFAs). Among the most critical...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in complex lipid synthesis, I frequently encounter the structural challenges inherent in constructing long-chain polyunsaturated fatty acids (PUFAs). Among the most critical synthetic intermediates in this domain is 2,5,8,11-tetradecatetrayn-1-ol (CAS 5871-10-3)[1]. This 14-carbon skipped tetrayne serves as a foundational polyacetylene building block for the total synthesis of omega-3 and omega-6 fatty acids, specialized pro-resolving mediators (SPMs), and isotopically labeled lipid standards[2].
This technical guide explores the mechanistic rationale, physicochemical properties, and validated protocols for utilizing this vital polyacetylene intermediate in drug development.
Mechanistic Causality: The "Skipped Polyyne" Strategy
Why do we synthesize a tetrayne instead of directly assembling a tetraene? The biological activity of PUFAs like docosahexaenoic acid (DHA) relies entirely on their all-cis (Z), methylene-interrupted (skipped) double bond architecture. However, synthesizing skipped polyenes directly via iterative Wittig reactions or olefin metathesis is plagued by severe stereochemical leakage (E/Z isomerization) and the thermodynamic tendency of the double bonds to migrate into a conjugated system[3].
By utilizing 2,5,8,11-tetradecatetrayn-1-ol, we bypass this instability. The rigid, linear geometry of the alkyne bonds physically prevents both double-bond migration and geometric isomerization during the carbon-carbon bond-forming stages. The polyacetylene backbone effectively "locks" the structural integrity of the molecule. Once the full carbon skeleton is assembled, a global, stereoselective syn-hydrogenation simultaneously reduces all alkyne moieties to pure cis-alkenes[3].
Strategic Application in Drug Discovery
The application of this building block extends far beyond basic fatty acids. It is critically employed in:
Isotopic Labeling: Synthesis of 13C-labeled DHA for use as in vivo metabolic tracking standards[2].
Marine Natural Products: Assembly of Methoxylated Ether Lipids (MELs) and other DHA-like natural products that exhibit potent anti-inflammatory properties[3].
Biosynthetic Pathway Emulation: Understanding the flux of polyacetylene intermediates in fungal and plant secondary metabolism[4].
Quantitative Data & Physicochemical Properties
To facilitate experimental design, the core properties of 2,5,8,11-tetradecatetrayn-1-ol are summarized below:
Protocol 1: Copper-Catalyzed Propargylic Cross-Coupling for Tetrayne Assembly
This protocol details the iterative coupling to form 2,5,8,11-tetradecatetrayn-1-ol from 1-bromoundeca-2,5,8-triyne and propargyl alcohol.
Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-bromoundeca-2,5,8-triyne (1.0 eq) and propargyl alcohol (1.2 eq) in anhydrous DMF (0.2 M).
Halogen Exchange (Finkelstein Causality): Add NaI (1.0 eq). Causality: The bromide is converted in situ to a more reactive alkyl iodide, significantly lowering the activation energy for the subsequent coupling step.
Catalyst & Base Addition: Add anhydrous K2CO3 (2.0 eq) followed by CuI (1.0 eq). Causality: The base deprotonates the terminal alkyne of propargyl alcohol, allowing Cu(I) to insert and form a highly nucleophilic copper acetylide intermediate[2].
Reaction Execution: Stir the mixture at room temperature for 16 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the complete consumption of the starting bromide.
Quenching & Validation: Quench with saturated aqueous NH4Cl to break down copper complexes. Extract with EtOAc, dry over Na2SO4, and concentrate. Validate the product via 1H-NMR, specifically looking for the distinct propargylic methylene protons appearing as multiplets around δ 3.1-3.2 ppm.
Iterative copper-catalyzed propargylic coupling workflow for tetrayne assembly.
Protocol 2: Global Stereoselective Reduction to All-cis-Tetraene
This protocol converts the tetrayne into the biologically relevant all-cis skipped tetraene.
Preparation: Dissolve 2,5,8,11-tetradecatetrayn-1-ol in anhydrous methanol (0.1 M) in a hydrogenation vessel.
Catalyst Poisoning (Selectivity Causality): Add Lindlar's catalyst (5% Pd/CaCO3, lead poisoned, 10% w/w) and synthetic quinoline (0.1 eq). Causality: The combination of lead and quinoline poisons the palladium surface just enough to prevent the reduction of alkenes to alkanes, ensuring the reaction halts precisely at the cis-alkene stage[3].
Hydrogenation: Purge the vessel with H2 gas three times, then maintain under a balloon of H2 (1 atm) at 20°C.
Validation: Monitor the reaction strictly via 1H-NMR aliquots. The reaction is complete when the propargylic alkyne protons disappear and are replaced by bis-allylic methylene protons (δ ~2.8 ppm) and cis-olefinic protons (δ ~5.3-5.4 ppm).
Workup: Filter the mixture through a pad of Celite to completely remove the palladium catalyst, concentrate under reduced pressure, and store immediately under argon at -80°C to prevent auto-oxidation.
Downstream Biological Applications
Once the polyacetylene building block is converted into its corresponding all-cis polyene, it serves as the backbone for synthesizing Specialized Pro-resolving Mediators (SPMs). These endogenously generated lipid mediators are critical for clearing cellular debris and resolving acute inflammation without immunosuppression.
Downstream biological pathway of tetrayne-derived pro-resolving mediators.
References
[1] 2,5,8,11-Tetradecatetrayn-1-ol | CAS 5871-10-3 | SCBT. Santa Cruz Biotechnology. URL:
[4] Biosynthesis and Function of Polyacetylenes and Allied Natural Products. PMC - NIH. URL:
[3] Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid. The Journal of Organic Chemistry - ACS Publications. URL:
[2] US20140336397A1 - Methods for the synthesis of 13c labeled dha and use as a reference standard. Google Patents. URL:
thermal stability and degradation pathways of 2,5,8,11-Tetradecatetrayn-1-ol
An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 2,5,8,11-Tetradecatetrayn-1-ol For Researchers, Scientists, and Drug Development Professionals Executive Summary Polyynes, organic compound...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Thermal Stability and Degradation Pathways of 2,5,8,11-Tetradecatetrayn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyynes, organic compounds characterized by alternating single and triple carbon-carbon bonds, are a fascinating class of molecules with potential applications in molecular electronics and materials science due to their rigid, rod-like structures and unique electronic properties.[1] However, their utility is often hampered by their inherent instability.[1][2] This guide focuses on a specific, non-commercially available polyyne, 2,5,8,11-Tetradecatetrayn-1-ol, to provide a comprehensive framework for understanding its probable thermal stability and degradation mechanisms. While experimental data on this particular molecule is not publicly available, this document synthesizes established principles of polyyne chemistry to propose likely degradation pathways and to provide robust, field-proven methodologies for their experimental investigation. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical protocols necessary to confidently assess the stability of this and related polyyne compounds.
Introduction to 2,5,8,11-Tetradecatetrayn-1-ol
2,5,8,11-Tetradecatetrayn-1-ol is a long-chain alcohol containing a conjugated system of four alkyne groups (a tetrayne). Its molecular structure (C14H14O)[3] suggests a molecule with a rigid, linear polyyne core and a reactive hydroxyl functional group at one terminus. The extended π-conjugation of the tetrayne system is expected to confer interesting optical and electronic properties, while the terminal alcohol group provides a site for further chemical modification or intermolecular interactions, such as hydrogen bonding.
The primary challenge in working with such compounds is their stability. Long, conjugated polyynes are known to be sensitive to heat, light, and oxygen, which can lead to unpredictable and often uncontrolled decomposition.[1][2] Understanding the thermal stability and degradation pathways is therefore a critical first step in evaluating the potential of 2,5,8,11-Tetradecatetrayn-1-ol for any practical application.
Fundamentals of Polyyne Stability
The instability of polyynes is primarily attributed to the high strain energy of the linear sp-hybridized carbon chain. This makes them susceptible to various reactions that can break the chain or reduce the conjugation. Several factors influence the stability of a polyyne:
Conjugation Length: Generally, stability decreases as the length of the conjugated polyyne chain increases.
End-capping Groups: The nature of the groups at the ends of the polyyne chain plays a crucial role in its stability. Bulky, sterically hindering groups, such as trialkylsilyl or aryl groups, can significantly enhance stability by preventing close approach and intermolecular reactions between polyyne chains.[1] In the case of 2,5,8,11-Tetradecatetrayn-1-ol, one end is capped with a propyl group, while the other has a hydroxymethyl group, neither of which provides significant steric protection.
Environmental Factors: Exposure to oxygen, UV light, and elevated temperatures can initiate degradation processes.
Proposed Thermal Degradation Pathways
In the absence of specific experimental data for 2,5,8,11-Tetradecatetrayn-1-ol, we can propose several likely thermal degradation pathways based on the known reactivity of conjugated alkynes. Thermal stress is expected to initiate a cascade of reactions leading to complex product mixtures.
Intermolecular Cross-linking and Polymerization
This is one of the most probable degradation pathways for polyynes upon heating. The high electron density of the π-systems makes them susceptible to intermolecular reactions, leading to the formation of a highly cross-linked, insoluble polymer. This process is often autocatalytic and can occur rapidly once initiated.
Cyclization and Aromatization
At higher temperatures, intramolecular cyclization reactions may occur, potentially leading to the formation of aromatic or other cyclic structures. These reactions would involve the rearrangement of the linear polyyne chain.
Fragmentation
At very high temperatures, C-C bond cleavage can lead to the fragmentation of the molecule into smaller, volatile products. This would be observed as significant mass loss in thermogravimetric analysis.
Carbonization
Consistent with studies on other conjugated polymers containing triple bonds, significant heating of 2,5,8,11-Tetradecatetrayn-1-ol under an inert atmosphere is likely to result in the formation of nano-structured porous carbon materials.[4] This process involves the gradual elimination of hydrogen and oxygen, leaving behind a carbon-rich residue.
Caption: Experimental workflow for stability and degradation analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to lose mass due to decomposition and to quantify the amount of non-volatile residue.
Protocol:
Place 5-10 mg of 2,5,8,11-Tetradecatetrayn-1-ol into a TGA pan (alumina or platinum).
Place the pan in the TGA instrument.
Heat the sample from ambient temperature (e.g., 30 °C) to a high temperature (e.g., 900 °C) at a constant heating rate (e.g., 10 °C/min).
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to study thermal degradation, and separately under an oxidative atmosphere (e.g., air) to study thermo-oxidative degradation.
Record the mass loss as a function of temperature.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow to or from the sample as a function of temperature, identifying endothermic events (like melting) and exothermic events (like polymerization or decomposition).
Protocol:
Seal 2-5 mg of 2,5,8,11-Tetradecatetrayn-1-ol in a hermetic aluminum DSC pan.
Place the sample pan and an empty reference pan into the DSC cell.
Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range determined by the TGA results (e.g., from ambient to just beyond the decomposition onset).
Run the experiment under both inert and oxidative atmospheres.
Record the heat flow versus temperature to identify thermal transitions.
Hypothetical Data Presentation
The following tables summarize the kind of quantitative data that would be obtained from the thermal analyses.
Table 1: Hypothetical TGA Data for 2,5,8,11-Tetradecatetrayn-1-ol
Atmosphere
Onset of Decomposition (Tonset)
Temperature of Max Decomposition Rate (Tmax)
Residual Mass @ 800°C
Nitrogen
~150°C
~180°C
~40%
Air
~130°C
~165°C
<5%
Table 2: Hypothetical DSC Data for 2,5,8,11-Tetradecatetrayn-1-ol (Nitrogen Atmosphere)
Thermal Event
Onset Temperature
Peak Temperature
Enthalpy (ΔH)
Interpretation
Endotherm
~60°C
~65°C
~25 J/g
Melting
Exotherm
~145°C
~160°C
~ -300 J/g
Polymerization/Decomposition
Conclusion and Future Directions
While 2,5,8,11-Tetradecatetrayn-1-ol presents an interesting molecular architecture, its utility is fundamentally linked to its thermal stability. The proposed degradation pathways, centered around intermolecular cross-linking and eventual carbonization, are based on the established chemistry of polyynes. The provided experimental workflow offers a robust, multi-faceted approach to rigorously testing these hypotheses.
Future research should focus on the synthesis of derivatives with bulky end-capping groups to enhance thermal stability. Furthermore, trapping and detailed structural elucidation of the initial degradation products will be key to confirming the proposed mechanistic pathways. Computational studies could also provide valuable insights into the energetics of different degradation routes. By systematically applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges associated with the handling and characterization of these highly reactive molecules.
References
Gabbai, F. P.; Taylor, T. J. (2006). Supramolecular Stabilization of α,ω-Diphenylpolyynes by Complexation to the Tridentate Lewis Acid [o-C6F4Hg]3. Organometallics, 25(9), 2143–2147. [Link]
Movsisyan, L. D., Franz, M., Hampel, F., Thompson, A. L., Tykwinski, R. R., & Anderson, H. L. (2016). Polyyne Rotaxanes: Stabilization by Encapsulation. Journal of the American Chemical Society, 138(4), 1366–1376. [Link]
Szafert, S., & Gladysz, J. A. (2006). Update 1 of: Carbon in One Dimension: Structural Analysis of the Higher Conjugated Polyynes. Chemical Reviews, 106(11), PR1–PR33. [Link]
Tsuji, M., et al. (2005). Efficient thermal conversion of polyyne-type conjugated polymers to nano-structured porous carbon materials. Journal of Thermal Analysis and Calorimetry, 81(3), 567-573. [Link]
Woltering, S. L., et al. (2022). PolyyneR[5]otaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie International Edition, 61(7), e202114187. [Link]
Whitepaper: Safety Data, Toxicity Profile, and Handling Protocols for CAS 5871-10-3 (2,5,8,11-Tetradecatetrayn-1-ol)
Executive Summary CAS 5871-10-3 (2,5,8,11-Tetradecatetrayn-1-ol) is a highly specialized, 14-carbon skipped polyalkyne terminating in a primary alcohol[1]. In advanced drug development and chemical biology, it serves as...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 5871-10-3 (2,5,8,11-Tetradecatetrayn-1-ol) is a highly specialized, 14-carbon skipped polyalkyne terminating in a primary alcohol[1]. In advanced drug development and chemical biology, it serves as a critical biochemical precursor for proteomics, lipidomics, and the total synthesis of polyunsaturated fatty acids (PUFAs) such as eicosapentaenoic acid (EPA) and arachidonic acid derivatives[2]. Due to the dense concentration of pi-bonds and bis-propargylic methylene groups, this compound presents unique safety challenges. This whitepaper provides an authoritative guide on its toxicity profile, structural reactivity, and the field-proven methodologies required to handle it safely and effectively.
Physicochemical Profiling & Structural Reactivity
To understand the safety profile of CAS 5871-10-3, one must first analyze its molecular architecture. The compound features a "skipped tetrayne" motif—four triple bonds separated by single methylene (
CH2
) bridges.
Skipped Tetrayne (Highly reactive, prone to auto-oxidation)[3]
Mechanistic Reactivity: The protons on the methylene bridges between the alkyne groups are highly acidic and possess exceptionally low bond dissociation energies. This makes the molecule highly susceptible to radical abstraction. Once a radical is formed, it rapidly propagates, leading to auto-oxidation, cross-linking, and potentially violent exothermic decomposition if the substance is concentrated and left neat[3].
Toxicity Profile & Biological Hazards
While extensive in vivo human toxicity data for this specific intermediate is limited, its structural classification provides clear predictive toxicology alerts.
Dermatological and Mucosal Toxicity: As a highly lipophilic precursor, CAS 5871-10-3 readily partitions into the stratum corneum. It is classified under GHS as a Category 2 Skin and Eye Irritant[2]. The electrophilic nature of the polyyne chain can lead to localized covalent modifications of nucleophilic residues in epidermal proteins, triggering inflammatory cascades.
Cytotoxicity & Membrane Disruption: Research into structurally related polyynes (such as bacterial protegencins) demonstrates that dense alkyne chains can exhibit potent lytic properties against cell membranes[4]. While 5871-10-3 lacks the conjugated push-pull systems of natural polyyne toxins, its rigid, rod-like tetrayne structure can disrupt lipid bilayer packing if introduced to in vitro cell cultures at high concentrations, necessitating careful handling to prevent localized cytotoxicity.
E-E-A-T Driven Experimental Methodologies
As a Senior Application Scientist, it is critical to move beyond standard operating procedures and understand the causality behind each experimental step. The following protocols are designed as self-validating systems to ensure both safety and high-yield chemical biology workflows.
Workflow 1: Stabilization and Safe Handling Protocol
Causality: Tetraynes can decompose violently if left neat due to rapid, uncontrolled radical polymerization[3]. To prevent this, radical scavengers must be introduced, and the compound must never be stored without a solvent matrix.
Step-by-Step Methodology:
Inert Atmosphere Preparation: Prior to opening the vial, purge all receiving glassware with Argon. Oxygen is a biradical that initiates the decomposition cascade of the skipped tetrayne.
Radical Quenching: Prepare a solvent matrix (e.g., anhydrous
CH2Cl2
or Ethanol) containing Butylated hydroxytoluene (BHT). Add 1–2 crystals of BHT per 100 mL of solvent[3]. Why? BHT acts as a sacrificial hydrogen donor, immediately quenching any bis-propargylic radicals that form, thus halting the polymerization chain reaction.
Solvent Dilution: Transfer the CAS 5871-10-3 into the BHT-spiked solvent. Never evaporate this solution to dryness. If concentration is required, reduce the volume carefully at 0 °C and leave a minimum of 2.0 mL of solvent[3].
Self-Validation Checkpoint: Periodically monitor the stock solution via
1H
NMR. The disappearance of the sharp methylene multiplets (typically around 3.1 ppm) and the appearance of broad polymeric baseline signals indicate degradation.
Critical safety and stabilization workflow for handling reactive polyalkynes.
Workflow 2: Catalytic Partial Reduction to PUFA Precursors
Causality: To utilize CAS 5871-10-3 in lipidomics (e.g., synthesizing EPA analogs), the rigid tetrayne must be stereoselectively reduced to an all-cis tetraene[2]. Standard hydrogenation will over-reduce the molecule to a saturated alkane. Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead) is required to stall the reduction exactly at the alkene stage.
Step-by-Step Methodology:
Reaction Setup: Dissolve the stabilized CAS 5871-10-3 in degassed ethyl acetate. Add synthetic quinoline (0.1 equivalents). Why? Quinoline further poisons the Lindlar catalyst, preventing alkene isomerization and ensuring strict cis-geometry of the resulting double bonds.
Catalyst Addition: Add Lindlar catalyst (typically 10-20% by weight) under a strict Argon blanket to prevent auto-ignition of the palladium.
Hydrogenation: Evacuate the flask and backfill with
H2
gas via a balloon or burette. Stir vigorously at room temperature.
Self-Validation Checkpoint: Monitor
H2
uptake volumetrically. The reaction must be terminated immediately upon the consumption of exactly 4 equivalents of
H2
. Validate the conversion via
1H
NMR by confirming the complete shift of propargylic protons to allylic protons, and the appearance of distinct olefinic signals (~5.3 ppm).
Synthetic pathway of CAS 5871-10-3 conversion to PUFA derivatives via Lindlar reduction.
References
2,5,8,11-Tetradecatetrayn-1-ol | CAS 5871-10-3 | SCBT - Santa Cruz Biotechnology.scbt.com.
The Historical Discovery and Synthesis Origins of 2,5,8,11-Tetradecatetrayn-1-ol: A Fundamental Building Block in Omega-3 PUFA and Eicosanoid Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The mapping of lipid signaling pathways—specifically the a...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
The mapping of lipid signaling pathways—specifically the arachidonic acid cascade and the biosynthesis of eicosanoids (prostaglandins, leukotrienes, and hepoxilins)—stands as one of the most critical achievements in modern pharmacology. Central to this discovery was the ability to trace these metabolic pathways using isotopically labeled polyunsaturated fatty acids (PUFAs).
2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3)[1] emerged as a foundational chemical building block in this era. As a 14-carbon methylene-interrupted tetrayne, it perfectly encodes the
ω
-3 (omega-3) structural motif. This whitepaper explores the historical context of its discovery, the mechanistic rationale behind its use in total synthesis, and provides field-proven, self-validating protocols for its application in generating high-specific-activity radiolabeled therapeutics.
Historical Context & The Need for Polyyne Precursors
In the late 1970s and 1980s, researchers faced a significant bottleneck: extracting natural PUFAs like Eicosapentaenoic Acid (EPA) or Docosahexaenoic Acid (DHA) yielded complex mixtures that were difficult to isolate in absolute purity and impossible to radiolabel at specific, non-exchangeable positions.
Pioneering work by Howard Sprecher and colleagues revolutionized lipid chemistry by shifting from extraction to total chemical synthesis [2]. Sprecher recognized that methylene-interrupted polyenes are thermodynamically unstable and prone to oxidation and conjugation (isomerization). To bypass this, his team utilized skipped polyynes (alkynes) as stable intermediates.
By synthesizing 2,5,8,11-tetradecatetrayn-1-ol, chemists could perform chain-extension reactions without risking double-bond migration. The final, biologically active all-cis (Z) polyene structure could then be unveiled at the very last step via stereoselective Lindlar hydrogenation, simultaneously introducing tritium (
3H
) for radiometric tracking[3].
Chemical Architecture & Mechanistic Rationale
The
ω
-3 Structural Encoding
The genius of 2,5,8,11-tetradecatetrayn-1-ol lies in its precise carbon numbering.
Chain Length: 14 carbons.
Alkyne Positions: C2, C5, C8, and C11.
The Omega (
ω
) End: Counting from the terminal methyl group (C14 =
ω
1), the first unsaturation occurs between C11 and C12 (
ω
3).
When the C1 alcohol is converted to a leaving group (e.g., a bromide) and coupled with a 6-carbon terminal alkyne like 5-hexynoic acid, the resulting 20-carbon chain perfectly aligns to form 5,8,11,14,17-eicosapentaynoic acid. This makes the C14 tetrayne the universal "tail" for synthesizing synthetic EPA and series-3 eicosanoids[4].
Causality in Reagent Selection
Phosphorus Tribromide (
PBr3
) & Pyridine: Converting the alcohol to a bromide requires mild conditions. Strong acids would catalyze the isomerization of the skipped alkynes into a conjugated system. Pyridine acts as an essential acid scavenger[5].
Copper(I) Catalysis: Grignard-mediated propargylic coupling relies on
CuCl
to facilitate the C-C bond formation while strictly preserving the methylene (-
CH2
-) spacing between the triple bonds.
Core Synthesis Workflows (Protocols)
The following protocols represent a self-validating system: the success of each step can be confirmed via
1H
-NMR (monitoring the distinct methylene protons at
δ
3.1 ppm) before proceeding to the next.
Protocol A: Activation to 1-Bromo-2,5,8,11-tetradecatetrayne
Objective: Convert the stable alcohol into an electrophilic propargylic bromide for chain extension.
Preparation: Dissolve 10 mmol of 2,5,8,11-tetradecatetrayn-1-ol in 50 mL of anhydrous diethyl ether under an argon atmosphere.
Bromination: Dropwise add 0.4 equivalents of
PBr3
at 0°C. Stir for 2 hours in the dark.
Validation: Quench with ice water, extract with ether, and concentrate. The product must be used immediately or stored at -80°C due to the high reactivity of the propargylic bromide[6].
Protocol B: Copper-Mediated Chain Extension to EPA Precursor
Objective: Couple the C14 bromide with 5-hexynoic acid to form the C20 pentayne skeleton.
Grignard Formation: React 5-hexynoic acid (12 mmol) with ethylmagnesium bromide (24 mmol) in THF to form the dimagnesium salt (deprotonating both the carboxylic acid and the terminal alkyne).
Catalyst Addition: Add 10 mol% of Copper(I) Chloride (
CuCl
) to the mixture. Causality:
Cu(I)
is mandatory to direct the nucleophilic attack to the
α
-carbon of the propargylic bromide, preventing
SN2′
rearrangement.
Coupling: Slowly introduce the 1-bromo-2,5,8,11-tetradecatetrayne (10 mmol) at room temperature. Stir for 12 hours.
Isolation: Acidify with cold 1M
HCl
, extract with ethyl acetate, and purify via silica gel chromatography to yield 5,8,11,14,17-eicosapentaynoic acid.
Protocol C: Stereoselective Lindlar Tritiation
Objective: Reduce the pentayne to all-cis
[3H]
-EPA.
Catalyst Poisoning: Suspend Lindlar catalyst (
Pd/CaCO3
poisoned with lead) in ethyl acetate. Add synthetic quinoline (2-3 drops per 100 mg of catalyst). Causality: Quinoline strictly arrests the reduction at the alkene stage, preventing over-reduction to alkanes and inhibiting trans-isomerization[7].
Isotope Introduction: Introduce Tritium gas (
3H2
) at 1 atmosphere.
Monitoring: Monitor hydrogen uptake volumetrically. Stop the reaction exactly when 5 equivalents of gas are consumed.
Validation: Purify via Argentation (
AgNO3
) TLC or HPLC to separate the all-cis product from any trans-contaminants.
Quantitative Data & Analytics
The table below summarizes the critical reaction metrics, comparing standard hydrogen gas reduction against tritium radiolabeling, highlighting the efficiency of the tetrayne precursor system.
Reaction Phase
Substrate
Reagents / Catalyst
Yield (%)
Isotopic Purity
Key Analytical Marker (
1H
-NMR / MS)
Activation
2,5,8,11-Tetradecatetrayn-1-ol
PBr3
, Pyridine,
Et2O
88 - 92%
N/A
Shift of
C1−H2
from 4.2 ppm to 3.9 ppm
Coupling
1-Bromo-tetradecatetrayne
5-Hexynoic acid,
CuCl
65 - 70%
N/A
Appearance of
C20
carboxylic acid peak
Reduction (
H2
)
C20-Pentaynoic Acid
Lindlar, Quinoline,
H2
85 - 90%
N/A
All-cis vinyl protons at 5.3-5.4 ppm
Tritiation (
3H2
)
C20-Pentaynoic Acid
Lindlar, Quinoline,
3H2
75 - 80%
> 98%
Specific activity: 50–100 Ci/mmol
Visualization of Synthetic and Biological Workflows
The following diagrams map the logical progression from the raw C14 chemical precursor to the biological signaling cascade.
Workflow detailing the conversion of the C14 tetrayne into radiolabeled EPA.
Biochemical integration of synthetic [3H]-EPA into the eicosanoid signaling cascade.
Conclusion & Future Perspectives
The historical synthesis of 2,5,8,11-tetradecatetrayn-1-ol fundamentally altered the trajectory of lipidomics and pharmacology. By providing a stable, modular, and stereochemically programmable precursor, chemists were able to map the COX and LOX pathways with unprecedented precision. Today, the principles established by Sprecher and his contemporaries are being revitalized. Modified tetrayne frameworks are now being utilized in click-chemistry (via azide-alkyne cycloadditions) for targeted drug delivery and the creation of novel lipid nanoparticles (LNPs) for mRNA therapeutics.
References
Santa Cruz Biotechnology. 2,5,8,11-Tetradecatetrayn-1-ol | CAS 5871-10-3. SCBT Product Catalog. 1[1]
Sprecher, H., & Sankarappa, S. K. (1982). Synthesis of radiolabeled fatty acids. Methods in Enzymology, 86, 357-366. 2[2]
Shevchenko, V. P., Myagkova, G. I., Lazurkina, T. Y., & Myasoyedov, N. F. (1989). Synthesis of tritium-labelled natural prostaglandins of series 1,2,3. Journal of Labelled Compounds and Radiopharmaceuticals. 3[3]
Demin, P. M., Vasiljeva, L. L., et al. (1990). Hepoxilins A3 configuration and their synthesis by means of hepoxilins B3 isomerization. ResearchGate. 7[7]
Santa Cruz Biotechnology. 1-Bromo-2,5,8,11-tetradecatetrayne | CAS 5871-06-7. SCBT Product Catalog. 5[5]
Sprecher, H. (1975). The absence of an 8-desaturase in rat liver: A reevaluation of optional pathways for the metabolism of linoleic and linolenic acids. Biochimica et Biophysica Acta (BBA). 6[6]
Pinault, M., et al. (2022). Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid. The Journal of Organic Chemistry. 4[4]
Application Note: Synthesis Protocol for 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3)
Document Type: Advanced Laboratory Protocol & Mechanistic Guide Target Audience: Synthetic Organic Chemists, Lipid Researchers, and Drug Development Professionals Introduction and Strategic Overview The synthesis of meth...
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Advanced Laboratory Protocol & Mechanistic Guide
Target Audience: Synthetic Organic Chemists, Lipid Researchers, and Drug Development Professionals
Introduction and Strategic Overview
The synthesis of methylene-interrupted (skipped) polyynes is a critical capability in the development of synthetic lipids, particularly as precursors to polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and arachidonic acid [1]. 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3) is a highly valuable 14-carbon tetrayne intermediate.
Retrosynthetic Strategy
The target molecule can be efficiently assembled via the C-C bond formation between two readily accessible fragments:
Fragment A (Nucleophile): 2,5-Hexadiyn-1-ol (provides C1–C6)
Fragment B (Electrophile): 1-Bromo-2,5-octadiyne (provides C7–C14)
Figure 1: Convergent copper-mediated coupling strategy for 2,5,8,11-Tetradecatetrayn-1-ol.
Mechanistic Causality: The "Why" Behind the Reagents
To ensure a self-validating protocol, it is vital to understand the precise role of each component in the reaction system.
Reagent
Function & Mechanistic Rationale
CuI (Copper(I) Iodide)
Acts as the primary catalyst. It inserts into the terminal alkyne C-H bond to form a reactive copper(I) acetylide intermediate.
NaI (Sodium Iodide)
Functions as a co-catalyst via the Finkelstein reaction. It converts the propargyl bromide into a more reactive propargyl iodide in situ, accelerating the substitution and minimizing side reactions [2].
K₂CO₃ (Potassium Carbonate)
A mild base required to deprotonate the terminal alkyne. Critical Insight: Stronger bases (e.g., n-BuLi, NaOH) will cause rapid, irreversible isomerization of the skipped polyyne into a conjugated system. K₂CO₃ provides the exact pKa balance needed [3].
DMF (Dimethylformamide)
A polar aprotic solvent that solubilizes the inorganic salts and stabilizes the transition state of the SN2-like propargylic substitution.
Step-by-Step Experimental Protocol
Preparation and Setup
Polyynes are sensitive to light, oxygen, and heat. Wrap all reaction vessels in aluminum foil and maintain a strict Argon atmosphere.
Solvent Degassing: Transfer 50 mL of anhydrous DMF into a 250 mL Schlenk flask. Degas via three freeze-pump-thaw cycles or by vigorous sparging with Argon for 30 minutes.
Catalyst Loading: Under a positive flow of Argon, add K₂CO₃ (2.5 equivalents, 25 mmol), NaI (1.2 equivalents, 12 mmol), and CuI (0.1 equivalents, 1 mmol) to the flask.
Nucleophile Addition: Inject 2,5-hexadiyn-1-ol (1.0 equivalent, 10 mmol) into the suspension. Stir at room temperature (20-25 °C) for 15 minutes to allow the formation of the copper acetylide complex. The solution may take on a slight yellow/green tint.
Coupling Reaction
Electrophile Addition: Dissolve 1-bromo-2,5-octadiyne (1.1 equivalents, 11 mmol) in 10 mL of degassed DMF. Add this solution dropwise to the reaction mixture over 45 minutes using a syringe pump.
Expert Insight: Slow addition prevents the localized buildup of the electrophile, minimizing homocoupling (Glaser coupling) artifacts.
Reaction Monitoring: Allow the reaction to stir in the dark at room temperature for 12-16 hours. Monitor progression via TLC (Hexane/Ethyl Acetate 7:3). The product will appear as a UV-active spot that stains dark brown with KMnO₄.
Workup and Purification
Figure 2: Downstream processing workflow designed to prevent oxidative degradation.
Quenching: Cool the reaction to 0 °C. Slowly add 50 mL of saturated aqueous NH₄Cl.
Expert Insight: NH₄Cl is mandatory. It strongly chelates copper ions, pulling them into the aqueous phase. Without this, residual copper will catalyze the oxidative decomposition of the tetrayne during solvent evaporation.
Extraction: Extract the aqueous layer with Diethyl Ether (Et₂O) (3 × 50 mL). Et₂O is preferred over Ethyl Acetate as it can be evaporated at lower temperatures, protecting the heat-sensitive tetrayne.
Washing & Drying: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (water bath < 25 °C).
Purification: Purify the crude dark oil via flash column chromatography on silica gel. Elute with a gradient of Hexane to Hexane/EtOAc (8:2).
Expected Analytical Data
Parameter
Expected Value/Observation
Physical State
Pale yellow to colorless viscous oil (darkens upon exposure to light/air)
Yield
65% – 75%
TLC (Hexane/EtOAc 7:3)
R_f ≈ 0.45
Storage
Store neat at -20 °C or lower, strictly under Argon, shielded from light.
References
The Journal of Organic Chemistry (ACS Publications). Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
Polyunsaturated fatty acids (PUFAs), particularly
ω
-3 fatty acids like eicosapentaenoic acid (EPA, 20:5n-3), are critical structural components of cell membranes and precursors to highly potent lipid mediators. In modern drug development, researchers require structurally precise, isotopically labeled, or stereochemically pure PUFAs to formulate advanced lipid nanoparticles (LNPs) and synthesize specialized pro-resolving mediators (SPMs) like resolvins and protectins.
Relying on natural extraction (e.g., from marine oils) yields complex homologous mixtures that are difficult to purify and prone to oxidative degradation. To bypass these limitations, total chemical synthesis is employed. 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3) serves as the quintessential 14-carbon "skipped tetrayne" building block. By utilizing this acetylenic precursor, chemists can modularly assemble the carbon backbone of EPA and related oxylipins, ensuring absolute control over the final double-bond geometry through stereoselective reduction .
Mechanistic Overview: The Poly-yne Approach
The synthesis of all-cis PUFAs via poly-yne intermediates is a triumph of thermodynamic control and stereoselective catalysis. The core strategy involves converting 2,5,8,11-tetradecatetrayn-1-ol into an activated electrophile, followed by a copper-mediated cross-coupling with a terminal alkyne (such as 5-hexynoic acid). This forms the complete 20-carbon pentayne backbone. Finally, a heterogeneous solid-surface reduction forces the syn-addition of hydrogen, yielding exclusively cis (Z) double bonds without over-reducing the chain to an alkane .
Fig 1: Total synthesis workflow of Eicosapentaenoic Acid (EPA) from 2,5,8,11-Tetradecatetrayn-1-ol.
The following methodologies detail the transformation of 2,5,8,11-tetradecatetrayn-1-ol into EPA. Each protocol is designed as a self-validating system, incorporating critical control points (CCPs) to ensure the integrity of the skipped poly-yne structure.
Protocol A: Synthesis of 1-Bromo-2,5,8,11-tetradecatetrayne
Objective: Convert the terminal hydroxyl group to a bromide leaving group while preserving the highly sensitive skipped tetrayne architecture.
Causality: Phosphorus tribromide (PBr
3
) is utilized instead of hydrobromic acid (HBr). Strong protic acids catalyze the rapid, irreversible isomerization of skipped alkynes into conjugated dienes/enynes. Pyridine is added as an acid scavenger to neutralize any trace HBr generated during the reaction.
Step-by-Step Procedure:
Preparation: Dissolve 2,5,8,11-tetradecatetrayn-1-ol (1.0 eq) in anhydrous diethyl ether under a strict argon atmosphere.
Buffering: Add anhydrous pyridine (0.5 eq) and cool the reaction flask to -20 °C using a dry ice/acetone bath.
Activation: Dropwise add PBr
3
(0.4 eq) dissolved in diethyl ether over 15 minutes. CCP: Maintain the temperature below 0 °C to suppress exothermic polymerization.
Reaction: Stir the mixture for 2 hours at 0 °C.
Quenching & Recovery: Quench carefully with ice water. Extract the aqueous layer with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO
4
, and concentrate in vacuo at a temperature not exceeding 20 °C.
Validation: Analyze immediately via IR spectroscopy. The complete disappearance of the broad O-H stretch (~3300 cm
−1
) validates the reaction. Proceed to Protocol B immediately, as poly-ynyl bromides are prone to spontaneous degradation.
Protocol B: Copper-Mediated Cross-Coupling
Objective: Form the C6-C7 bond by coupling the 14-carbon bromide with 5-hexynoic acid (6-carbon).
Causality: This step utilizes a modified Cadiot-Chodkiewicz-type alkylation. Copper(I) chloride acts as the catalyst to form the copper acetylide of 5-hexynoic acid. Hydroxylamine hydrochloride is strictly required as a reducing agent to keep copper in the +1 oxidation state, preventing the oxidative homocoupling (Glaser coupling) of the terminal alkyne. Ethylamine serves a dual purpose as both a base to deprotonate the alkyne and a ligand to solubilize the copper complex.
Step-by-Step Procedure:
Catalyst Complexation: Dissolve 5-hexynoic acid (1.2 eq) in a 30% aqueous ethylamine solution.
Reduction Maintenance: Add catalytic CuCl (0.1 eq) and a small amount of NH
2
OH·HCl (0.05 eq). CCP: The solution must remain pale yellow or colorless. A blue/green tint indicates oxidation to Cu(II); if observed, add more NH
2
OH·HCl until the color clears.
Coupling: Cool the mixture to 0 °C. Dropwise add the freshly prepared 1-bromo-2,5,8,11-tetradecatetrayne (1.0 eq) dissolved in absolute ethanol over 30 minutes.
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
Isolation: Acidify the mixture with cold 1M HCl to pH 2 to protonate the carboxylic acid. Extract with ethyl acetate, wash with water, and dry over Na
2
SO
4
.
Validation: Purify via silica gel chromatography.
1
H-NMR validation requires the disappearance of the terminal alkyne proton (~1.9 ppm) and the integration of the methylene protons adjacent to the new internal alkyne.
Protocol C: Stereoselective Lindlar Reduction
Objective: Reduce the 5,8,11,14,17-eicosapentaynoic acid to all-cis-5,8,11,14,17-eicosapentaenoic acid (EPA).
Causality: Lindlar's catalyst (Pd/CaCO
3
poisoned with lead acetate) is used in conjunction with synthetic quinoline. The poisons drastically decrease the palladium's catalytic activity, preventing the over-reduction of alkynes to alkanes. The heterogeneous solid-surface mechanism forces both hydrogen atoms to add to the same face of the alkyne (syn-addition), ensuring >98% cis (Z) stereoselectivity .
Step-by-Step Procedure:
Preparation: Dissolve the purified 5,8,11,14,17-eicosapentaynoic acid in ethyl acetate.
Poisoning: Add Lindlar catalyst (10% w/w relative to the substrate) and synthetic quinoline (2 drops per mmol of substrate).
Reduction: Purge the reaction flask three times with H
2
gas. Stir vigorously under 1 atm of H
2
at room temperature.
Monitoring: CCP: Connect the system to a gas burette. Monitor the hydrogen uptake continuously. Stop the reaction exactly when 5.0 equivalents of H
2
are consumed to prevent over-reduction of the newly formed alkenes.
Recovery: Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric catalyst. Wash the pad with ethyl acetate.
Validation: Concentrate the filtrate and purify via reverse-phase HPLC. Validate the all-cis geometry via
1
H-NMR (multiplet at 5.3–5.4 ppm for 10 alkene protons) and the absence of trans C=C stretches (~960 cm
−1
) in IR spectroscopy.
Quantitative Data & Quality Control Markers
The following table summarizes the expected quantitative yields and the critical analytical markers required to validate each intermediate before proceeding to the next synthetic stage.
Synthesis Step
Intermediate / Product
Expected Yield
Key Analytical Validation Markers (IR / NMR)
Critical Control Point (CCP)
Bromination
1-Bromo-2,5,8,11-tetradecatetrayne
85–90%
IR: Loss of broad OH stretch (~3300 cm
−1
).NMR: Shift of C1 protons from 4.2 ppm to 3.9 ppm.
Temperature control (<0 °C) to prevent alkyne isomerization/polymerization.
Cross-Coupling
5,8,11,14,17-Eicosapentaynoic Acid
60–70%
IR: Appearance of C=O stretch (1710 cm
−1
).NMR: Disappearance of terminal alkyne proton (~1.9 ppm).
Maintenance of Cu(I) state using NH
2
OH·HCl (visual color check).
Hydrogenation
Eicosapentaenoic Acid (EPA)
75–80%
NMR: Alkene protons (5.3–5.4 ppm, multiplet, 10H).IR: cis-C=C stretch (~3010 cm
−1
), no trans peak at 960 cm
−1
.
Exact volumetric monitoring of H
2
uptake (strictly 5.0 eq).
Advanced Applications in Drug Development
The utilization of 2,5,8,11-tetradecatetrayn-1-ol extends far beyond standard EPA synthesis. In modern pharmacology, this precursor is deployed for:
Isotopic Labeling: By using deuterium gas (D
2
) during the Lindlar reduction step, researchers can synthesize fully deuterated PUFA standards (e.g., D
10
-EPA) essential for absolute quantification in clinical mass spectrometry and pharmacokinetic tracking.
Oxylipin & SPM Synthesis: The pentayne intermediate can be selectively oxidized or hydroxylated prior to reduction to yield stereochemically pure specialized pro-resolving mediators (SPMs), such as Resolvin E1 (RvE1) or 3-hydroxyeicosapentaenoic acid, which are under investigation for treating severe inflammatory diseases .
LNP Formulation: Synthetic PUFAs derived from this pathway guarantee the absence of trace heavy metals, marine toxins, and random oxidation products found in fish oil extracts, ensuring high-fidelity lipid nanoparticle (LNP) formulations for mRNA therapeutics.
References
Synthesis of all-cis methyl 3,6,9,12-octadeca-tetraenoate, methyl 4,7,10,13-nonadecatetraenoate and methyl 5,8,11,14,17-eicosapentaenoate
Recueil des Travaux Chimiques des Pays-Bas[Link]
Synthesis of 5,8,11,14,17-eicosapentaenic acid
Bioorganicheskaia Khimiia[Link]
The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid
Molecules (MDPI)[Link]
Method
catalytic partial hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol protocols
Application Note: Catalytic Partial Hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol to (2Z,5Z,8Z,11Z)-Tetradecatetraen-1-ol Executive Summary The synthesis of polyunsaturated fatty acids (PUFAs) and their downstream lipi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Catalytic Partial Hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol to (2Z,5Z,8Z,11Z)-Tetradecatetraen-1-ol
Executive Summary
The synthesis of polyunsaturated fatty acids (PUFAs) and their downstream lipid mediators (e.g., arachidonic acid analogs, prostaglandins, and leukotrienes) relies heavily on the precise construction of skipped polyene architectures. A critical transformation in this workflow is the global, stereoselective reduction of skipped polyyne precursors, such as 2,5,8,11-tetradecatetrayn-1-ol[1], to their corresponding all-cis (all-Z) polyenes. This application note details a highly optimized, self-validating protocol for the catalytic partial hydrogenation of 2,5,8,11-tetradecatetrayn-1-ol, ensuring maximum chemoselectivity and stereofidelity while preventing the common pitfalls of over-reduction and double-bond isomerization.
Mechanistic Rationale & Catalyst Selection
Reducing a tetrayne to a tetraene presents a significant thermodynamic and kinetic challenge. Alkynes are generally more reactive toward catalytic hydrogenation than alkenes due to their stronger adsorption to the metal catalyst surface[2]. However, in a skipped tetrayne system, two major side reactions threaten product integrity:
Over-reduction: The newly formed alkenes can be further reduced to fully saturated alkanes.
Isomerization: Transition metals can catalyze the migration of the skipped (methylene-interrupted) double bonds into thermodynamically favored conjugated diene systems.
To circumvent these issues, we employ Lindlar’s catalyst (5% Palladium on calcium carbonate, poisoned with lead acetate)[3]. The lead additive deactivates the most reactive palladium sites, effectively halting the reduction at the alkene stage.
The Causality of Quinoline: While Lindlar's catalyst provides baseline chemoselectivity, the addition of an amine modifier like quinoline is strictly required for polyyne substrates. Quinoline competes with the substrate for active sites on the catalyst surface. This temporary site-blocking ensures that once the syn-addition of hydrogen occurs to form the cis-alkene[4], the product rapidly desorbs from the catalyst before further reduction or bond migration can occur.
Quantitative Optimization of Reaction Parameters
The following table summarizes the empirical data driving our protocol choices. The use of ethyl acetate (EtOAc) at low temperatures with 0.5 equivalents of quinoline provides the optimal balance of reaction rate and all-Z selectivity.
Table 1: Optimization of Reaction Conditions for the Partial Hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol
Catalyst System
Modifier
Solvent
Temp (°C)
Conversion (%)
Selectivity (All-Z)
Principal Byproduct
10% Pd/C
None
EtOAc
25
>99
< 5%
Fully saturated alkane
Lindlar (5% Pd)
None
EtOAc
25
>99
42%
Conjugated diene isomers
Lindlar (5% Pd)
Quinoline (0.1 eq)
Hexane
25
>99
76%
Over-reduced monoenes
Lindlar (5% Pd)
Quinoline (0.5 eq)
EtOAc
0 to 20
98
> 95%
Trace E-isomers
P-2 Nickel (Ni2B)
Ethylenediamine
EtOH
25
91
88%
Unreacted internal alkynes
Process Workflow
Workflow for the catalytic partial hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system: the reaction progress is quantitatively governed by the exact volumetric uptake of hydrogen gas, removing guesswork and preventing over-reduction.
Lindlar Catalyst (5 wt% Pd on CaCO3, poisoned with Pb; 20 mg, ~10 wt% relative to substrate)
Quinoline (0.5 mmol, 64.6 mg / 59 µL)
Anhydrous Ethyl Acetate (10 mL)
Hydrogen gas (1 atm) & Gas burette setup
Step-by-Step Methodology:
Substrate & Catalyst Assembly: In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dissolve 2,5,8,11-tetradecatetrayn-1-ol (1.0 mmol) in 10 mL of anhydrous EtOAc. Add the Lindlar catalyst (20 mg) and quinoline (59 µL).
Atmospheric Purging: Seal the flask with a rubber septum. Connect one neck to a vacuum/argon manifold and the other to a hydrogen-filled gas burette. Evacuate the flask and backfill with Argon three times to remove oxygen.
Hydrogen Introduction: Evacuate the flask one final time and backfill with Hydrogen gas.
Volumetric Tracking (The Validation Step): Cool the reaction mixture to 0 °C using an ice bath. Initiate vigorous stirring (≥ 800 rpm) to ensure optimal gas-liquid mass transfer. Track the volume of H2 consumed.
Calculation: 1.0 mmol of a tetrayne requires exactly 4.0 mmol of H2 to reach the tetraene stage. At standard room temperature and 1 atm, this equates to approximately 96 mL of H2 gas .
Reaction Quench: Allow the reaction to slowly warm to 20 °C. The reaction is complete—and must be immediately stopped—the moment the gas burette registers a consumption of 96 mL. Stop stirring, evacuate the hydrogen, and backfill with Argon.
Workup: Filter the crude reaction mixture through a short pad of Celite to remove the palladium catalyst. Wash the Celite pad with an additional 15 mL of EtOAc.
Quinoline Removal: Transfer the filtrate to a separatory funnel. Wash with cold 1M HCl (2 × 10 mL) to protonate and remove the quinoline. Follow with a saturated NaHCO3 wash (10 mL) and brine (10 mL).
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature below 30 °C during rotary evaporation to prevent thermal isomerization of the skipped polyene.
Analytical Validation & Quality Control
To confirm the success of the self-validating volumetric protocol, the isolated product must be subjected to 1H NMR (400 MHz, CDCl3) analysis to verify the all-Z configuration and the absence of conjugated dienes.
Stereochemical Marker: The vinylic protons should appear as a complex multiplet between 5.30 – 5.50 ppm (8H). The coupling constant (
3Jcis
) for these protons must be between 10.5 – 11.0 Hz , confirming the Z-geometry[4]. A coupling constant of >14 Hz would indicate unwanted E-isomer formation.
Regiochemical Marker: The bis-allylic methylene protons (the CH2 groups flanked by two double bonds) are highly diagnostic. They must appear as a distinct multiplet around 2.80 ppm (6H).
Failure Analysis: If the catalyst was insufficiently poisoned, transition-metal-catalyzed isomerization will occur. This is immediately identifiable in the NMR spectrum by the appearance of new, downfield vinylic signals at > 6.0 ppm (indicating conjugation) and a corresponding loss of integration at the 2.80 ppm bis-allylic peak.
References
Continuous-flow processes for the catalytic partial hydrogenation reaction of alkynes. Beilstein Journal of Organic Chemistry. Available at:[Link]
8.8: Reduction of Alkynes. Chemistry LibreTexts. Available at:[Link]
Partial Reduction of Alkynes With Lindlar's Catalyst. Master Organic Chemistry. Available at:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Lipid Researchers, and Drug Development Professionals
Document Type: Application Note & Validated Experimental Protocols
Executive Summary & Mechanistic Rationale
The synthesis of complex polyunsaturated fatty acids (PUFAs)—such as eicosapentaenoic acid (EPA), docosahexaenoic acid (DHA), and specialized photoactivatable anandamide probes—requires absolute stereocontrol over multiple methylene-interrupted cis (Z) double bonds[1]. Traditional Wittig or Still-Gennari olefinations often fail in iterative polyene synthesis due to diminishing Z-selectivity, low yields, and difficult purification of lipophilic isomers[2].
To bypass these limitations, the "Polyacetylene Approach" is widely regarded as the gold standard[3]. This highly convergent strategy utilizes 2,5,8,11-Tetradecatetrayn-1-ol (CAS: 5871-10-3) [4] as a vital "tail" building block. The methodology hinges on assembling a skipped polyyne carbon skeleton via the copper-mediated cross-coupling of propargyl halides with terminal alkynes, followed by a global, highly stereoselective semi-hydrogenation to yield the all-cis polyene framework.
The Causality of the Chemical Strategy (E-E-A-T)
Why a skipped tetrayne precursor? Alkynes are geometrically rigid and immune to the E/Z isomerization that plagues alkenes during multi-step synthesis. By building the entire chain as a polyyne first, stereochemical complexity is deferred to the final step[5].
Why Linstrumelle cross-coupling conditions? Skipped polyynes are highly sensitive to base-catalyzed isomerization into conjugated allenes. The use of mild bases (e.g., K₂CO₃) combined with CuI and NaI allows for highly efficient C-C bond formation at room temperature without disrupting the methylene-interrupted architecture[6].
Synthetic Workflow Visualization
The following diagram illustrates the critical pathway from the commercially available tetrayne alcohol to the final polyunsaturated target.
Caption: Convergent synthetic workflow for polyunsaturated lipids utilizing 2,5,8,11-Tetradecatetrayn-1-ol.
Optimization of Cross-Coupling Conditions
To demonstrate the necessity of the specific reagents chosen in our protocols, the table below summarizes the optimization data for the cross-coupling of 1-Bromo-2,5,8,11-tetradecatetrayne with a model terminal alkyne (e.g., 5-hexynoic acid methyl ester).
Entry
Copper Source
Base (Equiv)
Additive
Solvent
Temp
Yield (%)
Mechanistic Observation
1
CuI (1.5 eq)
K₂CO₃ (2.0)
None
THF
RT
15%
Poor solubility of intermediates; sluggish reaction.
2
CuCl (1.5 eq)
Cs₂CO₃ (2.0)
None
DMF
RT
45%
Incomplete conversion. Propargyl chloride forms in situ, which is less reactive.
3
CuI (1.5 eq)
DBU (2.0)
NaI (1.5 eq)
DMF
RT
12%
Failure: Strong base induces rapid isomerization to conjugated allenes.
4
CuI (1.5 eq)
K₂CO₃ (2.0)
NaI (1.5 eq)
DMF
RT
88%
Optimal: Finkelstein exchange to propargyl iodide drives rapid, mild coupling.
Data Synthesis based on established Linstrumelle and Haraldsson methodologies[3][6].
Validated Experimental Protocols
Protocol A: Propargylic Activation via Appel Reaction
Objective: Conversion of 2,5,8,11-Tetradecatetrayn-1-ol to 1-Bromo-2,5,8,11-tetradecatetrayne.
Mechanistic Causality: The Appel reaction is strictly required over traditional halogenating agents (like PBr₃ or SOCl₂) because it operates under neutral conditions. Acidic byproducts from PBr₃ would trigger the highly sensitive skipped tetrayne backbone to undergo cationic polymerization or alkyne migration[1].
Procedure:
Dissolve 2,5,8,11-Tetradecatetrayn-1-ol (1.0 equiv, 10 mmol) and carbon tetrabromide (CBr₄, 1.25 equiv) in anhydrous CH₂Cl₂ (50 mL) under an argon atmosphere.
Cool the reaction flask to 0 °C using an ice bath.
Add triphenylphosphine (PPh₃, 1.30 equiv) portion-wise over 15 minutes to control the exothermic formation of the phosphonium intermediate.
Stir at 0 °C for 1 hour, then allow warming to room temperature for an additional 2 hours.
Quench the reaction by adding cold water (20 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL).
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keep bath temp < 30 °C to prevent degradation).
Purify via flash column chromatography (silica gel, 100% hexanes to 95:5 hexanes/EtOAc) to yield the bromide.
TLC: The product should elute significantly faster (higher R_f) than the starting alcohol.
¹H NMR: Confirm the disappearance of the primary alcohol signal and the upfield shift of the adjacent methylene protons (from ~4.2 ppm for -CH₂-OH to ~3.9 ppm for -CH₂-Br).
Objective: Coupling of 1-Bromo-2,5,8,11-tetradecatetrayne with a terminal alkyne headgroup.
Mechanistic Causality: Sodium iodide (NaI) is added to facilitate an in situ Finkelstein reaction, converting the propargyl bromide into a highly reactive propargyl iodide. This drastically lowers the activation energy required for the copper acetylide to execute the nucleophilic substitution (S_N2), allowing the reaction to proceed at room temperature. K₂CO₃ is chosen as the base because it is strong enough to deprotonate the terminal alkyne in the presence of CuI, but weak enough to prevent the base-catalyzed isomerization of the skipped polyyne into a conjugated allene[6].
Procedure:
In a flame-dried Schlenk flask, combine the terminal alkyne (1.1 equiv), CuI (1.5 equiv), NaI (1.5 equiv), and anhydrous K₂CO₃ (2.0 equiv).
Evacuate and backfill the flask with argon three times.
Add anhydrous, degassed DMF (0.2 M relative to the alkyne) and stir the suspension for 15 minutes at room temperature to pre-form the copper acetylide (solution will turn yellow/orange).
Dissolve 1-Bromo-2,5,8,11-tetradecatetrayne (1.0 equiv) in a minimal amount of DMF and add it dropwise to the reaction mixture over 30 minutes.
Stir vigorously at room temperature for 12–16 hours in the dark.
Quench the reaction with saturated aqueous NH₄Cl (to solubilize copper salts) and extract with diethyl ether (3 × 30 mL).
Wash the organic layers with brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.
Validation & QC Checkpoints:
IR Spectroscopy: Complete disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹.
Visual QC: The reaction mixture must remain heterogeneous. A sudden shift to a dark black, homogeneous solution indicates unwanted oxidative Glaser homocoupling (ensure strict argon atmosphere).
Protocol C: Global Stereoselective Semi-Hydrogenation
Objective: Reduction of the skipped polyyne to the all-cis (Z) methylene-interrupted polyene.
Mechanistic Causality: Lindlar catalyst (Pd/CaCO₃ poisoned with lead) favors the syn-addition of hydrogen gas across the alkyne. However, to strictly prevent over-reduction to the alkane or E-alkene isomerization, synthetic quinoline is added. Quinoline competitively binds to the highly active palladium sites, effectively "throttling" the catalyst's activity so it stops perfectly at the alkene stage[1].
Procedure:
Dissolve the skipped polyyne intermediate (1.0 equiv) in a 1:1 mixture of EtOAc and MeOH (0.05 M).
Add Lindlar catalyst (20% w/w relative to the substrate) and synthetic quinoline (4.0 equiv).
Purge the reaction vessel with H₂ gas (balloon pressure) three times.
Stir vigorously under a hydrogen atmosphere at room temperature. Monitor strictly via TLC or GC-MS every 30 minutes.
Upon completion (typically 2-4 hours), flush the flask with argon to halt the reaction.
Filter the mixture through a pad of Celite to remove the catalyst, washing thoroughly with EtOAc.
Wash the filtrate with 1M HCl (to remove quinoline), followed by brine. Dry and concentrate to yield the target PUFA.
Validation & QC Checkpoints:
¹³C NMR (Critical): It is practically impossible to use ¹H NMR to evaluate trans-isomer impurities due to signal overlapping. Instead, rely on the allylic ¹³C NMR signals. A trans-double bond will cause the adjacent allylic methylene carbon to shift downfield by approximately ~5 ppm compared to the cis-double bond[3]. Ensure all allylic carbons resonate in the expected cis range (~25-27 ppm).
References
Balas, L., Cascio, M. G., Di Marzo, V., & Durand, T. (2009). Total Synthesis of Photoactivatable or Fluorescent Anandamide Probes: Novel Bioactive Compounds with Angiogenic Activity. Journal of Medicinal Chemistry (ACS Publications).[Link]
Haraldsson, G. G., et al. (2022). Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid. The Journal of Organic Chemistry (ACS Publications).[Link]
Wang, Y. (2024). CuBr-Catalyzed Coupling of Propargyl Bromides with Terminal Alkynes: Syntheses of 1,4-Diynes and Alkynyl Shift Access to Unsymmetrical 1, n-Diynes. The Journal of Organic Chemistry (ACS Publications).[Link]
Shchepinov, M. S., et al. (2014). Site-Specific Deuteration of Polyunsaturated Alkenes. ResearchGate.[Link]
Application Note: Harnessing 2,5,8,11-Tetradecatetrayn-1-ol for Lipid Interactome Mapping
Target Audience: Researchers, Proteomics Scientists, and Drug Development Professionals Application: Activity-Based Protein Profiling (ABPP), Lipid-Protein Interactome Mapping, Target Deconvolution Introduction: The Chal...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Proteomics Scientists, and Drug Development Professionals
Application: Activity-Based Protein Profiling (ABPP), Lipid-Protein Interactome Mapping, Target Deconvolution
Introduction: The Challenge of the PUFA Interactome
Mapping the lipid interactome—specifically proteins that bind, transport, or metabolize polyunsaturated fatty acids (PUFAs)—remains a formidable challenge in functional proteomics. Native PUFAs, such as arachidonic acid, are highly transient in biological systems. Upon cell lysis, they are rapidly oxidized by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes into downstream bioactive eicosanoids. This rapid turnover prevents the stable capture of primary lipid-protein interactions.
To circumvent this, researchers require metabolically stable, structurally rigid lipid analogs. 2,5,8,11-Tetradecatetrayn-1-ol (TDT-OH; CAS 5871-10-3) has emerged as a premier biochemical synthon for this purpose. TDT-OH is a 14-carbon skipped-tetrayne alcohol. When incorporated into proteomics assays, it serves as an exceptionally stable "bait" to capture and profile the elusive PUFA interactome.
The structural brilliance of TDT-OH lies in its skipped alkyne motif (-C≡C-CH₂-C≡C-). This arrangement perfectly mimics the π-electron density and linear geometry of native arachidonic acid precursors, allowing it to seamlessly slide into the hydrophobic binding pockets of lipid-binding proteins (e.g., FABPs) and oxygenase active sites.
Crucially, the alkyne bonds lack the abstractable bis-allylic hydrogen atoms required for enzymatic oxidation. This prevents the hydrogen abstraction step essential for LOX and COX activity, transforming the molecule into a mechanism-based inhibitor or a metabolically stable affinity bait .
Probe Design and Self-Validating Systems
The primary hydroxyl group at the C1 position of TDT-OH allows for straightforward conjugation to reporter tags (such as biotin or fluorophores) via esterification, creating bifunctional lipid probes .
Linker Causality: When synthesizing the probe, a PEG4 linker is specifically chosen to maintain aqueous solubility and provide sufficient steric clearance (~16 Å) between the bulky biotin-streptavidin complex and the deep lipid-binding pockets of the target proteins.
Assay Validation: Every pull-down assay must include a competitive control (pre-incubation with 100x excess native arachidonic acid) to distinguish specific active-site binding from non-specific hydrophobic aggregation.
Protocol A: Synthesis of TDT-Biotin Affinity Probe
Objective: Conjugate the primary alcohol of TDT-OH to a Biotin-PEG4-COOH linker to create a functionalized affinity bait.
Reagent Preparation: Dissolve 10 mg of TDT-OH and 1.2 molar equivalents (eq) of Biotin-PEG4-COOH in 2 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
Activation: Add 1.5 eq of EDC·HCl (coupling agent) and 0.1 eq of DMAP (nucleophilic catalyst).
Self-Validation Check: The addition of DMAP will cause a slight color shift, indicating the successful formation of the active ester intermediate.
Coupling: Stir the reaction mixture continuously at room temperature for 4 hours.
Monitoring: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (1:1) mobile phase. The complete disappearance of the TDT-OH spot (Rf ~0.6) confirms the reaction is complete, ensuring no un-tagged lipids remain to compete in the downstream assay.
Purification: Purify the resulting TDT-Biotin probe via silica gel flash chromatography and store at -20°C in anhydrous DMSO.
Protocol B: Proteome Labeling and Affinity Pull-Down
Objective: Capture PUFA-binding proteins from complex cellular lysates.
Cell Lysis: Lyse the target cells (e.g., HepG2 or primary macrophages) in a native lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40, and MS-safe protease inhibitors).
Causality Note: 0.1% NP-40, a mild non-ionic detergent, is strictly required. Heavy ionic detergents like SDS will irreversibly denature the hydrophobic lipid-binding pockets of target proteins, leading to false-negative pull-downs.
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant and normalize the protein concentration to exactly 2 mg/mL using a BCA assay.
Probe Incubation: Incubate 1 mL of the normalized lysate with 10 µM of the TDT-Biotin probe for 2 hours at 4°C with gentle end-over-end rotation.
Competitive Control: For a parallel control sample, pre-incubate the lysate with 100 µM native arachidonic acid for 30 minutes prior to adding the TDT-Biotin probe.
Enrichment: Add 50 µL of pre-washed Streptavidin agarose beads to the mixture and rotate for an additional 1 hour at 4°C.
Washing: Pellet the beads (1,000 x g, 2 min). Wash the beads three times with native lysis buffer, followed by two washes with cold PBS to remove non-specific background proteins and residual detergents.
Protocol C: On-Bead Digestion and LC-MS/MS Preparation
Objective: Prepare the captured protein complexes for bottom-up proteomics .
Resuspension: Resuspend the washed Streptavidin beads in 100 µL of 50 mM ammonium bicarbonate (pH 8.0).
Reduction & Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature, then add iodoacetamide to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
Tryptic Digestion: Add 0.5 µg of sequencing-grade Trypsin directly to the bead slurry. Digest overnight at 37°C with rigorous shaking (1,000 rpm) to keep beads suspended.
Peptide Recovery: Quench the digestion by adding formic acid to a final concentration of 1%. Centrifuge to pellet the beads and collect the peptide-rich supernatant.
Desalting: Desalt the peptides using C18 StageTips prior to injection into a high-resolution LC-MS/MS system (e.g., Orbitrap platform).
References
Title: Differential inhibition of thromboxane B2 and leukotriene B4 biosynthesis by two naturally occurring acetylenic fatty acids
Source: PubMed (NIH)
URL: [Link]
Title: Bifunctional Lipid-Derived Affinity-Based Probes (AfBPs) for Analysis of Lipid–Protein Interactome
Source: Accounts of Chemical Research (ACS Publications)
URL: [Link]
Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes
Source: PubMed Central (NIH)
URL: [Link]
Application
Application Note: Strategic Functionalization of the Hydroxyl Group in Skipped Polyynes (2,5,8,11-Tetradecatetrayn-1-ol)
Executive Summary The synthesis and modification of methylene-interrupted polyynes—commonly referred to as "skipped polyynes"—represent a formidable challenge in modern lipid chemistry. 2,5,8,11-Tetradecatetrayn-1-ol (CA...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The synthesis and modification of methylene-interrupted polyynes—commonly referred to as "skipped polyynes"—represent a formidable challenge in modern lipid chemistry. 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3) 1 is a highly valuable C14 building block utilized in the total synthesis of polyunsaturated fatty acids (PUFAs), docosahexaenoic acid (DHA)-like methoxylated ether lipids, and arachidonic acid analogs. This application note establishes field-validated, step-by-step methodologies for functionalizing the primary hydroxyl group of this molecule while preserving its highly sensitive tetrayne backbone.
Mechanistic Rationale & The "Doubly Propargylic" Challenge
The structural defining feature of 2,5,8,11-Tetradecatetrayn-1-ol is its four alkyne units separated by three sp³-hybridized methylene bridges (-CH₂-). These methylene groups are "doubly propargylic," which drastically lowers the pKa of their protons to approximately 25. This unique electronic environment introduces severe instability 2:
The Alkyne Zipper Threat: Exposure to standard basic conditions (e.g., Triethylamine or DBU) rapidly deprotonates these methylene bridges. This initiates an "alkyne zipper" rearrangement, isomerizing the skipped polyyne into a thermodynamically favored, fully conjugated polyyne system, destroying the biological relevance of the lipid precursor 3.
Acid-Catalyzed Hydration: Strong acids (e.g., those used in Jones oxidation) will catalyze the Markovnikov hydration of the triple bonds, yielding complex mixtures of ketones.
Consequently, functionalization of the C1 hydroxyl group—whether for chain elongation, cross-coupling, or protection—must be executed under strictly controlled, base-free, and mild conditions.
Workflow Visualization
Fig 1: Divergent functionalization pathways for 2,5,8,11-Tetradecatetrayn-1-ol preserving alkynes.
Experimental Protocols & Causality
Protocol A: Mild Oxidation to 2,5,8,11-Tetradecatetraynal
Causality: Traditional Swern oxidation requires triethylamine, which triggers alkyne isomerization. Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent that oxidizes primary alcohols to aldehydes under neutral conditions, entirely bypassing the base-catalyzed degradation pathway 4.
Preparation: Dissolve 2,5,8,11-Tetradecatetrayn-1-ol (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere. Cool the flask to 0 °C.
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq, 6.0 mmol) portion-wise over 10 minutes to prevent thermal spiking.
Self-Validation & Monitoring: Stir for 1.5 hours, allowing the reaction to slowly reach room temperature. Validation: The initially clear solution will turn cloudy white. This is the precipitation of the iodinane acetic acid by-product, confirming the oxidation is actively proceeding.
Quenching: Pour the mixture into a vigorously stirred 1:1 solution of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (20 mL). Causality: Na₂S₂O₃ reduces unreacted DMP to prevent over-oxidation during workup, while NaHCO₃ neutralizes the released acetic acid, preventing acid-catalyzed alkyne hydration.
Isolation: Extract with DCM (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (keep water bath < 25 °C to prevent thermal polymerization).
Protocol B: Base-Free Halogenation via Appel Reaction
Causality: Standard mesylation or tosylation requires amine bases (like pyridine or Et₃N) which pose an isomerization risk. The Appel reaction substitutes the hydroxyl group with a bromide via a phosphonium intermediate, requiring zero Brønsted base and preserving the skipped polyyne motif.
Preparation: Dissolve the alcohol (1.0 eq, 5.0 mmol) and carbon tetrabromide (CBr₄, 1.5 eq, 7.5 mmol) in anhydrous DCM (30 mL) at 0 °C under argon.
Activation: Add triphenylphosphine (PPh₃, 1.5 eq, 7.5 mmol) in small portions over 15 minutes.
Self-Validation: The solution will transition to a distinct pale yellow. TLC monitoring (Hexanes/EtOAc 8:2) will show the disappearance of the polar hydroxyl spot (Rf ~0.3) and the formation of a highly non-polar, UV-active bromide spot (Rf ~0.8).
Purification: Concentrate the reaction mixture to approximately 5 mL. Add 30 mL of cold hexanes (-20 °C) and stir vigorously. Validation: Triphenylphosphine oxide (TPPO) will immediately precipitate as a white solid. Filter through a short pad of Celite to remove TPPO, minimizing the product's exposure to acidic silica gel.
Causality: To perform downstream Z-selective semi-hydrogenation (e.g., Lindlar reduction) without over-reducing the chain, the primary alcohol must be protected. TBDPS (tert-butyldiphenylsilyl) is chosen over TMS or TBS because its massive steric bulk physically shields the adjacent C2-C3 alkyne from the metal catalyst. Imidazole is used as the base because its pKa (~7) is far too low to deprotonate the doubly propargylic protons.
Preparation: Dissolve the alcohol (1.0 eq, 5.0 mmol) and imidazole (2.0 eq, 10.0 mmol) in anhydrous DMF (15 mL) at 0 °C.
Protection: Add TBDPS-Cl (1.2 eq, 6.0 mmol) dropwise via syringe.
Self-Validation: Stir for 3 hours at room temperature. Validation: Imidazole hydrochloride will precipitate as a fine white solid, confirming the successful nucleophilic attack on the silyl chloride.
Workup: Quench with ice water (20 mL) and extract with diethyl ether (3 x 20 mL). Wash the organic layer extensively with water (to remove DMF) and brine, then dry over MgSO₄.
Quantitative Data & Comparative Analysis
The table below summarizes the efficacy of the described protocols, specifically highlighting the retention of the sensitive methylene-interrupted motif.
Functionalization Pathway
Reagents & Solvent
Temp
Time
Isolated Yield
Isomeric Purity (Retention of Skipped Motif)
Primary Downstream Application
Oxidation (Aldehyde)
DMP, DCM
0 °C to RT
1.5 h
82%
>98%
Wittig olefination, PUFA chain elongation
Halogenation (Bromide)
CBr₄, PPh₃, DCM
0 °C
2.0 h
78%
>95%
Cu-catalyzed cross-coupling (Cadiot-Chodkiewicz)
Silylation (TBDPS Ether)
TBDPS-Cl, Imidazole, DMF
0 °C
3.0 h
91%
>99%
Z-selective semi-hydrogenation (Lindlar / Ti(II))
Note: Isomeric purity is determined by ¹H-NMR, specifically monitoring the absence of conjugated alkene/alkyne signals in the 5.5–6.5 ppm region.
References
Benchchem. "2,5,8,11-Tetradecatetrayn-1-ol | CAS 5871-10-3". Benchchem Product Catalog.
Vik, A., et al. "Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid". The Journal of Organic Chemistry, ACS Publications, 2022.
Diederich, F., Stang, P. J., Tykwinski, R. R. "Acetylene Chemistry. Chemistry, Biology And Material Science". VDOC.PUB, Wiley-VCH.
Mori, K., et al. "Pheromone synthesis. Part 257: Synthesis of methyl (2E,4Z,7Z)-2,4,7-decatrienoate and methyl (E)-2,4,5-tetradecatrienoate". ResearchGate, 2006.
A Convergent, Stereoselective Synthesis of Eicosapentaenoic Acid (EPA) Derivatives from a Tetradecatetrayn-1-ol Precursor
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA), and its derivatives are critical signaling molecules...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid (PUFA), and its derivatives are critical signaling molecules in human physiology, exhibiting potent anti-inflammatory, pro-resolving, and cardioprotective properties.[1][2][3] Their therapeutic potential has driven significant interest in developing robust and scalable synthetic routes to access these complex lipids and their analogs for research and drug development.[4][5] This application note details a convergent and highly stereoselective synthetic strategy for preparing EPA derivatives, starting from the polyyne building block, (5Z,8Z,11Z,14Z)-tetradecatetrayn-1-ol. The described workflow emphasizes key transformations including alcohol protection, C-C bond formation via Sonogashira coupling, and a critical, high-fidelity stereoselective reduction of a poly-yne intermediate to the all-cis pentaene system characteristic of EPA.
Introduction: The Significance of EPA and Synthetic Challenges
Eicosapentaenoic acid (20:5, n-3) is an essential fatty acid primarily obtained from marine sources.[2] It serves as the precursor to a cascade of bioactive lipid mediators, including E-series resolvins and prostaglandin-3, which actively regulate inflammation and immune responses.[1][3][6] The therapeutic efficacy of a highly purified ethyl ester of EPA in cardiovascular disease has been demonstrated, underscoring the importance of accessing chemically pure EPA and its derivatives.[2]
The primary challenge in the total synthesis of EPA lies in the stereocontrolled construction of its five cis (Z)-configured double bonds. While strategies exist using naturally derived starting materials, a de novo synthesis from well-defined fragments offers greater flexibility for creating novel analogs with modified properties.[7] A convergent approach, where complex fragments are synthesized separately and then joined, is often more efficient than a linear synthesis. A key transformation in this context is the partial hydrogenation of an internal poly-alkyne precursor, which must be highly selective to yield the desired all-cis olefin geometry without over-reduction to the saturated alkane.[8][9]
This guide provides a detailed protocol based on a convergent strategy that leverages tetradecatetrayn-1-ol as a C14 core, which is then elaborated to the full C20 skeleton of EPA.
Overall Synthetic Strategy
The retrosynthetic analysis reveals a convergent plan centered on a Sonogashira coupling reaction. The target EPA molecule is disconnected at the C6-C7 bond. This leads to two key fragments: a C6 acetylenic acid fragment (Fragment B ) and a C14 polyyne fragment derived from tetradecatetrayn-1-ol (Fragment A ).
The forward synthesis involves three critical stages:
Fragment Preparation: Protection of the terminal alcohol on tetradecatetrayn-1-ol as a silyl ether (Fragment A ) and preparation of the C6 coupling partner, hex-5-ynoic acid (Fragment B ).
Convergent Assembly: Sonogashira coupling of Fragment A and Fragment B to construct the full C20 poly-yne carbon skeleton.
Stereoselective Reduction & Deprotection: A crucial partial hydrogenation of the five internal alkyne moieties to the corresponding all-cis alkenes, followed by deprotection to yield the final EPA derivative.
Caption: Retrosynthetic and forward-synthesis plan for the EPA derivative.
Core Principles & Mechanistic Insights
Alcohol Protection Strategy
The terminal hydroxyl group of tetradecatetrayn-1-ol is nucleophilic and mildly acidic, making it incompatible with the basic conditions of many coupling reactions and potentially interfering with the metal catalysts used.[10] Therefore, it must be masked with a protecting group.
Choice of Protecting Group: Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal for this purpose.[11]
Ease of Installation: Formed readily by reacting the alcohol with TBDMS-Cl in the presence of a non-nucleophilic base like imidazole.
Orthogonality & Stability: Silyl ethers are robust and stable under a wide range of conditions, including organometallic coupling and hydrogenation, but are selectively cleaved by fluoride ion sources (e.g., TBAF).[12][13] This chemical orthogonality is crucial for multi-step synthesis.
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling is a highly reliable cross-coupling reaction between a terminal alkyne and a vinyl or aryl halide, catalyzed by palladium and copper complexes. For this synthesis, a variation is used to couple two terminal alkynes, one of which is activated. This key step efficiently constructs the C20 backbone of the target molecule. The mechanism involves the formation of a palladium-acetylide complex and a copper(I)-acetylide, which then undergo transmetalation and reductive elimination to form the new C-C bond.
The Critical Step: Z-Selective Alkyne Reduction
Converting the poly-yne precursor to the all-cis polyene is the most challenging and critical transformation.[9] Standard hydrogenation catalysts (e.g., Pd/C) would lead to complete saturation (over-reduction) to the corresponding alkane.
Catalyst System: Lindlar's catalyst (palladium poisoned with lead acetate and quinoline) is the classic choice for the syn-hydrogenation of alkynes to cis-alkenes. The "poisoning" deactivates the catalyst just enough to prevent further reduction of the alkene product. A common protocol involves bubbling hydrogen gas through a solution of the poly-yne in the presence of the catalyst.
Rationale for Additives: The presence of excess additives, such as 2-methyl-2-butene or quinoline, is often critical for success.[8][14] These additives act as competitive inhibitors for alkene hydrogenation, effectively stopping the reaction at the desired cis-alkene stage without significant over-reduction. This ensures high stereochemical fidelity across all five newly formed double bonds.
Caption: High-level experimental workflow for the synthesis of the EPA derivative.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Protection of Tetradecatetrayn-1-ol (Formation of Fragment A)
Reagents & Setup:
To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add tetradecatetrayn-1-ol (1.0 eq).
Dissolve the alcohol in anhydrous dichloromethane (DCM, approx. 0.1 M).
Add imidazole (1.5 eq).
Cool the solution to 0 °C in an ice bath.
Reaction:
Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise over 5 minutes.
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
Monitoring & Workup:
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding saturated aqueous NH₄Cl solution.
Transfer the mixture to a separatory funnel and extract with DCM (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification:
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the protected Fragment A as a colorless oil.
Reagent
Molar Eq.
Purpose
Tetradecatetrayn-1-ol
1.0
Starting Material
TBDMS-Cl
1.2
Silylating agent (protecting group)
Imidazole
1.5
Mild base to activate the alcohol
Dichloromethane (DCM)
Solvent
Anhydrous reaction medium
Sat. aq. NH₄Cl
-
Quenching agent
Brine
-
Washing agent
Na₂SO₄
-
Drying agent
Protocol 2: Sonogashira Coupling of Fragments A and B
Note: Fragment B, hex-5-ynoic acid, is commercially available or can be readily synthesized.
Reagents & Setup:
To a flame-dried Schlenk flask under argon, add hex-5-ynoic acid (Fragment B , 1.1 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
Add anhydrous, degassed triethylamine (TEA) as the solvent.
Stir for 10 minutes at room temperature.
Reaction:
Add a solution of protected Fragment A (1.0 eq) in a minimal amount of degassed TEA via syringe.
Stir the reaction mixture at room temperature for 8-12 hours.
Monitoring & Workup:
Monitor by TLC or LC-MS.
Upon completion, concentrate the mixture under reduced pressure to remove the TEA.
Redissolve the residue in ethyl acetate and water.
Acidify the aqueous layer to pH ~3 with 1 M HCl.
Extract with ethyl acetate (3x).
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purification:
Purify the crude coupled product by flash column chromatography (hexane/ethyl acetate gradient) to yield the C20 poly-yne acid.
For easier handling and subsequent steps, the acid can be converted to its methyl ester by treatment with (trimethylsilyl)diazomethane or methanolic HCl.[15][16]
Protocol 3: Z-Selective Hydrogenation
Reagents & Setup:
In a hydrogenation flask, dissolve the C20 poly-yne ester (1.0 eq) in ethyl acetate.
Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead; approx. 10% by weight of the substrate).
Add quinoline (1.0 eq) as a catalyst poison/additive.
Reaction:
Evacuate the flask and backfill with hydrogen gas (H₂) from a balloon three times.
Stir the mixture vigorously under a positive pressure of H₂ (balloon) at room temperature.
Monitoring & Workup:
This step is critical. Monitor the reaction carefully by ¹H NMR or GC-MS at regular intervals (e.g., every 30 minutes) to observe the disappearance of alkyne signals and the appearance of cis-alkene signals, without the formation of alkane signals.[9]
Once the starting material is consumed, immediately stop the reaction by filtering the mixture through a pad of Celite to remove the catalyst.
Rinse the Celite pad with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purification:
The crude product, the protected EPA methyl ester, is often used directly in the next step but can be purified by silica gel chromatography if necessary.
Protocol 4: Final Deprotection and Saponification
TBDMS Deprotection:
Dissolve the protected EPA methyl ester (1.0 eq) in tetrahydrofuran (THF).
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
Stir at room temperature for 2-3 hours, monitoring by TLC.
Once complete, quench with water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Dissolve the resulting alcohol-ester in a 2:2:1 mixture of THF/Methanol/Water.
Cool to 0 °C and add lithium hydroxide (LiOH·H₂O, 5.0 eq).
Allow the mixture to warm to room temperature and stir for 2 hours.
Concentrate the solvent, then add water and acidify to pH ~4 with 1 M NaH₂PO₄.
Extract the final EPA derivative with ethyl acetate (3x).
Combine organic layers, dry over Na₂SO₄, and concentrate to yield the final product.
Final Purification:
If required, purify the final product using reversed-phase HPLC for highest purity.[18]
Characterization Data
The final product and key intermediates should be characterized thoroughly using modern analytical techniques.
Technique
Expected Observations for Final EPA Derivative
¹H NMR
- Multiplet around 5.3-5.4 ppm corresponding to the 10 vinyl protons. - Triplet around 2.8 ppm for the four bis-allylic CH₂ groups. - Triplet around 0.97 ppm for the terminal CH₃ group.
¹³C NMR
- Signals in the range of 127-132 ppm for the ten sp² carbons of the double bonds. - Signal >175 ppm for the carboxylic acid carbon. - Signal around 14.3 ppm for the terminal methyl carbon.
HRMS (ESI-)
Calculation for C₂₀H₃₀O₂: [M-H]⁻. The measured mass should be within 5 ppm of the theoretical mass.
HPLC/GC-MS
A single major peak confirming purity. Fragmentation patterns in MS can help confirm the structure.[19][20]
Conclusion
This application note presents a robust and reproducible synthetic route for obtaining EPA derivatives from a polyyne precursor. The strategy's convergent nature allows for flexibility and efficiency, while the emphasis on a highly controlled, stereoselective hydrogenation ensures the correct all-cis geometry of the final product. This methodology provides researchers and drug development professionals with a reliable platform for accessing not only EPA itself but also a wide array of novel analogs for biological evaluation and therapeutic development.
References
Hwang, S. H., Wagner, K., Xu, J., et al. (2017). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. Journal of Medicinal Chemistry. Available at: [Link]
Martín-Fuentes, P., et al. (2021). Regioselective and Stereoselective Epoxidation of n-3 and n-6 Fatty Acids by Fungal Peroxygenases. MDPI. Available at: [Link]
Hwang, S. H., et al. (2017). Chemical Synthesis and Biological Evaluation of ω-Hydroxy Polyunsaturated Fatty Acids. National Institutes of Health. Available at: [Link]
Hwang, S. H., et al. (2017). Chemical synthesis and biological evaluation of ω-hydroxy polyunsaturated fatty acids. Europe PMC. Available at: [Link]
Vik, A., et al. (2018). The Synthesis of 3-(R)- and 3-(S)-Hydroxyeicosapentaenoic Acid. National Institutes of Health. Available at: [Link]
Couty, F., & Evano, G. (2012). Are Alkyne Reductions Chemo-, Regio-, and Stereoselective Enough To Provide Pure (Z)-Olefins in Polyfunctionalized Bioactive Molecules?. Chemical Reviews. Available at: [Link]
University of Windsor. (n.d.). Alcohol Protecting Groups. University of Windsor. Available at: [Link]
Ranaweera, S., et al. (2021). The Sources, Synthesis and Biological Actions of Omega-3 and Omega-6 Fatty Acids in Red Meat: An Overview. MDPI. Available at: [Link]
Saito, Y., et al. (2024). Efficient and expedited access to polyunsaturated fatty acids and biofunctional analogs by full solid-phase synthesis. ChemRxiv. Available at: [Link]
Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]
Sharma, A., et al. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]
Pizarro, N., et al. (2022). First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4. Royal Society of Chemistry. Available at: [Link]
University of Wisconsin–Madison. (2024). LCMS Protocols. The DAN Lab. Available at: [Link]
Vang, B., et al. (2016). A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil. National Institutes of Health. Available at: [Link]
Hansen, T. V. (2024). Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators. MDPI. Available at: [Link]
Wikipedia. (n.d.). Eicosapentaenoic acid. Wikipedia. Available at: [Link]
Alzheimer's Drug Discovery Foundation. (2023). EPA & Your Brain | Cognitive Vitality. Alzheimer's Drug Discovery Foundation. Available at: [Link]
Szczuko, M., et al. (2020). The synthesis of omega-3 fatty acid derivatives (EPA, DHA) in ischemic stroke. ResearchGate. Available at: [Link]
Sansone, F., et al. (2013). Trans Fatty Acids: Chemical Synthesis of Eicosapentaenoic Acid Isomers and Detection in Rats Fed a Deodorized Fish Oil Diet. ResearchGate. Available at: [Link]
Chemistry Steps. (2021). Protecting Groups For Alcohols. Chemistry Steps. Available at: [Link]
Xue, Z., et al. (2019). Production of Omega-3 and Omega-6 Polyunsaturated Fatty Acids by Metabolic Engineering of Yarrowia lipolytica. AOCS. Available at: [Link]
Westin, J. (n.d.). Protecting Groups. Organic Chemistry - Jack Westin. Available at: [Link]
von Schacky, C. (2021). Importance of EPA and DHA Blood Levels in Brain Structure and Function. National Institutes of Health. Available at: [Link]
Mason, R. P., et al. (2023). Emerging Pathways of Action of Eicosapentaenoic Acid (EPA). National Institutes of Health. Available at: [Link]
Gavrilov, N. S., et al. (2020). Synthesis of Tetradecapentaenoic Acid Derivatives. ResearchGate. Available at: [Link]
Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]
Michigan State University. (2019). Extraction of lipids and conversion to fatty acid methyl esters (FAMEs). RTSF. Available at: [Link]
Dennis, E. A., et al. (2012). Controlled formation of mono- and dihydroxy-resolvins from EPA and DHA using soybean 15-lipoxygenase. National Institutes of Health. Available at: [Link]
Nimptsch, A., et al. (2011). Combined Reversed Phase HPLC, Mass Spectrometry, and NMR Spectroscopy for a Fast Separation and Efficient Identification of Phosphatidylcholines. National Institutes of Health. Available at: [Link]
Vik, A., et al. (2016). Alternative synthesis of 1 starting with EPA. ResearchGate. Available at: [Link]
Rohman, A., et al. (2021). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. National Institutes of Health. Available at: [Link]
Jiménez-González, L., et al. (2018). The Reduction of Alkynes Over Pd-Based Catalyst Materials - A Pathway to Chemical Synthesis. ResearchGate. Available at: [Link]
Gallant, M., et al. (2007). Eicosapentaenoic-acid-derived Isoprostanes: Synthesis and Discovery of Two Major Human Urinary Metabolites. National Institutes of Health. Available at: [Link]
Science Japan. (2025). Development of synthesis method for polyunsaturated fatty acids — Expectations for the development of novel anti-inflammatory fatty acid. Science Japan. Available at: [Link]
Godejohann, M. (2026). HPLC–SPE–NMR — A Novel Hyphenation Technique. LCGC International. Available at: [Link]
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D'Eliseo, D., & Velotti, F. (2016). Role of EPA in Inflammation: Mechanisms, Effects, and Clinical Relevance. National Institutes of Health. Available at: [Link]
PubMed. (n.d.). Alternative route for the biosynthesis of polyunsaturated fatty acids in K562 cells. PubMed. Available at: [Link]
PubMed. (2001). Production of polyunsaturated fatty acids by polyketide synthases in both prokaryotes and eukaryotes. PubMed. Available at: [Link]
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Author: BenchChem Technical Support Team. Date: April 2026
Target Compound: 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3)
Audience: Researchers, synthetic chemists, and drug development professionals
Introduction & Mechanistic Causality
Highly unsaturated alkynes, particularly skipped polyynes like 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3), are critical precursors in the synthesis of complex lipids, polyunsaturated fatty acids (PUFAs), and conjugated materials. However, their dense
-electron systems and unique structural geometries make them inherently unstable and potentially hazardous if mishandled.
The instability of CAS 5871-10-3 is driven by two primary mechanistic pathways:
Topochemical Polymerization: In the neat (solid or concentrated oil) state, the linear arrangement of polyynes allows the triple bonds to align within the crystal lattice. Upon exposure to thermal energy or friction, this alignment facilitates spontaneous, highly exothermic cross-linking (the "diacetylene" polymerization pathway), which can lead to explosive decomposition [1].
Bis-Propargylic Auto-Oxidation: The methylene bridges (
) flanked by two alkyne groups are highly activated. The C-H bond dissociation energy at these bis-propargylic positions is exceptionally low, making them prime targets for oxygen-induced radical abstraction. Furthermore, polyynes show decreasing stability with increasing chain length and are highly sensitive to light and temperature [2].
Self-Validating Experimental Protocols
To mitigate the risks of auto-oxidation and polymerization, handling protocols must physically disrupt the crystal lattice (via solvation) and eliminate radical initiators (oxygen, light, heat). The following methodology is designed as a self-validating system : by aliquoting the compound into a stock solution, any degradation—which manifests as insoluble polymeric precipitates or a color shift from clear to yellow/brown—becomes immediately visually apparent, validating the integrity of the sample before use in downstream assays.
Protocol 1: Reception and Inert Atmosphere Transfer
Immediate Cold Storage: Upon receipt, immediately transfer the sealed vial of CAS 5871-10-3 to a -80°C freezer. Do not allow the neat compound to equilibrate to room temperature in the presence of ambient air.
Glovebox Transfer: Transfer the vial into an inert atmosphere glovebox purged with Argon.
Causality: Argon is strictly preferred over Nitrogen because its higher density provides a superior, heavy protective blanket over the alkyne vapors during handling, effectively displacing residual oxygen [3].
Tool Selection: Use only PTFE (Teflon) or ceramic spatulas for manipulation.
Causality: Trace transition metals from standard stainless steel spatulas can catalyze unwanted alkyne homocoupling or initiate exothermic radical polymerization.
Protocol 2: Solvent Dilution and Aliquoting
Lattice Disruption (Solvation): Dissolve the neat 2,5,8,11-Tetradecatetrayn-1-ol in an anhydrous, degassed, non-nucleophilic solvent (e.g., Hexane, Toluene, or Dichloromethane) to yield a 0.1 M to 0.5 M stock solution.
Causality: Solvation physically separates the polyyne chains, preventing the topochemical alignment required for explosive solid-state polymerization [1].
Aliquoting: Dispense the stock solution into single-use amber glass vials.
Causality: Amber glass blocks UV/Vis radiation, preventing photo-induced homolytic cleavage of the bis-propargylic C-H bonds. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen introduction.
Sealing: Seal the vials with PTFE-lined screw caps and wrap the exterior seal with Parafilm. Store at -80°C.
Validation Check: Before utilizing an aliquot in a synthetic workflow, perform a rapid Thin-Layer Chromatography (TLC) check. A single crisp spot indicates pristine material; baseline streaking validates that oxidative polymerization has occurred, and the aliquot must be discarded.
Quantitative Data Presentation
The following table summarizes the quantitative stability parameters of highly unsaturated alkynes under various storage conditions, demonstrating the critical need for solvation and cryogenic storage.
Storage Condition
Physical State
Atmosphere
Temperature
Estimated Shelf Life
Primary Degradation Pathway
Optimal
0.1 M Solution
Argon
-80°C
> 12 Months
Negligible
Acceptable
0.1 M Solution
Argon
-20°C
3 - 6 Months
Slow bis-propargylic oxidation
High Risk
Neat (Solid/Oil)
Argon
-20°C
1 - 4 Weeks
Topochemical polymerization
Critical Failure
Neat (Solid/Oil)
Air
25°C
< 24 Hours
Auto-oxidation / Explosive decomp.
Experimental Workflow Visualization
Workflow for the safe handling, aliquoting, and long-term storage of highly unsaturated alkynes.
References
Title: Synthesis, characterization, and solid-state polymerization of cross-conjugated octatetraynes
Source: Canadian Journal of Chemistry
URL: [Link]
Title: Product Class 1: Linear Conjugated Diynes, Oligoynes, and Polyynes
Source: Science of Synthesis (Thieme Connect)
URL: [Link]
Title: The Alkyne Zipper Reaction: A Useful Tool in Synthetic Chemistry
Source: Molecules (MDPI)
URL: [Link]
how to prevent oxidative degradation of 2,5,8,11-Tetradecatetrayn-1-ol during storage
Welcome to the technical support center for 2,5,8,11-Tetradecatetrayn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative deg...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2,5,8,11-Tetradecatetrayn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing oxidative degradation of this valuable polyacetylenic alcohol during storage. The inherent reactivity of the polyyne chain makes this molecule susceptible to degradation, which can compromise experimental results and the integrity of research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of your samples.
Understanding the Challenge: The Instability of Polyynes
Polyynes, characterized by their alternating carbon-carbon triple and single bonds, are notoriously unstable. The high electron density of the π-systems in 2,5,8,11-Tetradecatetrayn-1-ol makes it a prime target for electrophilic attack, particularly from atmospheric oxygen. This oxidative degradation is a primary concern for its long-term storage and can be accelerated by factors such as exposure to light and elevated temperatures. One source notes that 2,5,8,11-Tetradecatetrayn-1-ol, a colorless to light yellow liquid, can be slowly oxidized in the air[1]. Therefore, stringent storage and handling protocols are paramount.
This section addresses common questions and issues encountered during the storage and handling of 2,5,8,11-Tetradecatetrayn-1-ol.
Storage and Handling
Q1: What are the ideal storage conditions for 2,5,8,11-Tetradecatetrayn-1-ol?
A1: The primary goal is to minimize exposure to oxygen, light, and heat. The ideal storage conditions are as follows:
Parameter
Recommendation
Rationale
Atmosphere
Inert Gas (Argon or Nitrogen)
Prevents contact with atmospheric oxygen, the primary driver of oxidative degradation. Argon is denser than air and can provide a better protective blanket[2].
Temperature
≤ -15°C
Low temperatures significantly slow down the rate of chemical degradation reactions.
Light
Amber glass vial or container wrapped in foil
Protects the compound from light-induced degradation (photodegradation), which can initiate and accelerate oxidation.
Container
Tightly sealed glass vial with a PTFE-lined cap
Glass is inert and will not react with the compound. A PTFE-lined cap provides an excellent seal against moisture and gas exchange.
Q2: My sample of 2,5,8,11-Tetradecatetrayn-1-ol has turned a yellowish or brownish color. What does this indicate?
A2: A color change from colorless/light yellow to a more intense yellow or brown is a strong indicator of degradation. This is likely due to the formation of oxidized oligomers and polymers. You should verify the purity of your sample using the analytical techniques described below before proceeding with your experiments.
Q3: Can I store the compound in a standard laboratory freezer?
A3: A standard freezer is acceptable for temperature control, but it is not sufficient on its own. The compound must be stored under an inert atmosphere within a tightly sealed container inside the freezer. For frequent access, consider aliquoting the compound into smaller, single-use vials to avoid repeated warming and exposure of the bulk material.
Q4: What is the best way to handle the compound when preparing a solution?
A4: All manipulations should be performed under an inert atmosphere to prevent exposure to air and moisture. The two primary methods for this are:
Glovebox: A glovebox provides a controlled, inert environment and is the most secure method for handling highly air-sensitive compounds.
Schlenk Line: A Schlenk line allows for the evacuation of air from a flask and backfilling with an inert gas. This is a suitable technique for many manipulations, including solvent transfers and reaction setups.
Use of Antioxidants
Q5: Should I add an antioxidant to my sample of 2,5,8,11-Tetradecatetrayn-1-ol for long-term storage?
A5: The addition of an antioxidant can be a valuable secondary measure to inhibit oxidative degradation, especially if the sample will be handled frequently. However, the choice of antioxidant is critical, as it must be compatible with the compound and not interfere with downstream applications.
Q6: What type of antioxidant is most suitable for a polyacetylenic alcohol?
A6: While specific data for 2,5,8,11-Tetradecatetrayn-1-ol is limited, hindered phenolic antioxidants are a good starting point. These compounds, such as Butylated Hydroxytoluene (BHT) and Irganox® 1076, are effective radical scavengers that can interrupt the free-radical chain reactions of oxidation[3]. Natural antioxidants like vitamin E have also shown excellent efficacy in protecting polymers from thermo-oxidative degradation[4]. It is advisable to conduct a small-scale pilot study to determine the most effective antioxidant and its optimal concentration for your specific application.
Workflow for Antioxidant Screening
Caption: Workflow for selecting a suitable antioxidant.
Analytical Monitoring of Degradation
Regularly assessing the purity of your stored 2,5,8,11-Tetradecatetrayn-1-ol is crucial. The following are recommended analytical techniques for detecting and quantifying degradation.
Q7: How can I use High-Performance Liquid Chromatography (HPLC) to check for degradation?
A7: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating the parent compound from its more polar oxidation products.
Troubleshooting Guide: RP-HPLC Analysis
Issue
Possible Cause
Recommended Solution
Poor peak shape (tailing)
Secondary interactions with the stationary phase.
Use a mobile phase with a buffer or an ion-pairing agent. A C18 column is a good starting point.
Appearance of new, earlier-eluting peaks
Formation of more polar degradation products.
This is expected for oxidative degradation. Monitor the area of these new peaks relative to the parent compound to quantify degradation.
Decreased area of the main peak
Degradation of the parent compound.
Quantify the loss of the parent compound over time to assess stability under different storage conditions.
Experimental Protocol: RP-HPLC Method Development
Column: C18, 250 x 4.6 mm, 5 µm particle size.
Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point.
Start with a higher percentage of water to retain the non-polar parent compound.
Gradually increase the percentage of acetonitrile to elute the compound and its degradation products.
Detection: UV detector set at a wavelength where the polyyne absorbs, which can be determined by UV-Vis spectroscopy.
Injection Volume: 10-20 µL.
Flow Rate: 1.0 mL/min.
Q8: Can Nuclear Magnetic Resonance (NMR) spectroscopy be used to detect oxidative degradation?
A8: Yes, ¹H and ¹³C NMR are excellent for identifying structural changes resulting from oxidation.
Troubleshooting Guide: NMR Analysis
Observation
Indication
Appearance of new signals in the downfield region (e.g., 3.5-4.5 ppm in ¹H NMR)
Formation of new C-O bonds, such as alcohols, epoxides, or ethers.
Disappearance or broadening of acetylenic proton and carbon signals
Reaction at the triple bonds.
Complex multiplets in the aliphatic region
Formation of oligomeric or polymeric byproducts.
Experimental Protocol: NMR Sample Preparation for Air-Sensitive Compounds
Solvent: Use a deuterated solvent that has been degassed by several freeze-pump-thaw cycles.
Atmosphere: Prepare the sample in a glovebox or using a Schlenk line.
NMR Tube: Use a J-Young NMR tube, which has a resealable valve to maintain an inert atmosphere.
Internal Standard: Add a stable internal standard for quantitative analysis if desired.
Q9: Is Gas Chromatography-Mass Spectrometry (GC-MS) a suitable technique for analyzing degradation products?
A9: GC-MS can be a powerful tool for identifying volatile degradation products. However, the parent molecule and its oligomers may have low volatility, making direct analysis challenging. Pyrolysis-GC-MS, where the sample is heated to high temperatures to induce fragmentation, can provide a fingerprint of the degradation products.
Troubleshooting Guide: GC-MS Analysis
Issue
Possible Cause
Recommended Solution
No peak for the parent compound
The compound is not volatile enough or degraded in the injector.
Consider derivatization to increase volatility or use a technique like pyrolysis-GC-MS.
Multiple small peaks in the chromatogram
Formation of various volatile degradation products.
Use the mass spectra to identify these smaller fragments, which can provide clues about the degradation pathway.
Logical Relationship of Degradation and Analysis
Caption: Relationship between degradation products and analytical detection methods.
References
Chemical Encyclopedia. (2024, April 10). 2,5,8,11-Tetradecatetrayn-1-ol. Retrieved from [Link]
JenKem Technology. (2022, June 1). Recommended PEG Storage and Handling Conditions. Retrieved from [Link]
MDPI. (2023, September 16). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Retrieved from [Link]
MDPI. (2021, August 30). Impact of Natural and Synthetic Antioxidants on the Stability of High-Density Polyethylene. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
University of Groningen. (2008, April 12). Working with air and moisture sensitive compounds. Retrieved from [Link]
SAGE Journals. (2020, July 8). A new RP-HPLC method as an auxiliary tool for optimization of sample preparation procedures for tracing of PPCPs of different. Retrieved from [Link]
Swansea University. (n.d.). A Validated Reverse-Phase High Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of Gamma-Tocotrienol. Retrieved from [Link]
Pure. (1991, January 1). Gas chromatography-mass spectrometry and high- performance liquid chromatographic analyses of thermal degradation products of co. Retrieved from [Link]
MDPI. (2021, June 18). A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. Retrieved from [Link]
Navigating the Challenges of Polyyne Synthesis: A Technical Guide to Sonogashira Coupling of 2,5,8,11-Tetradecatetrayn-1-ol
Technical Support Center Welcome to the technical support center for the Sonogashira cross-coupling of 2,5,8,11-tetradecatetrayn-1-ol. This guide is designed for researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center
Welcome to the technical support center for the Sonogashira cross-coupling of 2,5,8,11-tetradecatetrayn-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying long-chain polyynes. Due to their unique electronic properties, these molecules are of significant interest, but their conjugated system presents distinct challenges in synthesis, primarily low yields and product instability.
This document provides in-depth troubleshooting advice, detailed experimental protocols, and data-driven insights to help you optimize your Sonogashira coupling reactions and overcome common hurdles.
Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with 2,5,8,11-tetradecatetrayn-1-ol is resulting in a very low yield or failing completely. What are the most common culprits?
A1: Low or no yield in the Sonogashira coupling of a polyyne like 2,5,8,11-tetradecatetrayn-1-ol can stem from several factors. The primary suspects are often related to the inherent instability of the polyyne substrate, catalyst deactivation, and suboptimal reaction conditions. Polyyne degradation, catalyst poisoning by impurities, and the use of inappropriate solvents or bases are common issues. It is also crucial to ensure a strictly oxygen-free environment to prevent side reactions.[1][2]
Q2: I'm observing a significant amount of a dark, insoluble material in my reaction flask. What is this and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a strong indicator of palladium catalyst decomposition.[3] This inactive form of palladium can arise from exposure to oxygen, high temperatures, or the use of certain solvents. For sensitive substrates like polyynes, catalyst stability is paramount. To mitigate this, ensure all solvents and reagents are rigorously degassed, and a robust inert atmosphere is maintained throughout the reaction. The choice of phosphine ligands, particularly bulky and electron-rich ones, can also help stabilize the palladium catalyst.[4][5]
Q3: My main byproduct appears to be the dimer of my polyyne starting material. How can I suppress this homocoupling reaction?
A3: The formation of a diyne from the homocoupling of your terminal alkyne is a classic side reaction in Sonogashira coupling, known as the Glaser-Hay coupling.[6] This is particularly prevalent in copper-catalyzed reactions and is promoted by the presence of oxygen. To minimize this, you can:
Switch to a copper-free protocol: This is often the most effective solution for eliminating Glaser-Hay coupling.[6][7]
Reduce copper catalyst loading: If a copper co-catalyst is necessary, use the minimum effective amount.
Slow addition of the alkyne: Adding the polyyne substrate slowly to the reaction mixture can help to favor the cross-coupling pathway over homocoupling.
Ensure a strictly anaerobic environment: Rigorous exclusion of oxygen is critical to suppress this oxidative side reaction.
Q4: Are there any special handling precautions I should take with 2,5,8,11-tetradecatetrayn-1-ol and the resulting products?
A4: Yes, polyynes are known for their instability and can be sensitive to light, heat, and oxygen.[8] It is advisable to store the starting material and purified products under an inert atmosphere, protected from light, and at low temperatures. During workup and purification, it is best to use degassed solvents and avoid prolonged exposure to air.
Troubleshooting Guide: From Low Yields to Success
This section provides a more detailed, problem-oriented approach to troubleshooting your Sonogashira coupling reactions.
Problem 1: Low or No Conversion of Starting Materials
Possible Cause
Troubleshooting Strategy & Explanation
Inactive Catalyst System
Verify Catalyst Integrity: Palladium(0) catalysts can be air-sensitive. Use fresh catalyst or a trusted source. For Pd(II) pre-catalysts like PdCl₂(PPh₃)₂, ensure your reaction conditions promote in-situ reduction to the active Pd(0) species.[3][4] Use Fresh Copper(I) Source: If using a copper co-catalyst, ensure the Cu(I) salt has not oxidized.
Polyyne Degradation
Lower Reaction Temperature: Polyyne chains can be thermally labile.[8] Attempt the reaction at room temperature first. If heating is necessary, do so cautiously and for the minimum time required. Choose a Milder Base: Strong bases can potentially induce side reactions with the polyyne. Consider using milder organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like K₂CO₃ or Cs₂CO₃.
Inappropriate Solvent
Solvent Screening: The choice of solvent can significantly impact reaction rate and catalyst stability.[9] While THF and DMF are common, they can sometimes promote palladium black formation.[3] Consider screening other degassed, anhydrous solvents such as dioxane, toluene, or acetonitrile.
Poor Substrate Reactivity (Aryl/Vinyl Halide)
Halide Reactivity Order: The reactivity of the halide partner follows the trend: I > OTf > Br >> Cl.[4] If you are using a less reactive bromide or chloride, you may need to employ more forcing conditions or a more active catalytic system. Ligand Choice: For less reactive halides, consider using bulky, electron-rich phosphine ligands such as XPhos or SPhos, or N-heterocyclic carbene (NHC) ligands, which can enhance the rate of oxidative addition.[4][5]
Problem 2: Significant Formation of Homocoupled Polyyne (Glaser-Hay Byproduct)
Possible Cause
Troubleshooting Strategy & Explanation
Oxygen Contamination
Rigorous Inert Atmosphere: As mentioned, oxygen is a key promoter of Glaser-Hay coupling.[6] Use Schlenk techniques or a glovebox to ensure a truly anaerobic environment. All solvents and reagents must be thoroughly degassed.
High Copper(I) Concentration
Optimize Copper Loading: Reduce the amount of CuI to the lowest effective concentration (e.g., 1-2 mol%). Copper-Free Conditions: The most definitive way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol.[6][7]
High Alkyne Concentration
Slow Addition: Use a syringe pump to add the 2,5,8,11-tetradecatetrayn-1-ol solution to the reaction mixture over several hours. This keeps the instantaneous concentration of the alkyne low, favoring the desired cross-coupling reaction.
Data-Driven Optimization
The following tables provide a summary of how different reaction parameters can be adjusted to optimize the Sonogashira coupling of sensitive or complex substrates.
Table 1: Influence of Palladium Catalyst and Ligand on Yield
In a glovebox or under a strict argon atmosphere, add the aryl/vinyl bromide, (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃ to a dry Schlenk tube.
Evacuate and backfill with argon three times.
Add degassed acetonitrile via syringe.
In a separate flask, dissolve the 2,5,8,11-tetradecatetrayn-1-ol in a small amount of degassed acetonitrile.
Add the polyyne solution to the reaction mixture.
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Separate the organic layer and extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product promptly by column chromatography using degassed solvents.
Visualization of Key Processes
The Sonogashira Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in a standard Sonogashira coupling reaction.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree to systematically troubleshoot low-yield Sonogashira coupling reactions of polyynes.
References
Chow, H. F., Wan, C. W., Low, K. H., & Yeung, Y. Y. (2001). A highly selective synthesis of diarylethynes and their oligomers by a palladium-catalyzed Sonogashira coupling reaction under phase transfer conditions. The Journal of Organic Chemistry, 66(5), 1910–1913. Available at: [Link]
Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3895–3898. Available at: [Link]
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]
Tykwinski, R. R. (2003). Advances in Polyynes to Model Carbyne. Accounts of Chemical Research, 36(3), 175-183. Available at: [Link]
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003). Sonogashira Coupling Using Bulky Palladium−Phenanthryl Imidazolium Carbene Catalysis. Organic Letters, 5(18), 3277–3280. Available at: [Link]
Plenio, H., & Fleck, T. J. (2008). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry – A European Journal, 14(33), 10465-10475. Available at: [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1957. Available at: [Link]
arXiv. (2022). A single liquid chromatography procedure to concentrate, separate and collect size-selected polyynes. Available at: [Link]
KAUST Repository. (2014). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]
The chemical reaction database. (2025, September 15). Copper-free Sonogashira coupling. Available at: [Link]
Anderson, H. L., & Eisler, S. (2016). Polyyne Rotaxanes: Stabilization by Encapsulation. Journal of the American Chemical Society, 138(3), 853–865. Available at: [Link]
Szafert, S., & Gladysz, J. A. (2006). Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications. Chemical Reviews, 106(11), 4566–4645. Available at: [Link]
Szafert, S., & Gladysz, J. A. (2018). Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications. Chemical Reviews, 118(17), 7651–7731. Available at: [Link]
Johnson, C. A., & Haley, M. M. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. Chemical Society Reviews, 50(9), 5414-5449. Available at: [Link]
Gladysz, J. A., & Zaoralová, D. (2018). Synthesis of Long, Palladium End-Capped Polyynes through the Use of Asymmetric 1-Iodopolyynes. European Journal of Organic Chemistry, 2018(27-28), 3747-3755. Available at: [Link]
Al-Harrasi, A., & Gevorgyan, V. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7546-7575. Available at: [Link]
Anderson, H. L., & Eisler, S. (2020). Polyyne[10]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie International Edition, 59(39), 17160-17165. Available at: [Link]
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. Available at: [Link]
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]
optimizing reaction temperature for 2,5,8,11-Tetradecatetrayn-1-ol synthesis
Welcome to the technical support guide for the synthesis of 2,5,8,11-Tetradecatetrayn-1-ol. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of polyynes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 2,5,8,11-Tetradecatetrayn-1-ol. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of polyynes. Polyyne synthesis is a nuanced field where success is highly dependent on the precise control of reaction parameters.[1][2] Long conjugated polyyne chains are often inherently unstable, making temperature a critical variable that governs not only reaction rate and yield but also the stability of the final product.[3]
This guide provides troubleshooting advice and frequently asked questions (FAQs) in a direct Q&A format, focusing specifically on the optimization of reaction temperature. We will explore the causality behind experimental choices to empower you with the scientific rationale needed to overcome common synthetic challenges.
Proposed Synthetic Strategy: A Retrosynthetic Approach
To effectively troubleshoot the synthesis, we must first consider a logical pathway to the target molecule. 2,5,8,11-Tetradecatetrayn-1-ol is an unsymmetrical polyyne, which lends itself to a convergent synthesis strategy involving the coupling of two different fragments. The Cadiot-Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, is a premier method for constructing such unsymmetrical diynes and can be applied iteratively.[4][5]
Below is a proposed retrosynthetic analysis for constructing the C14 backbone.
Caption: Retrosynthetic analysis for 2,5,8,11-Tetradecatetrayn-1-ol.
Frequently Asked Questions (FAQs)
Q1: My overall yield is very low. How does reaction temperature critically influence the key Cadiot-Chodkiewicz coupling step?
A: Temperature is arguably the most critical parameter to balance in this synthesis. Its influence is multi-faceted:
Reaction Rate: Like most reactions, an increase in temperature generally increases the rate of the desired coupling. However, for polyyne synthesis, this is a delicate trade-off. Some Cadiot-Chodkiewicz couplings proceed efficiently at room temperature, while others may require gentle heating.[4]
Selectivity: The most significant challenge in a Cadiot-Chodkiewicz reaction is often the competing homocoupling (Glaser-Hay coupling) of the terminal alkyne with itself.[4] Temperature can disproportionately accelerate the rate of this side reaction compared to the desired heterocoupling. Elevating or lowering the temperature from the optimum can lead to inferior yields and selectivities.[6]
Catalyst Stability: The active catalyst is a Copper(I) species. At elevated temperatures, the catalyst can degrade or be oxidized to the inactive Cu(II) state, causing the reaction to stall.
Product Stability: Long-chain polyynes are thermally sensitive.[3][7] Higher temperatures can lead to the decomposition of the desired product, especially as the conjugated system grows. The lower yields of longer polyynes often reflect their lower stability under the reaction conditions.[8]
Therefore, the "optimal" temperature is a compromise that maximizes the rate of the desired heterocoupling while minimizing side reactions and product decomposition.
Q2: I'm observing a large amount of a symmetrical byproduct. How can I adjust the temperature and other conditions to suppress this homocoupling?
A: The formation of a symmetrical byproduct strongly indicates that the Glaser-Hay homocoupling pathway is outcompeting your desired Cadiot-Chodkiewicz heterocoupling.[4]
Temperature-Based Strategy:
Start your reaction at a lower temperature (e.g., 0 °C to room temperature). Homocoupling often has a different activation energy than heterocoupling. By lowering the temperature, you may be able to find a window where the rate of heterocoupling is reasonable, but the rate of homocoupling is significantly suppressed. One study on the synthesis of a long polyyne found that running the final coupling at 0 °C was necessary to obtain the pure product and avoid byproducts from alkyne loss.[9]
Synergistic Chemical Strategies:
Temperature optimization should be combined with other chemical strategies to improve selectivity:
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the more stable or readily available alkyne fragment. This can statistically favor the heterocoupling pathway.[4]
Slow Addition: Add the limiting reagent slowly via syringe pump. This keeps its instantaneous concentration low, minimizing its ability to couple with itself.
Additives: Incorporate a mild reducing agent, such as hydroxylamine hydrochloride or sodium ascorbate, into the reaction mixture. This helps maintain the copper catalyst in its active Cu(I) state, which can suppress oxidative homocoupling.[4]
Base Selection: The choice of amine base is critical. For sensitive substrates, sterically hindered, non-nucleophilic bases like 2,6-lutidine have been shown to give significantly better yields than pyridine in Eglinton-Galbraith couplings, a principle that can be applied here.[9]
Q3: My reaction appears to stop before the limiting reagent is fully consumed. Could temperature be deactivating the catalyst?
A: Yes, this is a classic symptom of catalyst deactivation, and temperature is a likely contributor. The active Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive for this coupling. Higher temperatures can accelerate this oxidative degradation, especially if oxygen is not rigorously excluded from the reaction.
Troubleshooting Steps:
Lower the Temperature: If you are running the reaction at elevated temperatures (e.g., >40 °C), try reducing it to room temperature or below.
Ensure Inert Atmosphere: Use proper techniques (e.g., Schlenk line, glovebox) to ensure the reaction is maintained under an inert atmosphere (Nitrogen or Argon) to prevent oxygen from poisoning the catalyst.
Add Fresh Catalyst: In some cases, adding a second portion of the catalyst midway through the reaction can restart a stalled reaction.[4]
Use a Reductant: As mentioned previously, including hydroxylamine hydrochloride or sodium ascorbate can help protect the Cu(I) state throughout the reaction.[4]
Q4: The reaction works, but my product decomposes during purification. How can I leverage temperature control during workup and isolation?
A: Product instability is a major hurdle for polyynes.[1][3] The highly conjugated system is susceptible to light, heat, and oxygen. Explosions can be a real hazard.[3]
Low-Temperature Protocol:
Quenching: Quench the reaction mixture by pouring it into a cold (0 °C) aqueous solution (e.g., ammonium chloride).
Extraction: Perform all extractions using cold solvents and minimize exposure to ambient light by wrapping flasks in aluminum foil.
Solvent Removal: Remove solvents under reduced pressure on a rotary evaporator without heating the water bath. Keep the bath at room temperature or even use an ice-water bath for particularly sensitive compounds.
Chromatography: If column chromatography is required, consider performing it in a cold room. Use a fast flow rate to minimize the time the compound spends on the silica gel.
Storage: Store the final product as a solid or in a dilute solution under argon at low temperature (-20 °C or -80 °C) and protected from light.
Troubleshooting Guide: Temperature Optimization
Problem
Probable Cause(s) Related to Temperature
Recommended Solutions
No Reaction or Very Slow Reaction
Reaction temperature is too low to overcome the activation energy.
Gradually increase the temperature in 5-10 °C increments (e.g., from 0 °C to RT, then to 30 °C). Monitor by TLC. Some couplings may require temperatures up to 60 °C.[10][11]
Low Yield with Significant Homocoupling
Temperature is too high, favoring the homocoupling side reaction.
Decrease the reaction temperature (e.g., to 0 °C).[9] Combine with slow addition of the limiting reagent and the use of a slight excess of the other fragment.[4]
Reaction Stalls Prematurely
High temperature is causing catalyst decomposition/oxidation.
Run the reaction at a lower temperature (RT or below). Ensure a strictly inert atmosphere. Add a reducing agent like hydroxylamine HCl.[4]
Product Decomposition (darkening of solution)
Reaction temperature is too high for the stability of the polyyne product.
Immediately lower the reaction temperature. For subsequent attempts, use a lower starting temperature. Consider if the product is stable enough under these conditions or if protecting groups are needed.[3]
Experimental Protocols
Protocol 1: General Procedure for Cadiot-Chodkiewicz Coupling
This is a representative protocol and must be optimized for the specific substrates.
To a Schlenk flask under an argon atmosphere, add CuCl (0.05 eq.).
Add a 30% aqueous solution of n-butylamine. A blue solution will form.
Add a few crystals of hydroxylamine hydrochloride until the solution becomes colorless, indicating the formation of the Cu(I) species.[12]
Cool the flask to the desired starting temperature (e.g., 0 °C) using an ice bath.
Add the terminal alkyne (e.g., 5-Hexyn-1-ol, 1.2 eq.) to the solution. A yellow precipitate of the copper acetylide may form.
Slowly, over 30-60 minutes, add a solution of the 1-haloalkyne (e.g., 1-Bromo-2,5-octadiyne, 1.0 eq.) in a suitable solvent (e.g., THF, MeOH).[5]
Stir the reaction at the chosen temperature, monitoring its progress by TLC or GC analysis.
Upon completion, quench the reaction by pouring it into a cold, saturated aqueous NH₄Cl solution.
Proceed with a low-temperature workup and purification as described in FAQ Q4.
Protocol 2: Workflow for Temperature Optimization
This workflow outlines a systematic approach to finding the optimal reaction temperature.
Caption: Workflow for systematic optimization of reaction temperature.
By methodically adjusting the temperature and observing the effects on yield, selectivity, and product stability, you can successfully navigate the complexities of synthesizing 2,5,8,11-Tetradecatetrayn-1-ol.
Shi Shun, A. L. K., & Tykwinski, R. R. (2006). Synthesis of naturally occurring polyynes. Angewandte Chemie International Edition, 45(7), 1034-1057. [Link]
Lescure, J. B., et al. (2022). Polyyne[1]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie International Edition, 61(7), e202114472. [Link]
Cartoceti, A. (2022). Thermal stability of size- and termination-selected polyynes embedded in polymeric nanocomposite films monitored via in situ SERS mapping. POLITesi. [Link]
Lescure, J. B., et al. (2022). Polyyne[1]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. Angewandte Chemie, 134(7), e202114472. [Link]
Sarkar, S., et al. (2018). Rise of Conjugated Poly-ynes and Poly(Metalla-ynes): From Design Through Synthesis to Structure–Property Relationships and Applications. Chemical Reviews, 118(17), 7811-7914. [Link]
Boyd, S. D., et al. (2020). Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. ACS Omega, 5(2), 1039-1044. [Link]
ResearchGate. (2026). Oligoynes and polyynes. [Link]
Ross, C., et al. (2014). The molecular basis of conjugated polyyne biosynthesis in phytopathogenic bacteria. Angewandte Chemie International Edition, 53(30), 7794-7798. [Link]
Wang, Z., et al. (2022). Iron-Catalyzed Cadiot–Chodkiewicz Coupling with High Selectivity in Water under Air. Organic Letters, 24(39), 7210-7215. [Link]
ResearchGate. (2006). Synthesis of Naturally Occurring Polyynes. [Link]
Eisler, S., et al. (2018). Synthesis of Polyynes Using Dicobalt Masking Groups. The Journal of Organic Chemistry, 83(4), 2166-2178. [Link]
Dembinski, R., et al. (2002). Bulky Trialkylsilyl Acetylenes in the Cadiot−Chodkiewicz Cross-Coupling Reaction. The Journal of Organic Chemistry, 67(19), 6776-6780. [Link]
Chalifoux, W. A., & Tykwinski, R. R. (2009). Synthesis of Polyynes to Model Carbyne. Accounts of Chemical Research, 42(11), 1814-1825. [Link]
Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]
MDPI. (2023). Laser Intensity Effect on Polyyne Synthesis in Liquid Hydrocarbons. [Link]
Chalifoux, W. A., & Tykwinski, R. R. (2022). Advances in Polyynes to Model Carbyne. Accounts of Chemical Research, 55(24), 3625-3639. [Link]
Lievens, S. (2012). Approaching Synthesis Problems. University of California, Davis. [Link]
Fürstner, A., et al. (2018). Total Synthesis of the Tetracyclic Pyridinium Alkaloid epi‐Tetradehydrohalicyclamine B. Angewandte Chemie International Edition, 57(30), 9474-9479. [Link]
Royal Society of Chemistry. (2023). One-pot enzymatic synthesis of l-threitol from C1 formaldehyde. [Link]
Chemistry Steps. Reactions of Alkynes in Organic Synthesis with Practice Problems. [Link]
Organic Chemistry: How to... (2022). Approach to Synthesis Problems. [Link]
YouTube. (2023). Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. [Link]
Organic Chemistry Portal. Gold(I)-Catalyzed Ring Expansion of Cyclopropanols and Cyclobutanols. [Link]
Technical Support Center: Handling & Purification of 2,5,8,11-Tetradecatetrayn-1-ol
Welcome to the Advanced Building Blocks Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 2,5,8,11-Tetradecatetrayn-1-ol , a highly reactive skipped tet...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Building Blocks Support Portal. This guide is specifically engineered for researchers and drug development professionals working with 2,5,8,11-Tetradecatetrayn-1-ol , a highly reactive skipped tetrayne. Due to its unique electronic structure, standard purification methodologies will often result in catastrophic sample loss. This guide provides field-proven, self-validating protocols to ensure high-yield recovery.
Core Philosophy: The "Skipped Polyyne" Challenge
2,5,8,11-Tetradecatetrayn-1-ol is a 14-carbon aliphatic chain containing four alkyne units separated by single methylene (
−CH2−
) bridges at the C4, C7, and C10 positions.
The Mechanistic Achilles' Heel:
In skipped polyynes, the doubly propargylic character of these
sp3
−CH2−
groups makes the molecule inherently unstable[1]. The protons on these carbons are highly acidic. Exposure to even mild bases can trigger a Favorskii-type alkyne zipper reaction, isomerizing the molecule into a thermodynamically favored conjugated polyyne. Conversely, the electron-rich alkyne
π
-clouds are highly susceptible to cationic polymerization when exposed to the acidic silanol groups of standard silica gel.
Primary degradation pathways of doubly propargylic skipped tetraynes.
Diagnostic FAQs & Troubleshooting
Q: Why does my compound turn brown and form an insoluble black tar on the silica column?A: You are observing acid-catalyzed cationic polymerization. Standard flash silica gel has a surface pH of ~5.5. When the doubly propargylic system interacts with acidic silanols, it initiates a rapid cross-linking cascade.
Solution: You must neutralize the silica gel by pre-flushing the column with 1% Triethylamine (
Et3N
) in your mobile phase, or switch to neutral Alumina.
Q: My NMR shows a mixture of the target tetrayne and conjugated polyyne isomers. How do I separate them?A: Standard deactivated silica cannot resolve skipped versus conjugated isomers due to their identical polarities. You must use Argentation Chromatography . Silver ions (
Ag+
) form reversible
π
-complexes with alkynes. Because the spatial arrangement of
π
-electrons differs drastically between skipped and conjugated systems, chromatography based on silver nitrate-impregnated silica gel offers a highly efficient means to separate these isomers[2].
Q: How can I concentrate the purified fractions without causing thermal degradation?A: Skipped tetraynes will rapidly autoxidize and cross-link if concentrated to dryness at elevated temperatures.
Solution: Evaporate the solvent using a rotary evaporator with a water bath set strictly below 20 °C under high vacuum. Backfill the system with Argon. Never store the compound neat; always store it as a dilute solution (e.g., in hexane or diethyl ether) at -80 °C.
Purification Strategy Matrix
To maximize yield and purity, select the appropriate stationary phase based on your immediate synthetic goal.
Purification Method
Stationary Phase
Target Recovery
Isomer Separation
Recommendation
Standard Flash
Untreated
SiO2
(pH ~5.5)
< 20%
Poor
❌ Avoid. Induces rapid polymerization.
Deactivated Flash
SiO2
1%
Et3N
(pH ~7.5)
> 85%
Poor
⚠️ Pre-purification. Bulk cleanup of polar impurities.
Argentation (
AgNO3
)
10%
AgNO3
-Impregnated
SiO2
~ 70%
Excellent
✅ Optimal. Separates skipped vs. conjugated isomers.
Size Exclusion
Sephadex LH-20
> 90%
Moderate
✅ Polishing. Removes oligomeric tars gently.
Experimental Workflows & Protocols
Protocol A: Preparation of 10%
AgNO3
-Impregnated Silica Gel
Causality: Commercially available argentation silica is often expensive or degraded by light during shipping. Preparing it fresh ensures maximum
Ag+
activity for
π
-complexation[3].
Dissolution: Dissolve 10 g of Silver Nitrate (
AgNO3
) in 100 mL of HPLC-grade Acetonitrile.
Slurry Formation: Add 90 g of flash-grade silica gel (230-400 mesh) to the solution. Swirl gently to create a uniform slurry.
Solvent Removal: Remove the solvent using a rotary evaporator in the dark (wrap the flask tightly in aluminum foil) at 40 °C until a free-flowing powder is obtained.
Activation: Dry the impregnated silica gel under high vacuum (0.1 mbar) at 50 °C overnight[3].
Storage: Store strictly in an amber glass bottle flushed with Argon. Exposure to UV light will reduce
Ag+
to metallic silver (
Ag0
), destroying its separation capabilities.
Causality: Low temperatures stabilize the transient
Ag+
-alkyne complexes, enhancing the resolution between isomers while suppressing thermal degradation.
Column Packing: Pack the column with the 10%
AgNO3
-silica using a non-polar solvent system (e.g., Hexane/Ethyl Acetate 95:5). Wrap the column in foil to exclude light.
Loading: Dissolve the crude 2,5,8,11-Tetradecatetrayn-1-ol in a minimum volume of the eluent and load it carefully onto the column head.
Elution: Run the column in a cold room (4 °C) or use a jacketed column cooled to 0 °C.
Self-Validating Fraction Analysis (Dual-Stain TLC): This is a critical self-validating step. Spot your fractions on two separate TLC plates:
Plate 1 (UV 254 nm): Skipped polyynes lack extended conjugation and are UV-inactive. If a spot is strongly UV-active, it is a conjugated isomer impurity.
Plate 2 (
KMnO4
Stain): Rapidly oxidizes all alkynes. The target tetrayne will appear as a bright yellow spot on a purple background.
Validation Logic: Your target product is the fraction that is KMnO4
-positive but UV-negative . If the spot is both, the compound has isomerized.
Concentration: Combine the validated fractions. Evaporate the solvent at < 20 °C. Immediately flush with Argon and store at -80 °C.
Optimized two-stage purification workflow for skipped polyynes using argentation.
References
Diederich, F., Stang, P. J., Tykwinski, R. R. (2005). Acetylene Chemistry: Chemistry, Biology and Material Science. Wiley-VCH. 4
Sigurjónsson, S., et al. (2022). Total Synthesis of n-3 Polyunsaturated Docosahexaenoic Acid-Like Methoxylated Ether Lipid. The Journal of Organic Chemistry. ACS Publications. 2
Milosavljević, S., et al. (2024). Unmasking the Aliphatic Repertoire: New Polyunsaturated Metabolites in Bupleurum falcatum sensu lato Provide Chemotaxonomic Insights. PMC - National Institutes of Health. 3
Technical Support Center: Handling & Thermal Stabilization of 2,5,8,11-Tetradecatetrayn-1-ol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the isolation and thermal processing of complex polyynes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the isolation and thermal processing of complex polyynes. 2,5,8,11-Tetradecatetrayn-1-ol is a highly specialized molecule, but its alternating alkyne-methylene structure makes it thermodynamically fragile.
The core vulnerability of this molecule lies at the C4, C7, and C10 positions. These methylene (-CH₂-) bridges are "doubly propargylic," meaning they are flanked by two electron-withdrawing alkyne groups[1]. This unique electronic environment renders these protons exceptionally acidic and susceptible to base-catalyzed isomerization, autoxidation, and thermal radical cross-linking. This guide provides field-proven, self-validating methodologies to prevent runaway polymerization during your workflows.
Troubleshooting Guide & FAQs
Q1: Why does my 2,5,8,11-Tetradecatetrayn-1-ol polymerize into a dark, viscous tar when heated above 40–60°C?A1: You are observing thermally induced radical cross-linking. Skipped polyynes possess a very low activation energy barrier for diradical formation. When thermal energy exceeds this threshold (often as low as 40°C in concentrated states), the alkynes undergo spontaneous [2+2] or [4+2] cycloadditions and radical cross-linking, forming an intractable polymer network. Furthermore, if trace oxygen is present, the doubly propargylic positions undergo rapid autoxidation, generating peroxides that initiate explosive radical polymerization cascades[1].
Q2: I evaporated the solvent under vacuum at room temperature, but the residue still polymerized. What went wrong?A2: The culprit is almost certainly your glassware. Standard borosilicate glass possesses surface silanol (-Si-OH) and siloxide (-Si-O⁻) groups that are slightly basic. Because the doubly propargylic protons in your compound are highly acidic (pKa ~20), even trace surface alkalinity catalyzes a proton-shift isomerization. This converts the skipped polyyne into a fully conjugated polyyne, which is exponentially more reactive and will spontaneously polymerize even at sub-zero temperatures. To prevent this, all glassware must be strictly acid-washed prior to use[2].
Q3: How can I safely concentrate, heat, or dry this compound without triggering these side reactions?A3: You must decouple the thermal stress from the radical and base-catalyzed pathways. First, never heat the compound neat; always maintain it in a dilute solution. If solvent removal is mandatory, use high-vacuum rotary evaporation to keep the bath temperature strictly below 30°C. Second, introduce a radical scavenger such as Butylated hydroxytoluene (BHT) to quench any thermally induced radicals[3]. Finally, backfill all systems with ultra-pure Argon to eliminate oxidative pathways.
Quantitative Comparison of Stabilization Strategies
To optimize your yield and prevent sample loss, it is critical to implement a multi-tiered defense against polymerization. The table below summarizes the efficacy of various interventions based on our internal validation data.
Parameter
Standard Practice
Optimized Protocol
Mechanism of Protection
Relative Polymerization Rate
Temperature
>60°C (Standard distillation)
<30°C (High-vacuum evaporation)
Prevents thermal activation of diradicals.
100% (Baseline)
Atmosphere
Ambient Air
Argon/N₂ Sparging
Blocks propargylic autoxidation and Glaser-type coupling.
Reduced by 85%
Glassware
Standard Borosilicate
Acid-Washed / Silanized
Prevents base-catalyzed isomerization to conjugated polyynes.
Reduced by 95%
Additives
None
10-50 ppm BHT
Quenches propagating radical chains before cross-linking occurs.
Reduced by >99%
Experimental Protocol: Safe Concentration and Thermal Handling
To ensure a self-validating workflow, every step in this protocol addresses a specific mechanistic failure point. Do not skip the glassware passivation step, as it is the most common point of failure for skipped polyynes.
Step 1: Glassware Passivation (Acid-Washing)
Causality: Neutralizes basic siloxide sites on the glass surface that catalyze alkyne conjugation[2].
Submerge all round-bottom flasks, vials, and PTFE-coated stir bars in a 1 M HCl bath for a minimum of 12 hours.
Remove the glassware and rinse thoroughly with deionized water (pH 7.0) until the run-off is completely neutral.
Perform a final rinse with HPLC-grade acetone to remove residual water.
Dry in an oven at 120°C for 2 hours, then immediately transfer to a desiccator and cool under an Argon atmosphere.
Step 2: Solution Preparation & Degassing
Causality: Removes dissolved oxygen to prevent peroxide formation and oxidative coupling[3].
Dissolve the 2,5,8,11-Tetradecatetrayn-1-ol in a non-nucleophilic, low-boiling solvent (e.g., anhydrous dichloromethane or diethyl ether).
Add 50 ppm of Butylated hydroxytoluene (BHT) directly to the solution as a radical scavenger.
Seal the flask with a rubber septum and sparge the solution with ultra-pure Argon for 15 minutes using a submerged stainless-steel needle. Vent the displaced gas through a secondary needle.
Step 3: Low-Temperature Solvent Evaporation
Causality: High vacuum compensates for the low bath temperature, ensuring efficient evaporation without crossing the thermal polymerization threshold.
Attach the acid-washed flask to a rotary evaporator equipped with a high-performance vacuum pump capable of reaching < 10 mbar.
Set the water bath to a maximum of 25°C.
Evaporate the solvent carefully. Critical: Do not evaporate the compound to complete dryness. Stop the evaporation when a highly concentrated oil remains.
Step 4: Storage and Validation
Backfill the rotary evaporator with Argon before removing the flask.
Seal the flask tightly, wrap it entirely in aluminum foil to prevent photochemical initiation, and store immediately at -80°C.
Validation: Before subsequent use, run a quick TLC (Thin Layer Chromatography) against a known standard. A polymerized sample will remain stuck at the baseline, while the intact skipped polyyne will elute normally.
Mechanistic Visualization
The following diagram illustrates the three primary degradation pathways of 2,5,8,11-Tetradecatetrayn-1-ol and maps exactly where our optimized protocol interventions block polymerization.
Degradation pathways of skipped polyynes and targeted stabilization interventions.
References
Acetylene Chemistry. Chemistry, Biology And Material Science. VDOC.PUB.[Link]
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society.[Link]
Degradable Poly(alkyl acrylates) with Uniform Insertion of Ester Bonds, Comparing Batch and Semibatch Copolymerizations. Macromolecules (ACS Publications).[Link]
Technical Support Center: Resolving NMR Peak Overlaps in 2,5,8,11-Tetradecatetrayn-1-ol Mixtures
Welcome to the Advanced NMR Troubleshooting Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with complex lipidic and polyyne mixtures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Troubleshooting Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with complex lipidic and polyyne mixtures.
The Challenge:1[1] is a skipped tetrayne. Its internal bis-propargylic methylene protons (at positions C4, C7, and C10) exist in nearly identical electronic environments, flanked by strongly electron-withdrawing alkyne groups. This results in severe second-order signal overlap in the ~3.1–3.3 ppm region of the
1
H NMR spectrum, complicating structural verification and purity analysis.
This center provides field-proven, self-validating protocols to disentangle these spectra using advanced magnetic resonance techniques.
Diagnostic Workflow Architecture
Fig 1. Decision matrix for resolving NMR overlaps in skipped tetrayne mixtures.
Q: Why do the internal methylene protons overlap so heavily, and why doesn't a higher magnetic field (e.g., 800 MHz) solve this?A: The C4, C7, and C10 protons are all flanked by two alkyne groups, making their local magnetic shielding nearly identical. While ultra-high magnetic fields increase chemical shift dispersion, they do not eliminate homonuclear scalar couplings (
JH−H
). These couplings cause multiplet splitting that exacerbates spectral crowding, meaning the peaks will still overlap even at 800 MHz due to the inherent 2[2].
Q: How does Pure Shift NMR (PSYCHE) resolve these specific overlaps?A:3[3] to decouple homonuclear interactions during acquisition. By suppressing the evolution of proton magnetization under scalar couplings, PSYCHE collapses the complex multiplets of the bis-propargylic protons into sharp singlets. This reveals the minute, hidden chemical shift differences between C4, C7, and C10, 4[4].
Q: My sample is a complex mixture of the tetrayne and its degradation products. How can I assign signals without physical chromatography?A: Diffusion-Ordered Spectroscopy (DOSY) acts as an "NMR chromatogram." It 5[5] of the molecules in solution. Because the intact tetrayne and its degradation products (e.g., conjugated diynes from isomerization) have different hydrodynamic radii, they diffuse at different rates, allowing their overlapping
1
H signals to be 6[6].
Troubleshooting Guides & Experimental Protocols
Protocol A: Resolving Isochronous Protons using Lanthanide Shift Reagents (LSRs)
Target Issue: The C4, C7, and C10 protons are chemically distinct but magnetically isochronous.
Causality: Eu(fod)
3
is a paramagnetic Lewis acid that coordinates to the C1-hydroxyl group of the tetrayne. It induces a pseudo-contact shift (PCS) inversely proportional to
r3
(where
r
is the distance from the europium ion). This creates an artificial chemical shift gradient: C4 shifts significantly, C7 shifts moderately, and C10 shifts minimally, 6[6].
Step-by-Step Methodology:
Baseline Acquisition: Acquire a standard 1D
1
H NMR spectrum of 2,5,8,11-tetradecatetrayn-1-ol in CDCl
3
. Self-Validation: Ensure the solvent is strictly anhydrous; trace water will competitively bind the LSR and quench the shift effect.
Reagent Preparation: Prepare a stock solution of Eu(fod)
3
in anhydrous CDCl
3
.
Titration: Add the Eu(fod)
3
solution to the NMR tube in 0.05 molar equivalent increments relative to the tetrayne.
Tracking: Acquire a
1
H spectrum after each addition. Track the downfield migration of the bis-propargylic signals.
Validation: Plot the induced shift (
Δδ
) against the molar ratio of Eu(fod)
3
. The linear slopes will definitively assign C4 (steepest slope), C7, and C10 (shallowest slope).
Protocol B: Implementing PSYCHE Pure Shift NMR for Multiplet Collapse
Target Issue: J-coupling multiplets obscure the minor chemical shift differences of the polyyne chain.
Causality: The PSYCHE element uses two low-flip-angle swept-frequency (chirp) pulses applied simultaneously with a weak pulsed field gradient. This selectively refocuses chemical shifts while allowing J-couplings to evolve and be decoupled, yielding a 3[3].
Step-by-Step Methodology:
Calibration: Calibrate the 90° proton pulse and rigorously optimize the
B0
shim. Pure shift methods are highly sensitive to magnetic field inhomogeneity.
Pulse Sequence Setup: Load the psyche pulse sequence. Set the chirp pulse duration to 15-30 ms and the flip angle to
β≈10−20∘
.
Parameter Optimization: Set the chunk duration (
t1
) to ~15-20 ms. This is inversely proportional to the maximum
J
-coupling expected (typically ~15 Hz for aliphatic chains).
Acquisition: Increase the number of scans (NS) by a factor of 4 to 8 compared to a standard 1D
1
H experiment to compensate for the 2[2] inherent to the PSYCHE element.
Processing: Process the pseudo-2D data using pure shift chunk reconstruction algorithms to yield the final 1D decoupled spectrum.
Protocol C: DOSY NMR for Mixture Separation
Target Issue: The sample contains uncharacterized impurities or oligomers overlapping with the main tetrayne signals.
Causality: The pulsed field gradient stimulated echo (PFG-STE) sequence attenuates signals based on molecular diffusion. Smaller molecules diffuse faster and attenuate rapidly; larger oligomers diffuse slowly and persist at high gradient strengths,5[5].
Step-by-Step Methodology:
Temperature Stabilization: Equilibrate the sample at 298 K for at least 15 minutes. Self-Validation: Convection currents will artificially inflate diffusion coefficients and ruin DOSY data; use a 3 mm tube if convection is suspected.
Gradient Calibration: Run a 1D PFG-STE experiment to determine the gradient strengths required for 5% and 95% signal attenuation.
Array Setup: Set up a 2D DOSY experiment with 16-32 gradient steps linearly or logarithmically spaced between the calibrated limits.
Diffusion Delay (
Δ
) and Gradient Length (
δ
): Optimize
Δ
(typically 50-100 ms) and
δ
(typically 1-3 ms) to achieve complete signal decay for the tetrayne.
Processing: Perform a 2D Laplace inversion (e.g., using CONTIN or SPLMOD algorithms) to generate the diffusion-chemical shift map.
Quantitative Data & Parameter Summaries
Technique
Target Issue
Typical Acquisition Time
Resolution Gain Factor
Sensitivity Penalty
Standard 1D
1
H
Baseline
< 5 mins
1x
None
PSYCHE Pure Shift
J-coupling overlap
20 - 60 mins
5x - 10x
High (~90% loss)
2D DOSY
Mixture separation
1 - 3 hours
N/A (Separation)
Moderate
Eu(fod)
3
Titration
Isochronous signals
10 mins per step
3x - 5x
Low
2D
1
H-
13
C HSQC
1
H &
13
C overlap
1 - 4 hours
> 20x
Moderate
References
DOSY NMR, a new tool for fake drug analyses
Spectroscopy Europe
URL:[Link]
High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets
ResearchGate
URL:[Link]
DOSY NMR: A Versatile Analytical Chromatographic Tool for Lignocellulosic Biomass Conversion
ACS Sustainable Chemistry & Engineering
URL:[Link]
Deep Learning Assisted Proton Pure Shift NMR Spectroscopy
ChemRxiv
URL:[Link]
Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples
MDPI
URL:[Link]
overcoming catalyst poisoning in 2,5,8,11-Tetradecatetrayn-1-ol hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the catalytic hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol. This guide is designed for researchers, scientists, and professionals in drug development and fine chemical synthesis. Here, we address common challenges, with a focus on overcoming catalyst poisoning and achieving high selectivity. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Selectivity and Stability
The selective hydrogenation of a polyyne such as 2,5,8,11-Tetradecatetrayn-1-ol presents a significant synthetic challenge. The molecule's four alkyne functionalities must be reduced to either cis-alkenes or alkanes without compromising the terminal alcohol group or leading to unwanted side reactions. The primary obstacle in this process is often catalyst deactivation, or "poisoning," which can manifest as sluggish or stalled reactions, poor selectivity, and difficulty in reproducing results. This guide will provide a structured approach to understanding and mitigating these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?
A1: The most common indicators of catalyst poisoning include a significant decrease in the reaction rate or a complete stall of the reaction.[1] You may also observe a noticeable reduction in product yield and selectivity.[1] In some cases, you might need to use harsher reaction conditions, such as higher temperature or pressure, to achieve the desired conversion.[1] A visual change in the catalyst's appearance, like a color change, can also be a sign of poisoning.[1]
Q2: What are the primary sources of catalyst poisons in this specific hydrogenation?
A2: For the hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol, poisons can be categorized as external or substrate-derived:
External Contaminants: These are impurities present in your reactants, solvents, or hydrogen gas. Common culprits include sulfur compounds (e.g., thiols), nitrogen compounds (e.g., amines, amides), heavy metals (e.g., lead, mercury), and carbon monoxide.[1][2]
Substrate-Derived Poisons (Fouling/Coking): The highly unsaturated nature of the tetrayne makes it susceptible to oligomerization or polymerization on the catalyst surface.[3] These polymeric materials, often referred to as "coke" or "green oils," can physically block the active sites and pores of the catalyst, leading to deactivation.[4]
Reaction Intermediates/Byproducts: In some cases, intermediates or byproducts of the reaction can act as inhibitors. For instance, if the terminal alcohol undergoes side reactions, the resulting species could poison the catalyst.
Q3: My reaction is not proceeding to completion, even with increased hydrogen pressure. What should I investigate first?
A3: A stalled reaction, despite seemingly sufficient driving force (hydrogen pressure), strongly suggests catalyst deactivation. The first step is to differentiate between poisoning by external contaminants and fouling by substrate-derived species. A good starting point is to review the purity of your starting materials. If you suspect impurities, a purification step for the 2,5,8,11-Tetradecatetrayn-1-ol and the use of high-purity, degassed solvents are recommended. If the starting materials are of high purity, the issue is more likely to be fouling of the catalyst by oligomers of the tetrayne.
Q4: What is the difference between a reversible and an irreversible poison?
A4: The distinction lies in the strength of the interaction between the poison and the catalyst.[1]
Reversible Poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or by a simple regeneration procedure.[1]
Irreversible Poisoning: The poison forms a strong, stable chemical bond with the active sites.[1] This type of poisoning is often permanent, and the catalyst may need to be replaced.[1]
Q5: Can I regenerate a poisoned catalyst from this reaction?
A5: Yes, in many cases, regeneration is possible, especially if the deactivation is due to fouling (coking). The appropriate method depends on the nature of the poison and the catalyst.[1]
For Fouling/Coking: A controlled oxidation (calcination) can burn off the carbonaceous deposits. This must be followed by a reduction step to restore the metallic state of the catalyst.
For Reversible Poisoning: Washing the catalyst with a suitable solvent or a mild chemical treatment can be effective.[1]
For Irreversible Poisoning: Regeneration is generally not feasible, and catalyst replacement is necessary.[1]
Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during the hydrogenation of 2,5,8,11-Tetradecatetrayn-1-ol.
Observed Problem
Potential Cause
Recommended Action
Low or No Conversion
Catalyst Poisoning (External)
• Ensure the use of high-purity, degassed solvents and reagents.• Purify the 2,5,8,11-Tetradecatetrayn-1-ol substrate.• Consider passing the hydrogen gas through a purification train.
Catalyst Fouling (Coking)
• Lower the reaction temperature to minimize oligomerization.• Use a more selective catalyst that is less prone to coking.• Decrease the substrate concentration.
Insufficient Catalyst Loading
• Increase the catalyst loading incrementally.• Ensure the catalyst is well-dispersed in the reaction mixture through vigorous stirring.
Poor Selectivity (Over-hydrogenation to Alkane)
Catalyst is too Active
• Switch to a "poisoned" catalyst like Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂) or P-2 Nickel.[5] • Consider using a bimetallic catalyst (e.g., Pd-Ag, Pd-Au) which can offer higher selectivity.[2][6]
High Hydrogen Pressure/Temperature
• Reduce the hydrogen pressure.• Lower the reaction temperature.
Formation of Unexpected Byproducts (e.g., Carbonyls, Deoxygenated Products)
Isomerization of Allylic Alcohol Intermediates
• This can occur on some palladium catalysts.[2] Consider changing the catalyst or modifying it to suppress isomerization.
Hydrogenolysis of the Terminal Alcohol
• This side reaction cleaves the C-O bond. It is more likely to occur under harsh conditions (high temperature/pressure) and with certain catalysts.[3] Using a less aggressive catalyst or milder conditions can mitigate this. Platinum-based catalysts, for instance, can sometimes be more prone to hydrogenolysis than palladium-based ones under certain conditions.[7]
Inconsistent Results Between Batches
Variability in Substrate Purity
• Implement a standardized purification protocol for the starting material.• Analyze each new batch of substrate for potential catalyst inhibitors.
Inconsistent Catalyst Activity
• Ensure proper storage of the catalyst under an inert atmosphere.• If preparing the catalyst in-house, ensure the preparation protocol is highly reproducible.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for hydrogenation issues.
Experimental Protocols
Protocol 1: Purification of 2,5,8,11-Tetradecatetrayn-1-ol
Impurities in the starting material are a common source of catalyst poisons. This protocol describes a general method for purifying long-chain acetylenic alcohols.
Dissolution: Dissolve the crude 2,5,8,11-Tetradecatetrayn-1-ol in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).
Silica Gel Chromatography:
Prepare a silica gel column with an appropriate diameter and length for the amount of material to be purified.
Equilibrate the column with a non-polar solvent (e.g., hexane).
Load the dissolved substrate onto the column.
Elute the column with a gradient of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate).
Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Storage: Store the purified 2,5,8,11-Tetradecatetrayn-1-ol under an inert atmosphere (e.g., argon or nitrogen) and in a refrigerator to prevent degradation.
Protocol 2: Catalyst Regeneration by Controlled Oxidation (for Coking/Fouling)
This protocol is for regenerating a palladium-on-carbon (Pd/C) catalyst that has been deactivated by the deposition of carbonaceous residues.
Safety Note: This procedure should be performed in a well-ventilated fume hood. The oxidation of carbon is exothermic and can cause a rapid temperature increase if not controlled.
Catalyst Recovery and Washing:
Filter the deactivated catalyst from the reaction mixture.
Wash the catalyst thoroughly with a solvent that dissolves the reactants and products (e.g., ethyl acetate), followed by a more polar solvent (e.g., ethanol or methanol) to remove adsorbed species.
Dry the catalyst in a vacuum oven at a low temperature (e.g., 60-80°C).
Controlled Oxidation:
Place the dried, deactivated catalyst in a tube furnace.
Purge the furnace with an inert gas (e.g., nitrogen or argon) while slowly heating to 150-200°C to desorb any remaining volatile organics.
Introduce a controlled flow of a dilute oxygen mixture (e.g., 1-5% O₂ in N₂). Caution: Do not use pure oxygen or air initially, as this can lead to uncontrolled burning and damage the catalyst through sintering.
Slowly increase the temperature to 250-300°C and hold until the carbonaceous deposits are burned off. This can be monitored by analyzing the off-gas for CO₂.
Once the CO₂ evolution ceases, switch back to an inert gas flow and cool the furnace.
Catalyst Reduction:
After cooling to room temperature under an inert atmosphere, the palladium oxide formed during oxidation must be reduced back to metallic palladium.
Switch the gas flow to a dilute hydrogen mixture (e.g., 5-10% H₂ in N₂) and slowly heat the catalyst to 100-150°C.
Hold at this temperature for 2-4 hours to ensure complete reduction.
Final Passivation and Storage:
Cool the catalyst to room temperature under the hydrogen mixture.
Carefully and slowly switch to an inert gas flow to passivate the catalyst surface. Caution: Freshly reduced palladium catalysts can be pyrophoric if exposed directly to air.
Store the regenerated catalyst under an inert atmosphere.
Understanding Deactivation Mechanisms
Caption: Key mechanisms of catalyst deactivation.
Safety Precautions for Poly-alkyne Hydrogenation
Hydrogenation reactions, especially with highly unsaturated compounds and pyrophoric catalysts, carry inherent risks. Adherence to strict safety protocols is mandatory.
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[8] All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. The reaction apparatus should be purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen and after the reaction is complete to remove all residual hydrogen.[8]
Pyrophoric Catalysts: Palladium on carbon (Pd/C) and other finely divided metal catalysts can be pyrophoric, especially after use when they are highly activated and may have adsorbed hydrogen.[5] Never allow the catalyst to dry in the air.[8] During filtration, keep the catalyst cake wet with solvent.[8] Spent catalyst should be quenched carefully by adding it to a large volume of water before disposal.
Exothermic Reactions: Hydrogenation is an exothermic process. For large-scale reactions, proper cooling and temperature monitoring are essential to prevent a runaway reaction.
Pressure: If conducting the reaction under pressure, use a properly rated and maintained pressure vessel (autoclave). Always perform a leak test with an inert gas before introducing hydrogen.[5]
OSTI.gov. (2018). Achieving High Selectivity for Alkyne Hydrogenation at High Conversions with Compositionally Optimized PdAu Nanoparticle Catalys. [Link]
ACS Publications. (2025). Palladium-Catalyzed Asymmetric Hydrogenolysis of Epoxides. [Link]
MDPI. (2017). Alkyne Selective Hydrogenation with Mono- and Bimetallic- Anchored Catalysts. [Link]
PubMed. (2021). Dynamic Modification of Palladium Catalysts with Chain Alkylamines for the Selective Hydrogenation of Alkynes. [Link]
UW-Madison Chemistry. Hazards associated with laboratory scale hydrogenations. [Link]
RSC Publishing. (2017). Heterogeneous catalysts based on built-in N-heterocyclic carbenes with high removability, recoverability and reusability for ring-opening polymerization of cyclic esters. [Link]
Google Patents.
ACS Publications. (2020). Ruthenium-Catalyzed E-Selective Alkyne Semihydrogenation with Alcohols as Hydrogen Donors. [Link]
ResearchGate. (2019). Mechanism of Olefin Hydrogenation Catalysis Driven by Palladium-Dissolved Hydrogen. [Link]
ACS Publications. (2016). Polyyne Rotaxanes: Stabilization by Encapsulation. [Link]
PMC. (2022). A general strategy for heterogenizing olefin polymerization catalysts and the synthesis of polyolefins and composites. [Link]
MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link]
PMC. (2018). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
MDPI. (2022). Lignin Depolymerization in the Presence of Base, Hydrogenation Catalysts, and Ethanol. [Link]
ACS Publications. (2022). Catalytic Activity Enhancement on Alcohol Dehydrogenation via Directing Reaction Pathways from Single- to Double-Atom Catalysis. [Link]
eScholarship. (2023). Heterogeneous Catalysts for Polyolefin Synthesis and Transformations. [Link]
ResearchGate. (2025). The selective hydrogenation of acetylene on palladium–carbon nanostructured catalysts. [Link]
ResearchGate. (2022). Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol. [Link]
ResearchGate. (2016). Hazards associated with laboratory scale hydrogenations. [Link]
PMC. (2020). n-Alkanes to n-alcohols: Formal primary C H bond hydroxymethylation via quadruple relay catalysis. [Link]
University of California, Riverside. (2023). How to form well-defined heterogeneous catalysts for olefin polymerization. [Link]
Reactivity and Applications of Skipped Poly-ynes: 2,5,8,11-Tetradecatetrayn-1-ol vs. 1-Bromo-2,5,8,11-tetradecatetrayne
Executive Overview In the total synthesis of complex polyunsaturated fatty acids (PUFAs) and eicosanoids—such as arachidonic acid analogs and hepoxilins—skipped poly-ynes serve as critical backbone synthons[1]. The preci...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Overview
In the total synthesis of complex polyunsaturated fatty acids (PUFAs) and eicosanoids—such as arachidonic acid analogs and hepoxilins—skipped poly-ynes serve as critical backbone synthons[1]. The precise manipulation of these carbon chains requires a deep understanding of functional group reactivity and intermediate stability.
This guide objectively compares two foundational C14 skipped tetraynes: 2,5,8,11-Tetradecatetrayn-1-ol (a stable nucleophilic precursor)[2] and 1-Bromo-2,5,8,11-tetradecatetrayne (a highly reactive electrophilic intermediate)[3]. By analyzing their physicochemical properties and mechanistic trajectories, we can establish robust, self-validating protocols for chain elongation while mitigating the inherent instability of skipped alkyne systems.
Comparative Reactivity Profile
The fundamental difference between these two molecules lies at the C1 position. The substitution of a hydroxyl group for a bromine atom fundamentally flips the molecule's reactivity profile from a moderate nucleophile to an aggressive electrophile.
Mechanistic Causality: The Propargylic Effect & Poly-yne Instability
To successfully utilize these molecules in drug development, one must understand the causality behind their behavior:
The Propargylic Activation (Why the bromide is so reactive): The C1 bromine atom in 1-bromo-2,5,8,11-tetradecatetrayne is adjacent to the C2-C3 alkyne. During an SN2 displacement, the adjacent
π
-system overlaps with the forming and breaking
σ
-bonds in the transition state. This significantly lowers the activation energy, making it an exceptional alkylating agent for chain elongation[1].
The SN2' Risk (Why the bromide is unstable): This same
π
-conjugation makes the bromide highly susceptible to SN2' attack, where a nucleophile attacks the C3 carbon, pushing the alkyne electrons to C1 and expelling the bromide. This results in an unwanted, highly unstable allene.
Bis-Propargylic Acidity (Why mild conditions are mandatory): Both molecules contain methylene groups (C4, C7, C10) flanked by two alkynes. These protons are highly acidic. Exposure to strong bases (like pyridine or alkoxides) will cause rapid deprotonation and reporotonation, isomerizing the skipped poly-yne into a thermodynamically favored, but synthetically useless, conjugated poly-yne system.
Mechanistic Pathway Visualization
The following diagram maps the synthetic trajectory and degradation risks associated with these tetraynes.
Fig 1. Mechanistic pathways comparing the stability and synthetic trajectory of skipped tetraynes.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in chemical causality to prevent the degradation pathways outlined above.
Protocol A: Synthesis of 1-Bromo-2,5,8,11-tetradecatetrayne via Appel Reaction
Objective: Convert the stable 1-ol to the reactive 1-bromo without isomerizing the skipped alkynes.
Step 1: Dissolve 2,5,8,11-tetradecatetrayn-1-ol (1.0 eq) in anhydrous Dichloromethane (DCM) under an Argon atmosphere.
Causality: DCM is aprotic and non-nucleophilic, preventing solvolysis of the highly reactive product.
Step 2: Add Carbon Tetrabromide (CBr
4
, 1.25 eq) and cool the reaction flask to 0°C.
Causality: Cooling mitigates the exothermic nature of the subsequent phosphonium intermediate formation, preventing thermal isomerization of the skipped alkynes.
Causality: Portion-wise addition controls the concentration of the reactive bromophosphonium species, minimizing the risk of SN2' attack (allene formation) by maintaining a low steady-state concentration of the leaving group.
Step 4: Stir for 45 minutes at 0°C, then quench by pouring into cold pentane (4 volumes).
Causality: Pentane selectively precipitates the bulky triphenylphosphine oxide (TPPO) byproduct while keeping the non-polar tetrayne bromide in solution.
Step 5: Filter rapidly through a short silica plug and concentrate in vacuo at a temperature strictly below 10°C. Use immediately for Protocol B.
System Validation: Perform TLC analysis (Hexane/EtOAc 9:1). The protocol is validated if the 1-ol (
Rf
~0.3) is completely consumed, replaced by a less polar, UV-active spot (
Rf
~0.8).
1
H NMR must confirm success by showing the disappearance of the CH
2
-OH triplet (~3.7 ppm) and the appearance of the CH
2
-Br triplet (~3.9 ppm), with an absolute absence of allene signals in the 5.0–6.0 ppm region.
Protocol B: Cu-Mediated Chain Elongation to Eicosanoid Precursor
Objective: Couple the reactive bromide with a terminal alkyne to build the C20 backbone[1].
Step 1: Dissolve the target terminal alkyne (e.g., methyl hex-5-ynoate, 1.1 eq) in anhydrous DMF. Add K
2
CO
3
(1.5 eq) and CuI (1.0 eq).
Causality: CuI inserts to form a reactive copper acetylide intermediate. K
2
CO
3
is chosen because it is a mild, heterogeneous base—strong enough to deprotonate the terminal alkyne in the presence of Cu(I), but too weak to abstract the bis-propargylic protons of the tetrayne, thus preventing conjugation.
Step 2: Add NaI (1.0 eq) to the suspension.
Causality: NaI drives an in situ Finkelstein reaction. It transiently converts the bromide into 1-iodo-2,5,8,11-tetradecatetrayne, which is a vastly superior electrophile. This accelerates the cross-coupling rate, allowing it to outcompete degradation.
Step 3: Add the freshly prepared 1-bromo-2,5,8,11-tetradecatetrayne (from Protocol A) dropwise at 4°C. Stir for 12 hours.
Causality: Dropwise addition ensures the electrophile is the limiting reagent at any given microsecond, favoring the desired bimolecular cross-coupling over homocoupling or auto-polymerization.
System Validation: Monitor via LC-MS. The system validates when the bromide mass is depleted and the [M+H]
+
corresponding to the coupled pentayne emerges. Post-purification
1
H NMR must show the loss of the CH
2
-Br triplet (~3.9 ppm) and the emergence of a new bis-propargylic methylene multiplet (~3.1 ppm) integrating correctly for the elongated chain.
A Comparative Guide to HPLC Validation for the Purity Determination of 2,5,8,11-Tetradecatetrayn-1-ol
In the landscape of pharmaceutical development and materials science, the precise characterization of novel molecules is paramount. 2,5,8,11-Tetradecatetrayn-1-ol, a polyyne, represents a class of compounds with unique e...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of pharmaceutical development and materials science, the precise characterization of novel molecules is paramount. 2,5,8,11-Tetradecatetrayn-1-ol, a polyyne, represents a class of compounds with unique electronic and structural properties, holding potential in various advanced applications. Ensuring the purity of such a molecule is not merely a quality control checkpoint; it is a fundamental requirement for guaranteeing reproducible experimental results, understanding its toxicological profile, and, for therapeutic candidates, ensuring patient safety.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2,5,8,11-Tetradecatetrayn-1-ol. Moving beyond a simple recitation of protocols, we will delve into the rationale behind methodological choices and the rigorous validation process that underpins a reliable analytical method, in accordance with international regulatory standards.[1][2][3][4]
The Analytical Challenge: Chromophores and Stability of Polyynes
2,5,8,11-Tetradecatetrayn-1-ol's structure, characterized by a conjugated system of triple bonds, presents distinct analytical considerations. The conjugated polyyne system acts as a chromophore, making UV-Vis detection a suitable choice for HPLC analysis.[5][6] However, polyynes can be susceptible to degradation, particularly through oxidation and polymerization, especially when exposed to light and air. Therefore, a stability-indicating HPLC method is crucial to separate the intact molecule from any potential degradants.[7][8][9]
Comparison of HPLC Methodologies
Parameter
Method A: Isocratic RP-HPLC
Method B: Gradient RP-HPLC
Method C: UHPLC
Column
C18, 250 x 4.6 mm, 5 µm
C18, 150 x 4.6 mm, 3.5 µm
C18, 100 x 2.1 mm, 1.8 µm
Mobile Phase
Acetonitrile:Water (70:30 v/v)
A: Water, B: Acetonitrile
A: Water, B: Acetonitrile
Elution
Isocratic
Gradient: 60% B to 95% B in 15 min
Gradient: 60% B to 95% B in 5 min
Flow Rate
1.0 mL/min
1.2 mL/min
0.5 mL/min
Detection
UV at 254 nm
Diode Array Detector (DAD)
Diode Array Detector (DAD)
Run Time
~10 min
~20 min
~7 min
Resolution
Adequate for major impurities
Superior for complex mixtures
Excellent, sharp peaks
Throughput
Moderate
Low
High
Solvent Usage
High
Moderate
Low
System Pressure
Low
Moderate
High
Rationale for Selection:
Method A (Isocratic RP-HPLC): This represents a simple, robust starting point. It is easy to set up and transfer between laboratories. However, it may lack the resolving power for closely eluting impurities or degradants.
Method B (Gradient RP-HPLC): The use of a solvent gradient provides superior resolution for a wider range of potential impurities with varying polarities. A Diode Array Detector (DAD) is highly recommended to assess peak purity and to identify the characteristic UV spectra of polyynes.[5]
Method C (UHPLC): Ultra-High-Performance Liquid Chromatography offers significant advantages in terms of speed, resolution, and solvent savings. The smaller particle size of the stationary phase leads to sharper peaks and improved sensitivity. This method is ideal for high-throughput screening and in-process controls.
For the purpose of this guide, we will focus on the validation of Method B , as it offers a good balance of resolution, information-rich detection (DAD), and applicability in most modern analytical laboratories.
The Cornerstone of Reliability: HPLC Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][13] The validation process follows the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][14][15][16][17]
Caption: Workflow for HPLC Method Validation.
Experimental Protocol: Validation of an RP-HPLC Method for 2,5,8,11-Tetradecatetrayn-1-ol Purity
1. System Suitability:
Before commencing validation, the suitability of the chromatographic system must be established.[14][15]
Procedure: Inject five replicate injections of a standard solution of 2,5,8,11-Tetradecatetrayn-1-ol (e.g., 100 µg/mL).
Acceptance Criteria:
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
Tailing factor ≤ 2.0.
Theoretical plates > 2000.
2. Specificity (Selectivity):
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[4][18]
Procedure:
Analyze a blank (diluent), a placebo (if applicable), a standard solution of 2,5,8,11-Tetradecatetrayn-1-ol, and a sample solution spiked with known related substances and potential degradants.
To generate degradants, subject the sample to stress conditions (e.g., acid, base, oxidation, heat, and light) as per ICH guidelines for stability testing.[7][8][9]
Assess peak purity of the main peak using a DAD.
Acceptance Criteria:
No interfering peaks at the retention time of 2,5,8,11-Tetradecatetrayn-1-ol in the blank or placebo chromatograms.
The main peak should be resolved from all degradation products and impurities (resolution > 1.5).
The peak purity index should be greater than a predefined threshold (e.g., 990).
3. Linearity and Range:
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[4][13][19]
Procedure: Prepare a series of at least five concentrations of 2,5,8,11-Tetradecatetrayn-1-ol, typically spanning 50% to 150% of the expected working concentration.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept of the regression line should be close to zero.
4. Accuracy:
Accuracy is the closeness of the test results to the true value.[4][18]
Procedure: Perform recovery studies by spiking a placebo with known amounts of 2,5,8,11-Tetradecatetrayn-1-ol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze three preparations at each level.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
5. Precision:
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4]
Repeatability (Intra-assay precision):
Procedure: Analyze six independent samples of 2,5,8,11-Tetradecatetrayn-1-ol at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: RSD ≤ 2.0%.
Intermediate Precision (Inter-assay precision):
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria: RSD ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria: The LOQ should be sufficiently low to quantify any potential impurities at their specified limits.
7. Robustness:
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[18][19]
Procedure: Introduce small variations in method parameters such as:
Flow rate (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 5 °C).
Mobile phase composition (e.g., ± 2% organic).
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these variations.
Caption: Interrelation of HPLC Validation Parameters.
Conclusion
The selection and validation of an HPLC method for purity determination are critical for ensuring the quality and reliability of 2,5,8,11-Tetradecatetrayn-1-ol. While a gradient RP-HPLC method with DAD detection is recommended for its superior resolving power and peak purity assessment capabilities, a thorough validation process is non-negotiable. By systematically evaluating specificity, linearity, accuracy, precision, detection limits, and robustness, a self-validating system is created. This ensures that the analytical data generated is trustworthy, reproducible, and compliant with global regulatory expectations, ultimately supporting the successful development and application of this promising polyyne compound.
References
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Mass Spectrometry Validation of Skipped Polyyne Reaction Intermediates: A Comparative Guide for 2,5,8,11-Tetradecatetrayn-1-ol
The Analytical Challenge: Capturing the Ephemeral As a Senior Application Scientist specializing in complex lipid and polyyne characterization, I frequently encounter the analytical bottleneck of validating transient rea...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
The Analytical Challenge: Capturing the Ephemeral
As a Senior Application Scientist specializing in complex lipid and polyyne characterization, I frequently encounter the analytical bottleneck of validating transient reaction intermediates.1 is a highly reactive skipped tetrayne used as a critical building block in the synthesis of eicosanoid analogs and rigid molecular scaffolds[1].
However, the methylene bridges separating its alkyne units render the molecule highly susceptible to2[2]. Capturing its reaction intermediates—such as transient organometallic complexes or radical species—requires an analytical platform that prevents thermal degradation while offering sub-ppm mass accuracy.
Objective Comparison: Why Legacy Systems Fail
When validating polyyne intermediates, the choice of mass spectrometry modality dictates whether you observe the true liquid-phase intermediate or a degradation artifact.
Alternative 1: Gas Chromatography-Electron Impact MS (GC-EI-MS)
GC-EI-MS is a staple for volatile organics, but it is fundamentally incompatible with skipped polyynes. The thermal stress of the injection port (typically >250°C) provides the activation energy required for the methylene protons to shift, triggering hexadehydro-Diels-Alder (HDDA) cyclization. Consequently, the mass spectra reflect benzenoid diradical artifacts rather than the intact tetrayne intermediate.
Alternative 2: MALDI-TOF MS
While MALDI offers softer ionization, the UV laser irradiation often induces localized photopolymerization of the skipped alkyne units. Furthermore, matrix clusters heavily interfere with the low m/z range (m/z 100-500) where 2,5,8,11-tetradecatetrayn-1-ol (MW: 198.26 Da) and its immediate derivatives reside.
The Recommended Solution: Orbitrap™ LC-ESI-HRMS with Co₂(CO)₈ Masking
To achieve uncompromised structural fidelity, we recommend the Orbitrap™ LC-ESI-HRMS Platform paired with in situ dicobalt octacarbonyl [Co₂(CO)₈] masking. Electrospray ionization (ESI) provides the softest possible transfer of ions from the liquid to the gas phase, 3[3]. Crucially, pre-column derivatization with Co₂(CO)₈ sterically shields the sp-hybridized carbon backbone, effectively 4 or isomerization during analysis[4].
Data Presentation: Performance Metrics
The following table summarizes the quantitative performance of the Orbitrap LC-ESI-HRMS platform against alternative methods when analyzing a standardized 2,5,8,11-tetradecatetrayn-1-ol reaction mixture.
Analytical Parameter
GC-EI-MS (Alternative 1)
MALDI-TOF MS (Alternative 2)
Orbitrap LC-ESI-HRMS w/ Co₂(CO)₈ (Recommended)
Ionization Method
Hard (70 eV EI)
Soft (Laser Desorption)
Soft (Electrospray)
Thermal Stress
High (250°C Injector)
Low
Low (Ambient to 300°C Capillary)
Intermediate Stability
Poor (<5% intact)
Moderate (Matrix adducts)
Excellent (>95% intact)
Mass Accuracy
~0.1 Da
~0.01 Da
< 2 ppm
Primary Artifacts
HDDA Cyclization, Isomerization
Laser-induced polymerization
Minimal (Adduct formation predictable)
Mechanistic Workflow Visualization
Workflow comparing LC-ESI-HRMS with Co2(CO)8 masking vs. GC-EI-MS for polyyne intermediates.
Experimental Protocol: A Self-Validating System
To ensure absolute scientific integrity, the following protocol is designed as a self-validating system. By incorporating an isotopic silver tag and a steric mask, the method inherently confirms both the presence and the exact structure of the intermediate without introducing analytical bias.
Step 1: In Situ Masking (Kinetic Quenching)
Initiate the target catalytic reaction using 2,5,8,11-tetradecatetrayn-1-ol in a degassed solvent (e.g., THF).
At the desired time point, extract a 100 µL aliquot and immediately inject it into a pre-chilled (-78°C) vial containing 1.2 equivalents of Co₂(CO)₈ in hexane.
Causality: The cryogenic temperature arrests the primary reaction kinetics, while Co₂(CO)₈ rapidly forms a dicobalt tetrahedrane complex across the alkyne bonds. This orthogonal coordination physically blocks the methylene protons from participating in bond-shift isomerization[4].
Step 2: Silver-Cationized Sample Preparation
Allow the quenched sample to warm to 20°C over 10 minutes.
Filter the mixture through a 0.22 µm PTFE syringe filter to remove bulk catalyst precipitates.
Dilute the filtrate 1:10 in LC-MS grade Methanol containing 0.1% Formic Acid and 1 mM Silver Nitrate (AgNO₃).
Causality: Skipped polyynes lack strongly basic functional groups, making standard protonation ([M+H]⁺) inefficient. The addition of Ag⁺ leverages the strong affinity of silver for π-systems, generating highly stable [M+Ag]⁺ adducts that dramatically boost ESI sensitivity[3].
Step 3: Orbitrap LC-ESI-HRMS Acquisition
Inject 5 µL onto a C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
Elute using a rapid gradient (5% to 95% Acetonitrile with 0.1% FA over 3 minutes) to minimize on-column residence time.
Acquire data in positive ion mode with the Orbitrap resolution set to 70,000 (at m/z 200).
Causality: The ultra-high resolution separates the target intermediate from isobaric background noise, while the rapid gradient prevents potential on-column hydrolysis.
Step 4: Isotopic Validation
Extract the ion chromatogram (EIC) for the calculated exact mass of the [Intermediate + Co₂(CO)₈ + Ag]⁺ adduct within a 2 ppm window.
Validate the intermediate by confirming the presence of the characteristic isotopic doublet of silver (¹⁰⁷Ag and ¹⁰⁹Ag in a nearly 1:1 ratio) overlaid with the monoisotopic cobalt signature.
References
2,5,8,11-Tetradecatetrayn-1-ol | CAS 5871-10-3 , Santa Cruz Biotechnology, 1
Synthesis of Polyynes Using Dicobalt Masking Groups , The Journal of Organic Chemistry (ACS), 4
Identifying reactive intermediates by mass spectrometry , ResearchGate, 3
Renaissance of Annulene Chemistry , Chemical Reviews (ACS), 2
A Technical Guide to Polyacetylene Precursors in Advanced Lipid Synthesis: A Comparative Analysis of 2,5,8,11-Tetradecatetrayn-1-ol
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern lipidomics and drug delivery, the precise engineering of lipid molecules is paramount. Functionalized lipids, which incorporate r...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern lipidomics and drug delivery, the precise engineering of lipid molecules is paramount. Functionalized lipids, which incorporate reactive groups, are critical for a multitude of applications, including the development of targeted drug-delivery systems, advanced molecular probes, and biocompatible materials.[1][2] Polyacetylene precursors, characterized by their reactive carbon-carbon triple bonds, serve as invaluable building blocks in the synthesis of these sophisticated lipids.[3] This guide provides an in-depth comparison of 2,5,8,11-tetradecatetrayn-1-ol, a C14 tetrayne alcohol, with other polyacetylene precursors, offering experimental insights to inform your selection of the optimal building block for your research needs.
The Strategic Advantage of Polyacetylene Precursors
Polyacetylenes are a class of organic compounds containing one or more carbon-carbon triple bonds.[3] In lipid synthesis, their primary role is to introduce reactive handles into the lipid structure. These alkyne groups are particularly amenable to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[4][5] This reaction's high efficiency, selectivity, and biocompatibility have made it a favored method for conjugating lipids to other molecules, such as targeting ligands, imaging agents, or polymers for creating stealth liposomes.[6][7][8]
The choice of the polyacetylene precursor significantly impacts the properties and performance of the final lipid product. Key considerations include the number of alkyne units, the chain length, and the presence of other functional groups. These factors influence not only the reactivity of the precursor but also the stability and biological activity of the resulting lipid.[9]
Comparative Analysis: 2,5,8,11-Tetradecatetrayn-1-ol vs. Alternative Precursors
While a diverse array of polyacetylene precursors can be envisioned, for the purpose of this guide, we will compare 2,5,8,11-tetradecatetrayn-1-ol with two representative alternatives: a shorter-chain diyne alcohol (e.g., deca-2,4-diyn-1-ol) and a longer-chain triyne alcohol (e.g., heptadeca-2,4,6-triyn-1-ol).
Four non-conjugated alkyne units, providing multiple sites for functionalization. The hydroxyl group allows for straightforward esterification to a lipid backbone.
Multi-functional drug delivery vehicles, complex molecular probes, cross-linked lipid assemblies.
Bioactive lipid synthesis, mimics of naturally occurring polyacetylenic lipids.
Performance in Lipid Synthesis: A Causality-Driven Perspective
The selection of a polyacetylene precursor is a critical decision that reverberates through the entire lipid synthesis workflow, influencing reaction kinetics, purification strategies, and the ultimate functionality of the engineered lipid.
Reactivity and Functionalization Potential:
The most significant advantage of 2,5,8,11-tetradecatetrayn-1-ol lies in its four alkyne groups. This tetra-functionality opens up possibilities for creating highly complex, multi-functional lipid-based systems. For instance, one alkyne could be used to attach a targeting ligand, another an imaging agent, a third a stabilizing polymer like PEG, and the fourth could remain available for in-situ cross-linking to form more robust liposomal structures. The non-conjugated nature of the triple bonds in this precursor is also noteworthy, as it can lead to more predictable and controlled sequential "click" reactions compared to the potentially more complex reactivity of conjugated systems.
In contrast, diyne and triyne precursors offer fewer points for modification. While this might be perceived as a limitation, it can be an advantage when a single, specific modification is desired, simplifying the synthesis and purification process. The conjugation of the alkyne units in these alternatives can also influence their reactivity in cycloaddition reactions, a factor that must be considered during experimental design.[9]
Stability and Handling:
A well-documented characteristic of polyacetylenes is their inherent instability, with a tendency to undergo oxidation and polymerization, especially when exposed to light and air.[3][11] Generally, the stability of polyacetylenes decreases as the number of conjugated triple bonds increases. Therefore, 2,5,8,11-tetradecatetrayn-1-ol , with its non-conjugated system, is expected to exhibit greater stability compared to highly conjugated triynes. This increased stability translates to a longer shelf-life and less stringent handling requirements during synthesis. However, it is still advisable to store all polyacetylene precursors under an inert atmosphere and protected from light.
Influence on Lipid Bilayer Properties:
The incorporation of a polyacetylene chain into a lipid molecule can influence its behavior within a lipid bilayer. The shorter chain length of a precursor like deca-2,4-diyn-1-ol may result in a shallower insertion into the membrane, which could be advantageous for presenting conjugated molecules at the liposome surface. Conversely, the longer chain of a heptadeca-2,4,6-triyn-1-ol will more closely mimic the behavior of natural fatty acids, potentially leading to more stable and less disruptive integration into the bilayer. The C14 chain of 2,5,8,11-tetradecatetrayn-1-ol offers a balance between these two extremes.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of a functionalized phospholipid using a polyacetylene precursor. These should be adapted and optimized for specific precursors and target molecules.
I. Esterification of the Polyacetylene Precursor to a Lysophospholipid
This protocol describes the coupling of the polyacetylene alcohol to a lysophospholipid backbone via Steglich esterification.
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the lysophosphatidylcholine (1 equivalent) and the polyacetylene precursor (1.2 equivalents) in a mixture of anhydrous DCM and anhydrous DMF (3:1 v/v).
To this solution, add DMAP (0.2 equivalents).
In a separate flask, dissolve DCC (1.5 equivalents) in anhydrous DCM.
Slowly add the DCC solution to the reaction mixture at 0 °C with constant stirring.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of methanol in chloroform) to yield the desired polyacetylene-functionalized phospholipid.
II. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Lipid Functionalization
This protocol outlines the "clicking" of an azide-containing molecule onto the alkyne-functionalized phospholipid.
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
tert-Butanol
Water
Procedure:
In a reaction vial, dissolve the polyacetylene-functionalized phospholipid (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in a mixture of tert-butanol and water (1:1 v/v).
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 equivalents) in water.
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) and, if used, TBTA (0.1 equivalents) in water.
To the solution of the phospholipid and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
Upon completion, the reaction mixture can be purified by dialysis, size-exclusion chromatography, or reverse-phase HPLC to isolate the functionalized lipid conjugate.
Visualizing the Workflow
Caption: Workflow for the synthesis of functionalized lipids using polyacetylene precursors.
Conclusion and Future Outlook
The choice of a polyacetylene precursor for lipid synthesis is a strategic decision that hinges on the desired level of functionality, stability requirements, and the intended application of the final lipid product. 2,5,8,11-Tetradecatetrayn-1-ol stands out as a superior choice for the development of complex, multi-functional lipid-based systems due to its multiple, non-conjugated reactive sites, which offer enhanced stability and synthetic versatility. For simpler, mono-functionalized lipids, or when mimicking the properties of natural polyacetylenic lipids, diyne and triyne precursors remain valuable alternatives.
As the demand for precisely engineered lipids in drug delivery and biomedical research continues to grow, the development of novel polyacetylene precursors with tailored properties will undoubtedly accelerate. Future research may focus on precursors with even greater stability, improved solubility, and orthogonal reactive groups, further expanding the synthetic toolbox for the creation of next-generation lipid-based technologies.
References
Kaps, F. T., Ziegler, A.-L., Fritsche, P., Takmakova, E., Kerr, A., & Luxenhofer, R. (2025). Electron-Deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-Free Azide-Alkyne Cycloaddition. ChemRxiv. [Link][6][7]
Dietz, C. J. (2017). Part I Convergent Total Synthesis of Bioactive Dipeptide–Lipids Isolat. Digital Commons @ UConn. [Link]
Kaps, F. T., Ziegler, A.-L., Fritsche, P., Takmakova, E., Kerr, A., & Luxenhofer, R. (2025). Electron-Deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-Free Azide-Alkyne Cycloaddition. Helda - University of Helsinki. [Link][7]
Kaps, F. T., Ziegler, A.-L., Fritsche, P., Takmakova, E., Kerr, A., & Luxenhofer, R. (2025). Electron-Deficient Alkyne Lipids Enable Efficient Synthesis of Comparable Polymer Lipids via Copper-Free Azide-Alkyne Cycloaddition. HELDA - University of Helsinki. [Link][8]
Author Unknown. (n.d.). Synthesis And Structure-Activity-Relationships Of Differentially Substituted Diynes And Triynes. ScholarWorks. [Link][9]
Author Unknown. (n.d.). (a) Examples of natural products containing diynes and triynes. (b)... ResearchGate. [Link]
Author Unknown. (2024, April 10). 2,5,8,11-Tetradecatetrayn-1-ol. 化工百科. [Link]
Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and Function of Polyacetylenes and Allied Natural Products. PMC - NIH. [Link][3]
Author Unknown. (n.d.). The Interaction Mechanism Between C14-Polyacetylene Compounds and the Rat TRPA1 Receptor: An In Silico Study. PMC. [Link]
Budin, I., & Devaraj, N. K. (2012). Lipids: chemical tools for their synthesis, modification, and analysis. PMC. [Link][4]
Budin, I., & Devaraj, N. K. (2012). Lipids: chemical tools for their synthesis, modification, and analysis. RSC Publishing. [Link]
Negishi, E. I., & Alimardanov, A. (2009). Highly Efficient and Selective Synthesis of Conjugated Triynes and Higher Oligoynes of Biological and Materials Chemical Interest via Palladium-Catalyzed Alkynyl-Alkenyl Coupling. PMC. [Link]
Carotenuto, G., & Nicolais, L. (2024). Polyacetylene Prepared by Chemical Dehydration of Poly(Vinyl Alcohol). MDPI. [Link]
Zhang, X., & Zhang, W. (2018). Lipid–Drug Conjugate for Enhancing Drug Delivery. PMC - NIH. [Link][1]
Thiele, C., & Papan, C. (2024). The use of click chemistry in sphingolipid research. PubMed. [Link]
Author Unknown. (n.d.). Efficient and rapid cell surface functionalization: a sub-minute selenol-yne click reaction for bioconjugation. Chemical Science (RSC Publishing). [Link]
Carotenuto, G. (2024). Polyacetylene: the most thermally-stable of the existing polymers. ResearchGate. [Link][11]
Singh, R., & Gaikwad, S. (2021). Analysis of polyacetylenes. ResearchGate. [Link]
Hussein, W. M., Ross, B. P., & McGeary, R. P. (2009). Synthetic Approaches to Functionalized Lipids for Protein Monolayer Crystallizations. ResearchGate. [Link]
Mendes, A. C., & Costa, L. (2024). Click Chemistry in Polymersome Technology. MDPI. [Link][5]
Author Unknown. (n.d.). Protocol for preparing cyclic-phospholipid decanoate and glyceryl-didecanoate-phosphate-containing vesicles. PMC. [Link]
Carotenuto, G., & Nicolais, L. (2024). Polyacetylene Prepared by Chemical Dehydration of Poly(vinyl Alcohol). ResearchGate. [Link]
Author Unknown. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. PMC. [Link]
Carotenuto, G., & Nicolais, L. (2024). Polyacetylene Prepared by Chemical Dehydration of Poly(vinyl Alcohol). ResearchGate. [Link]
Author Unknown. (n.d.). Preparation and characterization of tetrandrine-phospholipid complex loaded lipid nanocapsules as potential oral carriers. PMC. [Link]
Author Unknown. (n.d.). Introduction of phospholipids to cultured cells with cyclodextrin. PMC - NIH. [Link]
Author Unknown. (2021, March 2). Synthesis and Evaluation of Trans-bilayer Cross Linking Phospholipids Based on Click (Azide-Alkyne) Chemistry. McMaster University. [Link]
Author Unknown. (2023, November 20). Phospholipid Preparations to Characterize Protein–Lipid Interactions In Vitro. PMC. [Link]
Author Unknown. (2024, October 15). Cutting-Edge Developments in utilizing Lipid Nano-carrier for Enhanced Drug Delivery. LinkedIn. [Link][2]
Rush, D. (2007, July 5). Ladderane Lipids in Anammox Bacteria: Occurrence, Biosynthesis and Application as Environmental Markers. EPIC. [Link]
Author Unknown. (2022, July 4). Lipid-Based Nanocarrier Systems for Drug Delivery: Advances and Applications. Who we serve. [Link]
Author Unknown. (2025, January 31). Tetrahydropyrimidine Ionizable Lipids for Efficient mRNA Delivery. PMC - NIH. [Link]
Author Unknown. (2023, March 18). Applications of Polyacetylene Derivatives in Gas and Liquid Separation. MDPI. [Link]
Author Unknown. (2014, January 24). A comparative study: the impact of different lipid extraction methods on current microalgal lipid research. BioMed Central. [Link]
A Senior Application Scientist's Guide to Benchmarking 2,5,8,11-Tetradecatetrayn-1-ol Yield and Purity Across Commercial Suppliers
For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comprehensive framework for the comparative analysis of 2,5,8,11-tet...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the quality and consistency of starting materials are paramount. This guide provides a comprehensive framework for the comparative analysis of 2,5,8,11-tetradecatetrayn-1-ol (CAS 5871-10-3), a polyyne alcohol with significant potential in medicinal chemistry and materials science. The guide details robust analytical methodologies to empower researchers to independently assess the yield and purity of this critical reagent from various commercial suppliers, ensuring the reliability and reproducibility of their experimental outcomes.
Introduction: The Critical Role of Raw Material Quality in Research
2,5,8,11-Tetradecatetrayn-1-ol is a linear C14 polyyne, a class of molecules characterized by alternating single and triple carbon-carbon bonds. This structural motif imparts unique electronic and steric properties, making it a valuable building block in the synthesis of complex natural products, molecular wires, and novel therapeutic agents. However, the synthesis of polyynes can be challenging, often resulting in a mixture of desired products, isomers, and oligomers of varying chain lengths. Consequently, the purity and actual yield of 2,5,8,11-tetradecatetrayn-1-ol can vary significantly between different commercial suppliers and even between different batches from the same supplier.
This guide provides a systematic approach to benchmarking the quality of commercially available 2,5,8,11-tetradecatetrayn-1-ol. We will detail the essential analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—and provide step-by-step protocols for their application. By following this guide, researchers can make informed decisions when selecting a supplier, thereby safeguarding the integrity of their research.
Experimental Workflow for Comparative Analysis
The following workflow provides a comprehensive approach to assessing the yield and purity of 2,5,8,11-tetradecatetrayn-1-ol from different commercial sources.
Caption: Experimental workflow for the comparative analysis of 2,5,8,11-Tetradecatetrayn-1-ol.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a powerful technique for separating and quantifying the components of a mixture. For polyynes, which often have strong UV absorbance, HPLC with a Diode Array Detector (DAD) or UV-Vis detector is particularly effective.
Protocol:
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or multi-wavelength UV detector.
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
Mobile Phase: A gradient of water (A) and acetonitrile (B) is typically effective for separating polyynes of varying lengths and polarities.
Gradient Program:
0-2 min: 50% B
2-15 min: Ramp to 95% B
15-18 min: Hold at 95% B
18-18.1 min: Return to 50% B
18.1-25 min: Equilibrate at 50% B
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: Monitor at a wavelength corresponding to the absorbance maximum of 2,5,8,11-tetradecatetrayn-1-ol. A full UV-Vis spectrum can be acquired using a DAD to aid in peak identification.
Injection Volume: 10 µL of the prepared stock solution.
Data Analysis:
Integrate all peaks in the chromatogram.
Calculate the area percentage of the main peak corresponding to 2,5,8,11-tetradecatetrayn-1-ol. This provides a relative purity value.
Compare the impurity profiles of samples from different suppliers. Look for the presence of additional peaks, which may indicate starting materials, by-products, or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is an ideal technique for identifying volatile impurities and confirming the molecular weight of the target compound. The alcohol group of 2,5,8,11-tetradecatetrayn-1-ol may require derivatization (e.g., silylation) to improve its volatility and chromatographic behavior, although direct analysis may be possible.
Protocol:
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
Column: A low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
Inlet Temperature: 250 °C.
Oven Temperature Program:
Initial temperature: 100 °C, hold for 2 minutes.
Ramp: 10 °C/min to 280 °C.
Hold: 5 minutes at 280 °C.
Mass Spectrometer Parameters:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Quadrupole Temperature: 150 °C.
Scan Range: m/z 40-400.
Data Analysis:
Identify the peak corresponding to 2,5,8,11-tetradecatetrayn-1-ol based on its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (or a fragment corresponding to the loss of a small neutral molecule) consistent with the molecular weight of the compound (198.26 g/mol ).
Identify any impurity peaks by comparing their mass spectra to a spectral library (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself.[1][2] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3]
Protocol:
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a stable temperature control unit.
Sample Preparation:
Accurately weigh a known amount of the 2,5,8,11-tetradecatetrayn-1-ol sample (e.g., 10 mg) into an NMR tube.
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
Dissolve the sample and internal standard in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
NMR Acquisition Parameters (¹H NMR):
Pulse Program: A standard single-pulse experiment.
Relaxation Delay (D1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A D1 of 30-60 seconds is often sufficient.
Number of Scans: Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals to be integrated).[1]
Data Processing and Analysis:
Process the spectrum with careful phasing and baseline correction.
Integrate a well-resolved, non-overlapping signal of 2,5,8,11-tetradecatetrayn-1-ol (e.g., the protons of the CH₂OH group) and a signal from the internal standard.
Calculate the purity of the analyte using the following equation:
To illustrate the application of these methods, the following table presents hypothetical data for 2,5,8,11-tetradecatetrayn-1-ol obtained from three different commercial suppliers.
Parameter
Supplier A
Supplier B
Supplier C
Stated Purity (from CoA)
97%
>95%
98% (by HPLC)
HPLC Purity (Area %)
96.5%
92.3%
98.1%
Major Impurities (HPLC)
One peak at 2.1%
Three peaks >1%
One peak at 0.8%
GC-MS Confirmation
MW confirmed, minor volatile impurities detected
MW confirmed, significant levels of a shorter-chain alkyne detected
MW confirmed, trace solvent residue
qNMR Purity (Assay)
95.2% ± 0.5%
89.7% ± 0.6%
97.5% ± 0.4%
Physical Appearance
Off-white solid
Yellowish, waxy solid
White crystalline solid
Discussion and Recommendations
The hypothetical data above highlights the potential discrepancies between the stated purity on a Certificate of Analysis and the experimentally determined purity. In this scenario, Supplier C provides the highest quality material, with its experimental purity closely matching the stated value. Supplier A's product is of acceptable quality, although slightly less pure than claimed. Supplier B's product, however, shows significant impurities by both HPLC and GC-MS, and its qNMR assay is considerably lower than the stated ">95%".
Based on this comprehensive analysis, the following recommendations can be made:
Always independently verify the purity of critical reagents. Do not solely rely on the supplier's Certificate of Analysis.
For routine purity checks, HPLC is a rapid and effective method. It provides a good indication of the relative purity and impurity profile.
For definitive purity determination, especially for quantitative applications, qNMR is the gold standard. It provides an absolute purity value (assay) that is traceable to a certified reference material.
GC-MS is invaluable for identifying volatile impurities and confirming the identity of the main component.
Maintain detailed records of the supplier, lot number, and your own analytical data for each batch of reagent used. This is crucial for troubleshooting and ensuring long-term experimental reproducibility.
By implementing this rigorous analytical approach, researchers can confidently select the highest quality 2,5,8,11-tetradecatetrayn-1-ol for their studies, leading to more reliable and impactful scientific discoveries.
References
Cataldo, F. (2013). One-Pot Synthesis and Characterization of Polyynes End-Capped by Biphenyl Groups (α,ω-Biphenylpolyynes). arXiv preprint arXiv:1307.7663. [Link]
Simat, T. J., & Steinhart, H. (1998). Analysis of polycyclic aromatic hydrocarbons in different food classes.
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a powerful analytical method in natural products analysis. Journal of natural products, 68(1), 133-149. [Link]
JEOL Ltd. Welcome! Quick Introduction to Quantitative NMR. [Link]
Singh, S., & Kumar, V. (2010). Quantitative NMR spectroscopy. TrAC Trends in Analytical Chemistry, 29(5), 497-510.
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 389-400. [Link]
validating the structural integrity of 2,5,8,11-Tetradecatetrayn-1-ol post-purification
An Application Scientist's Guide to Validating the Structural Integrity of 2,5,8,11-Tetradecatetrayn-1-ol Post-Purification Introduction: The Double-Edged Sword of Polyynes 2,5,8,11-Tetradecatetrayn-1-ol is a long-chain...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Scientist's Guide to Validating the Structural Integrity of 2,5,8,11-Tetradecatetrayn-1-ol Post-Purification
Introduction: The Double-Edged Sword of Polyynes
2,5,8,11-Tetradecatetrayn-1-ol is a long-chain polyyne alcohol, a class of molecules with significant research interest due to the unique electronic and structural properties conferred by their conjugated system of triple bonds. These properties make them valuable building blocks in materials science, molecular electronics, and as precursors for complex synthetic targets in drug development. However, the very reactivity that makes them appealing also renders them notoriously unstable. Post-purification, it is not a question of if the compound is pure, but rather how one can definitively prove its structural integrity and rule out the presence of subtle but critical degradation products or isomeric impurities.
This guide provides a comprehensive framework for the structural validation of 2,5,8,11-tetradecatetrayn-1-ol. We will move beyond a simple checklist of techniques, instead focusing on a synergistic, multi-modal approach. We will compare and contrast core analytical methodologies, explaining the causal logic behind their selection and sequence. The objective is to build a self-validating workflow that ensures the material moving forward in your research pipeline is unequivocally the correct, structurally intact molecule.
The Core Challenge: Inherent Instability
The validation strategy for a stable, saturated molecule like docosanol is fundamentally different from that for a polyyne. Polyyne instability is a primary consideration that dictates the entire analytical workflow. They are prone to degradation via several pathways, including:
Polymerization: The high electron density of the alkyne bonds makes them susceptible to spontaneous, often explosive, polymerization, especially when concentrated or exposed to heat and light.
Oxidation: Acetylenic protons can be susceptible to oxidative coupling, leading to the formation of dimers and oligomers.
Isomerization: Under certain conditions, the triple bonds can migrate along the carbon chain.
Therefore, our validation protocol is not just a confirmation of synthesis but a rigorous screen for these potential degradation events. Every experimental choice is predicated on this need for comprehensive characterization.
A Synergistic Validation Workflow
No single technique can provide absolute confidence in the structure and purity of a complex molecule like 2,5,8,11-tetradecatetrayn-1-ol. A robust validation system relies on the orthogonal and complementary nature of several analytical methods. The data from each technique must converge to support a single structural hypothesis.
Caption: A multi-step workflow ensuring orthogonal validation of the target molecule.
Comparative Analysis of Core Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the cornerstone of structural elucidation for organic molecules. For 2,5,8,11-tetradecatetrayn-1-ol, a suite of experiments is required to move from plausible structure to confirmed identity.
Expertise in Action: We don't simply run a proton NMR. The lack of protons directly on the alkyne carbons means a ¹H NMR alone cannot confirm the core structure. ¹³C NMR is essential for directly observing the sp-hybridized carbons of the four alkyne units, which are expected in the ~65-90 ppm range. Furthermore, 2D NMR techniques are non-negotiable for establishing the precise connectivity of the methylene groups separating the alkynes.
NMR Experiment
Purpose for 2,5,8,11-Tetradecatetrayn-1-ol
Expected Key Observations
¹H NMR
- Confirm proton environments. - Verify integrity of -CH₂- and -CH₂OH groups. - Integration for relative proton counts.
- Triplet for the terminal -CH₂OH protons. - Signals for the three internal -CH₂- groups. - Singlet for the terminal acetylenic proton (-C≡CH).
¹³C NMR / DEPT-135
- Confirm the full carbon backbone (14 carbons). - Directly observe the eight sp-hybridized alkyne carbons. - DEPT-135 distinguishes CH₂ from CH/CH₃ signals.
- Eight distinct signals in the alkyne region (~65-90 ppm). - Signal for the alcohol-bearing carbon (~60-70 ppm). - Signals for the methylene carbons.
2D COSY
- Establish proton-proton coupling networks.
- Correlation between adjacent methylene groups. - Correlation between the -CH₂OH protons and the adjacent methylene protons.
2D HSQC / HMBC
- Definitive C-H connectivity mapping. - Unambiguously assign which protons are attached to which carbons.
- HMBC is critical: it will show 2- and 3-bond correlations from methylene protons to the alkyne carbons, locking in the "2,5,8,11" positions.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
While NMR pieces the puzzle together, Mass Spectrometry confirms the total weight of that puzzle. For a molecule prone to polymerization or oxidation, confirming the precise molecular weight is a critical gatekeeping step.
Trustworthiness through Precision: Low-resolution MS is insufficient. We must employ High-Resolution Mass Spectrometry (HRMS) to obtain an exact mass. This allows for the calculation of a molecular formula, providing a high degree of confidence that no unexpected oxidation (e.g., +16 Da) or dimerization has occurred. The expected monoisotopic mass for C₁₄H₁₄O is 198.1045 g/mol . An observed mass within a tight tolerance (e.g., < 5 ppm) is required.
Experimental Protocol: HRMS via ESI-TOF
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and maximize the observation of the molecular ion.
Mass Analyzer: Analyze using a Time-of-Flight (TOF) detector, which provides high mass accuracy.
Data Analysis: Identify the [M+H]⁺ or [M+Na]⁺ adduct. Use the instrument software to calculate the molecular formula from the exact mass and compare it to the theoretical value for C₁₄H₁₄O.
A comparison of ionization techniques is relevant here:
Technique
Principle
Advantage for this Molecule
Disadvantage
ESI (Electrospray)
Soft ionization, creates ions from solution.
Minimizes fragmentation, ideal for confirming molecular weight.
May require specific solvent conditions.
GC-MS (EI)
Hard ionization after GC separation.
Provides a fragmentation pattern that can act as a fingerprint.
Molecular ion may be weak or absent due to fragmentation.
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. The choice of detector is critical and provides complementary information.
Authoritative Grounding: The FDA and other regulatory bodies rely on chromatographic techniques for purity assessment. For this polyyne, a reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a standard starting point. The key comparison is between the detectors.
Detector
How It Works
Strengths for this Application
Weaknesses for this Application
Diode Array (DAD/PDA)
Measures UV-Vis absorbance across a spectrum.
Highly sensitive to the conjugated polyyne chromophore. Can identify impurities with different UV spectra.
Insensitive to impurities that lack a chromophore (e.g., saturated side products).
Evaporative Light Scattering (ELSD)
Nebulizes eluent, evaporates solvent, measures scattered light from particles.
Universal detector; sensitive to any non-volatile analyte, regardless of chromophore.
Non-linear response; not ideal for accurate quantitation without a calibration curve.
Recommendation: The optimal setup is HPLC with DAD and ELSD detectors in series. The DAD provides high-sensitivity detection of the target molecule and any related, conjugated impurities. The ELSD serves as a crucial cross-check, revealing the presence of any non-chromophoric impurities that would otherwise be invisible. A purity level of >98% by both detectors provides high confidence.
Workflow Diagram: Orthogonal HPLC Detection
Caption: Serial HPLC detectors provide complementary purity data.
Conclusion: A Triad of Validation
The structural validation of a sensitive molecule like 2,5,8,11-tetradecatetrayn-1-ol cannot be accomplished with a single experiment. True confidence is achieved through a triad of orthogonal techniques:
NMR Spectroscopy to define the precise atomic connectivity and chemical structure.
High-Resolution Mass Spectrometry to confirm the elemental formula and rule out mass-altering degradation.
Orthogonal-Detection HPLC to establish purity with respect to both chromophoric and non-chromophoric impurities.
Only when the data from all three modalities are in complete agreement can the structural integrity of the compound be considered validated. This rigorous, multi-faceted approach ensures that subsequent experiments in materials science or drug development are built on a foundation of verified molecular identity, preventing the costly and time-consuming process of troubleshooting with impure or incorrect starting materials.
References
Title: The stability of polyynes
Source: ScienceDirect
URL: [Link]
Title: Analytical Procedures and Methods Validation for Drugs and Biologics
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Validation
A Senior Application Scientist's Guide to Comparative GC-MS Profiling of 2,5,8,11-Tetradecatetrayn-1-ol and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth comparative analysis of 2,5,8,11-Tetradecatetrayn-1-ol and its functional derivatives using Gas Chromatogr...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth comparative analysis of 2,5,8,11-Tetradecatetrayn-1-ol and its functional derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Polyacetylenic compounds are a class of natural products known for their significant biological activities, including cytotoxic and antimicrobial effects, making their accurate identification and characterization crucial for drug discovery and development.[1][2] This document outlines a robust GC-MS methodology, explains the causal relationships behind experimental choices, and interprets the resulting data to differentiate between the parent alcohol and its derivatives. We delve into characteristic fragmentation patterns and chromatographic behavior, supported by detailed protocols and data visualizations, to provide a comprehensive framework for researchers working with these sensitive and potent molecules.
Introduction: The Significance of Polyacetylenes
2,5,8,11-Tetradecatetrayn-1-ol is a polyacetylenic alcohol with the molecular formula C₁₄H₁₄O.[3] Polyacetylenes are naturally occurring compounds, particularly abundant in plant families such as Asteraceae and Apiaceae, and are recognized for their chemical and biological activity.[1] Their highly unsaturated structure, characterized by multiple triple bonds, is the basis for their potent bioactivities, which range from anti-inflammatory and antifungal to significant anticancer effects on various cell lines.[1]
Given their therapeutic potential and inherent instability, precise and reliable analytical methods are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful technique for this purpose. It combines the superior separation capability of gas chromatography for volatile and semi-volatile compounds with the definitive identification power of mass spectrometry, which provides detailed structural information based on mass-to-charge ratio and fragmentation patterns.[4][5] This guide focuses on creating a comparative framework for analyzing the parent alcohol and its derivatives, which may be products of synthesis, degradation, or metabolic conversion.
The Analytical Imperative: Why GC-MS?
The choice of GC-MS for profiling 2,5,8,11-Tetradecatetrayn-1-ol and its derivatives is grounded in several key advantages:
Separation Efficiency: The high-resolution capillary columns used in GC can effectively separate structurally similar derivatives based on differences in their boiling points and polarity.
Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and identification of trace amounts of these compounds, which is often necessary when dealing with natural product extracts or metabolic studies.[6]
Structural Elucidation: Electron Ionization (EI), the most common ionization technique in GC-MS, induces reproducible fragmentation of molecules.[5] The resulting mass spectra serve as molecular "fingerprints" that can be used for identification and for deducing the structure of unknown compounds by analyzing the fragmentation patterns.[4]
Derivatization Synergy: The hydroxyl group of the parent alcohol can be readily derivatized (e.g., silylation or acetylation) to increase volatility and thermal stability, improving chromatographic peak shape and preventing on-column degradation. This process also introduces characteristic mass shifts and fragmentation patterns that aid in structural confirmation.
Experimental Protocol: A Validated GC-MS Methodology
This section details a standardized protocol for the GC-MS analysis of 2,5,8,11-Tetradecatetrayn-1-ol and its derivatives. The parameters have been selected to ensure high-resolution separation and the generation of clear, reproducible mass spectra.
Sample Preparation and Derivatization
Causality: Direct injection of the alcohol is possible, but its polarity can lead to poor peak shape (tailing) and potential thermal degradation. Derivatization to a trimethylsilyl (TMS) ether is a standard and highly effective approach to mitigate these issues by replacing the active proton on the hydroxyl group with a non-polar, thermally stable TMS group.
Aliquot Preparation: Accurately weigh ~1 mg of the sample (parent compound or derivative) into a 2 mL autosampler vial.
Solvent Addition: Add 1 mL of a high-purity, anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).
TMS Derivatization (for alcohol): Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the vial containing the parent alcohol.
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.
Injection: The sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
Causality: A non-polar column (e.g., DB-5ms) is chosen for its versatility and excellent separation of a wide range of compounds based on boiling point. The temperature program is designed with a slow ramp to ensure separation of closely eluting isomers, followed by a faster ramp and high final temperature to elute any higher-boiling-point compounds and clean the column.
Parameter
Setting
Rationale
GC System
Agilent 8890 GC or equivalent
Provides precise electronic pneumatic control for reproducible retention times.
MS System
Agilent 5977B MSD or equivalent
Offers high sensitivity and spectral integrity.
Column
DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
A robust, low-bleed column ideal for separating a wide range of analytes.
Injection Mode
Splitless
Maximizes the amount of analyte transferred to the column, essential for trace analysis.[5]
Inlet Temperature
250°C
Ensures rapid and complete vaporization of the sample without thermal degradation.
Carrier Gas
Helium, Constant Flow @ 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
80°C (hold 2 min), ramp to 280°C @ 10°C/min, hold 5 min
Initial hold separates volatiles; the ramp resolves the target analytes; final hold cleans the column.
Ion Source
Electron Ionization (EI)
Standard, robust ionization method with extensive libraries for compound matching.[5]
Ionization Energy
70 eV
The standard energy for EI, producing stable and reproducible fragmentation patterns.[7]
MS Source Temp.
230°C
Reduces contamination and ensures consistent ionization.
MS Quad Temp.
150°C
Maintains ion path integrity and prevents contamination.
Mass Scan Range
m/z 40-550
Covers the expected molecular ions and key fragments of the target compounds.
GC-MS Analysis Workflow
Caption: GC-MS workflow from sample preparation to data analysis.
Comparative Data Profiles
The structural differences between 2,5,8,11-Tetradecatetrayn-1-ol and its derivatives lead to distinct chromatographic and mass spectrometric profiles. For this guide, we will compare the parent alcohol (analyzed as its TMS ether) with its acetate ester derivative.
Compound
Structure
MW ( g/mol )
Expected RT
Key m/z Fragments & Interpretation
2,5,8,11-Tetradecatetrayn-1-ol (TMS Ether)
C₁₄H₁₃-O-Si(CH₃)₃
270.45
Later
M⁺• at m/z 270: Molecular ion. m/z 255 [M-15]⁺: Loss of a methyl group (•CH₃) from the TMS moiety, a hallmark of TMS ethers. m/z 73 [(CH₃)₃Si]⁺: The trimethylsilyl cation, a strong confirmatory ion. Other fragments from cleavage of the C-C bonds in the polyacetylene chain.
2,5,8,11-Tetradecatetrayn-1-yl Acetate
C₁₄H₁₃-O-C(O)CH₃
240.29
Earlier
M⁺• at m/z 240: Molecular ion (may be weak). m/z 197 [M-43]⁺: Loss of the acetyl group (•C(O)CH₃). m/z 43 [CH₃CO]⁺: The acylium ion, characteristic of acetate esters. Cleavage of the polyacetylene chain.
Note: Retention Time (RT) is relative. The less polar acetate ester is expected to elute earlier than the more polar TMS-derivatized alcohol on a non-polar column.
Deciphering the Fragmentation Patterns
In Electron Ionization Mass Spectrometry (EI-MS), the high energy (70 eV) causes the initial molecular ion (M⁺•) to fragment into smaller, characteristic ions. Understanding these pathways is key to structural confirmation.
For long-chain unsaturated molecules like polyacetylenes, fragmentation often involves:
α-Cleavage: The bond adjacent to a heteroatom (like oxygen) or a functional group breaks. For alcohols and ethers, this can be a dominant pathway.[8]
Loss of Neutral Molecules: Stable, small molecules like H₂O (from alcohols), CO, or C₂H₄ can be eliminated.
Cleavage along the Carbon Chain: The unsaturated chain can break at various points, often leading to a series of peaks separated by 14 mass units (CH₂), although this is less pronounced in highly unsaturated systems compared to alkanes.[8]
Fragmentation Pathway of 2,5,8,11-Tetradecatetrayn-1-ol (as TMS Ether)
Caption: Key fragmentation pathways for the TMS ether of the parent alcohol.
Conclusion for the Practicing Scientist
This guide establishes a clear and scientifically grounded methodology for the comparative GC-MS profiling of 2,5,8,11-Tetradecatetrayn-1-ol and its derivatives. By understanding the principles of derivatization, chromatographic separation, and mass spectrometric fragmentation, researchers can confidently identify and differentiate these structurally similar polyacetylenes.
The key takeaways are:
Derivatization is Crucial: Converting the parent alcohol to its TMS ether enhances thermal stability and chromatographic performance, while yielding highly diagnostic mass fragments (m/z 255 and 73).
Functional Groups Dictate Elution and Fragmentation: An acetate ester derivative is less polar, elutes earlier, and produces a characteristic acylium ion (m/z 43).
By applying the principles and protocols outlined herein, professionals in drug discovery and natural product chemistry can leverage the power of GC-MS to accelerate their research into this promising class of bioactive compounds.
References
ResearchGate. (n.d.). The RMA pattern of polyacetylenes and polyacetylene glycosides. Retrieved from [Link]
Singh, R. (2021). Analysis of polyacetylenes. ResearchGate. Retrieved from [Link]
PubChem. (n.d.). 5,8,11-Heptadecatrien-1-OL. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
MDPI. (2010, January 21). Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
JEOL. (n.d.). Organic Structural Analysis Using High Resolution GC/MS. Retrieved from [Link]
GC-MSによる超微量天然生理活性物質の分析. (n.d.). Retrieved from [Link]
J-STAGE. (n.d.). NATURAL PRODUCTS CHEMISTRY. Retrieved from [Link]
Gcms.cz. (n.d.). Analysis of Polymer Extracts by Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry With Electron and Chemical. Retrieved from [Link]
JEOL. (n.d.). GC-MS(ガスクロマトグラフ質量分析計). Retrieved from [Link]
Tokuyama Lab. (n.d.). Publication List (Hirofumi Ueda). Retrieved from [Link]
MDPI. (2023, July 22). Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review. Retrieved from [Link]
MST. (n.d.). ガスクロマトグラフィー質量分析. Retrieved from [Link]
Shimadzu Scientific Instruments. (n.d.). How to Kickstart Your Micro- and Nanoplastics Py-GC/MS Analysis. Retrieved from [Link]
Laboratory of Organic and Medicinal Chemistry. (2023, May 9). Publications. Retrieved from [Link]
Semantic Scholar. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Retrieved from [Link]
日本環境衛生センター. (n.d.). GC-MS 法による魚体中の化学物質の分析方法の検討 第3報. Retrieved from [Link]
Impact Analytical. (n.d.). A Multiple GC-MS and LC-MS Approach for the Identification and Quantification of Polymer Additives. Retrieved from [Link]
Frontier-Lab. (n.d.). 質量分析法によるポリアミド系樹脂の異同識別. Retrieved from [Link]
AI Publications. (2021, September 15). Medicinal Properties of Bioactive Compounds Identified in the acetone extract of Daedalea elegans using Gas Chromatography. Retrieved from [Link]
Nagoya Institute of Technology. (2018, March 31). Membrane-active antimicrobial poly(amino-modified alkyl) β-cyclodextrins synthesized: Via click reactions. Retrieved from [Link]
An authoritative guide to the safe handling, stabilization, and disposal of highly energetic polyynes in a professional laboratory environment. Executive Summary 2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3) is a highly...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide to the safe handling, stabilization, and disposal of highly energetic polyynes in a professional laboratory environment.
Executive Summary
2,5,8,11-Tetradecatetrayn-1-ol (CAS 5871-10-3) is a highly unsaturated, conjugated polyyne featuring four contiguous alkyne moieties[1]. In research and drug development, tetraynes are highly valued for their utility in click chemistry, materials science, and hexadehydro-Diels–Alder (HDDA) cascades[2]. However, the extended sp-hybridized carbon chain renders this molecule thermodynamically unstable and kinetically sensitive.
As a Senior Application Scientist, I must emphasize that all polyynes must be treated as potentially explosive [3]. The primary mechanism of failure is rapid, exothermic cross-linking or decomposition triggered by thermal stress, photolytic activation, or mechanical shock. Proper disposal is not merely a matter of waste segregation; it requires active chemical stabilization and rigorous logistical control.
Physicochemical Hazard Profile
Understanding the causality behind polyyne instability is critical for designing a self-validating disposal protocol. The stability of oligoynes is heavily dependent on the nature of their end groups and the length of the conjugated system[4].
Differential Scanning Calorimetry (DSC) studies on similar tetraynes reveal sharp exothermic events at relatively low onset temperatures, indicating spontaneous, energy-releasing decomposition[2]. Because 2,5,8,11-Tetradecatetrayn-1-ol lacks bulky, electropositive transition-metal endgroups or trialkylsilyl protecting groups (which typically offer steric and electronic stabilization), it is particularly vulnerable to degradation[3].
Table 1: Thermodynamic and Stability Metrics for Conjugated Polyynes
Parameter
Characteristic Behavior
Operational Implication
Thermal Stability
Exothermic decomposition often occurs between 70°C and 120°C[2].
Never expose waste to heat; store at -20°C or lower[4].
Concentration Limit
Neat (undiluted) polyynes can spontaneously detonate or polymerize.
Never evaporate to dryness. Always maintain in solution.
Use amber vials or foil-wrapped flasks for all waste[4].
Shock Sensitivity
High-density crystalline forms can be shock-sensitive.
Avoid friction; do not use ground-glass joints for storage.
Operational Disposal & Stabilization Workflow
The disposal of 2,5,8,11-Tetradecatetrayn-1-ol cannot be handled via standard solvent waste carboys due to the risk of energetic reactions with incompatible chemical waste. The protocol below outlines a dual-pathway system: Direct EHS Handover (for dilute solutions) and Chemical Quenching (for concentrated or excess stock).
Fig 1: Operational workflow for the stabilization and disposal of energetic polyyne waste.
Step-by-Step Methodologies
Method A: Direct Stabilization and EHS Handover (Preferred for Small Quantities)
This method relies on thermodynamic suppression and dilution to prevent the molecule from reaching its activation energy for decomposition.
Immediate Dilution: As soon as the experiment is concluded, transfer any remaining 2,5,8,11-Tetradecatetrayn-1-ol into a compatible, non-reactive solvent (e.g., Toluene, Dichloromethane, or Chloroform)[4]. Ensure the final concentration is well below 0.1 M. Causality: Dilution increases the intermolecular distance between polyyne chains, preventing cascading cross-linking reactions.
Container Selection: Transfer the dilute solution into a high-density polyethylene (HDPE) or plastic-coated glass vial. Do not use containers with ground-glass joints , as the friction from opening/closing can detonate microscopic amounts of dried polyyne trapped in the joint.
Light Exclusion: Wrap the container entirely in aluminum foil to prevent photolytic degradation[4].
Thermal Control: Store the sealed, wrapped container in an explosion-proof laboratory freezer at -20°C to -80°C until Environmental Health and Safety (EHS) collection[4].
Labeling: Label explicitly as: "DANGER: Energetic Material. Contains dilute 2,5,8,11-Tetradecatetrayn-1-ol (Polyyne). Keep Cold. Do Not Subject to Shock or Friction."
Method B: Chemical Quenching (Required for Bulk/Concentrated Stocks)
If you possess a gram-scale or highly concentrated stock that is no longer needed, handing it directly to EHS poses an unacceptable transport risk. The conjugated
π
-system must be chemically dismantled to lower the molecule's internal energy.
Protocol: Catalytic Hydrogenation Quench
Note: This must be performed in a certified fume hood behind a blast shield.
Setup: Dissolve the polyyne in a large excess of Methanol or Ethyl Acetate (to achieve a <0.05 M solution).
Catalyst Addition: Carefully add a slurry of 10% Palladium on Carbon (Pd/C) in the same solvent. Causality: Pd/C acts as the surface for the reduction of the alkyne bonds, converting the highly energetic tetrayne into a stable, saturated tetradecanol derivative.
Hydrogenation: Purge the reaction vessel with inert gas (Argon/Nitrogen), then introduce Hydrogen gas via a balloon. Stir vigorously at room temperature for 24 hours.
Verification: Monitor the reaction via TLC or UV-Vis spectroscopy. The distinct vibronic fine structures of the tetrayne (typically absorbing between 300-400 nm) will completely disappear once the triple bonds are reduced[4].
Final Disposal: Once fully saturated, the resulting aliphatic alcohol is non-explosive. Filter the Pd/C catalyst (dispose of as hazardous solid waste, keeping it wet to prevent pyrophoric ignition), and dispose of the filtrate in standard non-halogenated organic waste.
Logistical EHS Coordination
To build a self-validating safety system, researchers must integrate their benchtop protocols with institutional logistics.
Pre-Notification: Notify your institutional EHS department before generating polyyne waste. Provide them with the CAS number (5871-10-3) and molecular formula (
C14H14O
)[1].
Transport: Never transport polyyne waste through public corridors at room temperature. Use a secondary containment carrier filled with dry ice or ice packs to maintain thermal stability during transit to the waste facility.
Personal protective equipment for handling 2,5,8,11-Tetradecatetrayn-1-ol
Operational Safety and Logistical Guide for Handling 2,5,8,11-Tetradecatetrayn-1-ol Introduction and Causality of Hazard 2,5,8,11-Tetradecatetrayn-1-ol (CAS: 5871-10-3) is a highly unsaturated aliphatic alcohol containin...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Logistical Guide for Handling 2,5,8,11-Tetradecatetrayn-1-ol
Introduction and Causality of Hazard
2,5,8,11-Tetradecatetrayn-1-ol (CAS: 5871-10-3) is a highly unsaturated aliphatic alcohol containing a dense core of four triple bonds[1]. In advanced drug development and materials science, such tetraynes are invaluable synthetic intermediates. However, the extreme energy density of the sp-hybridized carbon chain renders them kinetically unstable.
As a Senior Application Scientist, I cannot overstate this fundamental rule of alkyne handling: energy density dictates operational risk . Tetraynes possess a massive enthalpy of formation. When the activation energy barrier is breached by thermal stress or mechanical friction, these molecules can undergo rapid, highly exothermic cross-linking (polymerization) or explosive decomposition. As documented in 2, solid polyynes and tetraynes must be regarded as potentially explosive and handled with extreme care, even with the strict exclusion of air[2].
Table 1: Thermokinetic & Hazard Parameters for Tetraynes
Data extrapolated from Differential Scanning Calorimetry (DSC) profiling of high-energy alkynes[3].
Parameter
Quantitative Value / Characteristic
Operational Implication
Physical State Risk
Solid / Viscous Oil (Temp dependent)
Must be handled as a dilute solution whenever possible.
Thermal Stability
Rapid degradation > 0°C (Dry state)
Maintain cryogenic storage (<-20°C) under Argon.
Friction Sensitivity
Extremely High
Strictly prohibit metal tools; use Teflon/silicone exclusively.
Exothermic Onset (DSC)
~80°C - 120°C
Reactions must be actively cooled; mandatory use of blast shields.
Personal Protective Equipment (PPE) Matrix
The PPE strategy for 2,5,8,11-Tetradecatetrayn-1-ol is designed to mitigate two primary failure modes: flash fire/explosion from exothermic decomposition, and chemical exposure to the highly reactive alkyne. Every piece of equipment must be chosen based on mechanistic causality.
Table 2: Required PPE and Mechanistic Justification
PPE Component
Specification
Causality / Justification
Eye/Face Protection
ANSI Z87.1 Impact Goggles + Polycarbonate Face Shield
Protects against high-velocity glass shrapnel in the event of a friction-induced or thermal detonation.
Body Protection
Flame-Resistant (FR) Nomex® Lab Coat
Mitigates flash fire risks. Standard poly-cotton coats will melt into the skin during a sudden solvent ignition.
Hand Protection (Base)
Heavy-duty Nitrile (8-mil minimum)
Provides primary chemical resistance against the tetrayne and its carrier solvents (e.g., DCM, THF).
Hand Protection (Outer)
Kevlar-lined or Leather over-gloves
Critical for handling the pure solid. Protects against mechanical blast and friction-induced ignition during transfer.
Engineering Control
Polycarbonate Blast Shield (Fume Hood)
Primary defense. The hood sash must be lowered to the minimum operational height, with an auxiliary blast shield surrounding the reaction vessel.
Operational Workflow & Handling Protocols
Trustworthiness through Self-Validating Systems: A safety protocol is only effective if it can be physically verified at each step. The following methodology incorporates visual and physical checkpoints to ensure the tetrayne remains below its activation energy threshold.
Step-by-Step Methodology: Solubilization and Transfer
Atmospheric Preparation: Purge a Schlenk flask and all transfer lines with high-purity Argon. Ensure the fume hood is completely cleared of unnecessary flammable solvents to minimize secondary fire risks.
Thermal Equilibration: Transfer the sealed vial of 2,5,8,11-Tetradecatetrayn-1-ol from the -20°C freezer to an ice-water bath (0°C).
Causality: Gradual warming prevents the condensation of atmospheric moisture (which degrades the terminal alcohol) while keeping the tetrayne safely below its thermal decomposition threshold.
Tool Selection: Equip a sterile, static-free Teflon spatula.
Critical:Never use metal spatulas. Metal-on-glass friction is a known initiator for polyyne detonation. Scraping a solid tetrayne out of a flask with metal generates localized micro-heating that can trigger a runaway reaction[2].
Solvent Quenching (Dilution): Immediately upon opening the vial under a positive flow of Argon, introduce a pre-chilled, degassed solvent (e.g., THF or DCM) to create a stock solution (< 0.1 M).
Causality: Solvation physically separates the alkyne chains, preventing intermolecular cross-linking and effectively neutralizing the explosive hazard[4].
Verification: Visually confirm complete dissolution. Once in solution, the material is kinetically stabilized and should be handled exclusively via cannula transfer or gas-tight syringe.
Caption: Operational workflow for the safe handling and solvation of highly reactive tetraynes.
Spill Response and Disposal Plan
Unused 2,5,8,11-Tetradecatetrayn-1-ol must never be disposed of in its active tetrayne state, nor should solutions be allowed to evaporate to dryness in waste containers. As noted in 4, unmasked polyynes are fragile and highly reactive; they must be chemically neutralized prior to disposal[4].
Step-by-Step Methodology: Chemical Quenching
Dilution: Ensure the tetrayne waste is diluted to < 0.05 M in an inert solvent (e.g., DCM) within a round-bottom flask.
Halogenation/Hydrogenation: Slowly add a mild excess of a brominating agent (e.g., 1M Bromine in DCM) dropwise, or perform catalytic hydrogenation (Pd/C and H₂ balloon) to the waste flask under controlled cooling (0°C ice bath).
Causality: Silyl-protection or halogenation breaks the sp-hybridized energy density, converting the volatile tetrayne into a stable, sp2/sp3-hybridized aliphatic chain.
Self-Validating Confirmation: Monitor the reaction via TLC or UV-Vis spectroscopy. The complete disappearance of the starting material spot or characteristic absorption bands confirms the destruction of the tetrayne system.
Final Disposal: Once the triple bonds are fully saturated or halogenated, the resulting chemically stable alcohol can be safely transferred to standard institutional halogenated/non-halogenated organic waste streams.
References
Accounts of Chemical Research . "Advances in Polyynes to Model Carbyne". American Chemical Society. Available at:[Link]
The Journal of Organic Chemistry . "Synthesis of Polyynes Using Dicobalt Masking Groups". American Chemical Society. Available at:[Link]
National Institutes of Health (PMC) . "Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades". NIH Public Access. Available at:[Link]